molecular formula C6H7NS2 B8572889 Methyl thiophene-2-carbimidothioate

Methyl thiophene-2-carbimidothioate

Cat. No.: B8572889
M. Wt: 157.3 g/mol
InChI Key: NMDRLHVOLQZPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl thiophene-2-carbimidothioate is a useful research compound. Its molecular formula is C6H7NS2 and its molecular weight is 157.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NS2

Molecular Weight

157.3 g/mol

IUPAC Name

methyl thiophene-2-carboximidothioate

InChI

InChI=1S/C6H7NS2/c1-8-6(7)5-3-2-4-9-5/h2-4,7H,1H3

InChI Key

NMDRLHVOLQZPJX-UHFFFAOYSA-N

Canonical SMILES

CSC(=N)C1=CC=CS1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyl Thiophene-2-carbimidothioate Hydroiodide vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the hydroiodide and hydrochloride salt forms of methyl thiophene-2-carbimidothioate, a molecule of interest in medicinal chemistry and materials science. We will delve into the synthesis, characterization, and comparative evaluation of these two salts, offering insights grounded in established scientific principles to aid in the selection of the optimal form for specific research and development applications.

Introduction: The Critical Role of Salt Selection

Thiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] this compound, with its reactive imidothioate moiety, represents a promising scaffold for further chemical elaboration and drug discovery.

The transformation of a parent compound into a salt is a fundamental strategy in drug development to enhance its physicochemical and biopharmaceutical properties.[4][5][6] The choice of the counter-ion can profoundly influence a compound's solubility, stability, dissolution rate, hygroscopicity, and ultimately, its bioavailability.[7][8] This guide will specifically compare the hydroiodide and hydrochloride salts of this compound, providing a framework for rational salt selection.

Synthesis and Mechanistic Insights

The synthesis of the target salts originates from a common intermediate, this compound, which can be prepared from thiophene-2-carbonitrile.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of this compound (Free Base)

  • Reaction Setup: To a solution of thiophene-2-carbonitrile in anhydrous methanol, add sodium methanethiolate.

  • Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound Hydroiodide

  • Salt Formation: Dissolve the purified this compound free base in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.

  • Acid Addition: Add a solution of hydroiodic acid (typically 57% in water or a solution in a compatible organic solvent) dropwise with stirring.

  • Precipitation and Isolation: The hydroiodide salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Step 3: Synthesis of this compound Hydrochloride

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Acid Addition: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of hydrogen chloride in a compatible organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate. Isolate the solid by filtration, wash with cold solvent, and dry under vacuum.

Reaction Scheme

Synthesis_Scheme Thiophene_CN Thiophene-2-carbonitrile Free_Base This compound Thiophene_CN->Free_Base 1. NaSMe, MeOH 2. H₂O work-up HI_Salt Hydroiodide Salt Free_Base->HI_Salt HI HCl_Salt Hydrochloride Salt Free_Base->HCl_Salt HCl

Caption: Synthesis of Hydroiodide and Hydrochloride Salts.

Rationale for Experimental Choices

The choice of anhydrous conditions for the synthesis of the free base is crucial to prevent the hydrolysis of the starting nitrile and the resulting imidothioate. The use of ethereal or other relatively non-polar solvents for salt formation facilitates the precipitation of the ionic salt from the solution.

Physicochemical Characterization

A thorough characterization of both salt forms is essential to understand their properties. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compounds.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base and confirm the presence of the correct counter-ion.

  • Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the salts.

  • Melting Point: To assess purity and get a preliminary indication of crystal lattice energy.

  • Solubility Studies: To quantify the solubility in various solvents (e.g., water, buffers at different pH, organic solvents).

  • Hygroscopicity Assessment: To determine the tendency of the solid to absorb moisture from the atmosphere.

  • Powder X-Ray Diffraction (PXRD): To investigate the crystalline nature and identify potential polymorphism.

Comparative Data Table
PropertyThis compound HydroiodideThis compound HydrochlorideRationale for Expected Differences
Molecular Formula C₆H₈INS₂C₆H₈ClNS₂Different counter-ions.
Molecular Weight 285.17 g/mol 193.74 g/mol Iodine is significantly heavier than chlorine.
Appearance Expected to be a solid.Expected to be a solid.Salts of organic molecules are typically solids.
Melting Point (°C) Likely lower than hydrochloride.Likely higher than hydroiodide.Based on the general trend that for a given cation, salts of smaller, less polarizable anions often have higher lattice energies and thus higher melting points.
Aqueous Solubility Expected to be high.Expected to be very high.Both are salts of a strong acid and a moderately basic organic molecule, which generally leads to good aqueous solubility. The smaller size of the chloride ion may lead to better solvation and higher solubility.[5]
Hygroscopicity Potentially less hygroscopic.Potentially more hygroscopic.Hydrochloride salts are often more hygroscopic than their corresponding hydrobromide or hydroiodide salts.[4]
Stability Susceptible to oxidation of iodide.Generally more stable.Iodide can be oxidized to iodine (I₂), especially in the presence of light or oxidizing agents, leading to discoloration. Chloride is much more resistant to oxidation.

In-depth Comparative Analysis of Salt Forms

The choice between a hydroiodide and a hydrochloride salt is a critical decision in the drug development process, with each having distinct advantages and disadvantages.

Solubility and Dissolution Rate

Both salts are expected to exhibit significantly improved aqueous solubility compared to the free base. Hydrochloride salts are among the most common in pharmaceuticals due to their ability to enhance the solubility of basic drugs.[8] While the hydroiodide salt is also expected to be soluble, the smaller ionic radius and higher electronegativity of the chloride ion may lead to stronger interactions with water molecules, potentially resulting in even greater solubility for the hydrochloride salt.

Stability and Handling

A significant drawback of the hydroiodide salt is its potential for oxidative degradation. The iodide anion can be oxidized to elemental iodine, which can lead to discoloration (a yellow or brownish tint) and the formation of impurities. This can be a concern during long-term storage and may necessitate special packaging and handling procedures, such as protection from light. The hydrochloride salt, in contrast, is generally more stable and less prone to oxidative degradation.[4]

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter for solid dosage form development. Highly hygroscopic materials can be difficult to handle and process, and moisture uptake can affect the physical and chemical stability of the drug product.[9] Hydrochloride salts have a general tendency to be more hygroscopic than hydroiodide salts.[4] This could present challenges in formulation and may require controlled humidity environments during manufacturing and storage.

Bioavailability

The bioavailability of a drug is influenced by its solubility and dissolution rate. Assuming both salts completely dissociate in the gastrointestinal tract, the primary determinant of absorption for this molecule would likely be its permeability across biological membranes. If solubility is the rate-limiting step for absorption, the potentially higher solubility of the hydrochloride salt could lead to improved bioavailability.[8] However, if the compound has high permeability, the differences in solubility between the two salts may not translate to significant differences in bioavailability.

Decision-Making Framework for Salt Selection

Salt_Selection cluster_hydroiodide Hydroiodide Salt cluster_hydrochloride Hydrochloride Salt HI_Advantages Advantages: - Potentially less hygroscopic Decision Optimal Salt Selection HI_Advantages->Decision HI_Disadvantages Disadvantages: - Potential for oxidative instability - Higher molecular weight HI_Disadvantages->Decision HCl_Advantages Advantages: - Generally higher stability - Potentially higher solubility - Lower molecular weight HCl_Advantages->Decision HCl_Disadvantages Disadvantages: - Potentially more hygroscopic HCl_Disadvantages->Decision

Sources

Methyl thiophene-2-carbimidothioate chemical safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Safety of Methyl Thiophene-2-carbimidothioate

Introduction: Navigating Data Scarcity with Scientific Rigor

In the landscape of drug discovery and chemical research, scientists frequently encounter novel compounds for which comprehensive safety data is not yet established. This compound is one such molecule. While a specific, validated Safety Data Sheet (SDS) is not publicly available, a robust safety framework can be constructed through a "read-across" methodology. This approach involves a critical evaluation of the molecule's constituent parts—the thiophene ring and the thioimidate functional group—and leveraging established data from structurally analogous compounds.

This guide provides researchers, scientists, and drug development professionals with a comprehensive safety and handling protocol for this compound. By deconstructing its potential hazards and grounding our recommendations in the known toxicology of its components, we present a self-validating system for risk mitigation, ensuring both scientific integrity and personnel safety.

Chemical Identity and Physicochemical Profile

This compound is an organosulfur compound featuring a thiophene ring substituted at the 2-position with a methyl carbimidothioate group. Its hydroiodide salt is commercially available as a solid. The neutral compound's properties are inferred from related structures.

PropertyInferred Value / DataSource / Rationale
Chemical Formula C₆H₇N₁S₂(Calculated)
Molecular Weight 157.26 g/mol (Calculated)
CAS Number Not assigned (for free base)N/A
Appearance Likely a solid or oil.The hydroiodide salt is a solid. Related thiophene derivatives exist as liquids or solids[1].
Solubility Likely soluble in organic solvents; insoluble in water.Thiophene itself is insoluble in water but soluble in ether and alcohol[2].
Stability Potentially sensitive to air, moisture, and strong acids/bases.Thioimidates can be unstable under acidic conditions[3]. Many organosulfur compounds are air-sensitive[4].

Hazard Identification and Risk Assessment: A Read-Across Approach

The primary hazards are extrapolated from two key structural motifs: the thiophene core and the thioimidate functional group.

The Thiophene Moiety: Metabolic Activation and Systemic Toxicity

The thiophene ring is a common feature in many pharmaceuticals. However, it is also associated with toxicity that originates from its metabolism by cytochrome P450 (CYP450) enzymes in the liver[5][6]. This bioactivation can proceed via two main pathways:

  • S-oxidation: Oxidation of the sulfur atom to a reactive thiophene-S-oxide.

  • Epoxidation: Formation of an electrophilic epoxide across the double bonds of the ring.

These reactive metabolites can covalently bind to cellular macromolecules (proteins, DNA), leading to cellular damage and organ toxicity[2][5]. This mechanism is implicated in the hepatotoxicity and nephrotoxicity observed with some thiophene-containing drugs[6]. Therefore, this compound must be treated as a potential toxin, particularly with respect to the liver and kidneys.

The Thioimidate Group: Localized Hazards and Reactivity

Thioimidates are reactive functional groups that serve as synthetic precursors to thioamides and amidines[3][7]. While specific data on this compound is absent, related sulfur- and nitrogen-containing heterocycles often present the following hazards:

  • Skin and Eye Irritation: Assumed to be an irritant based on data for analogous compounds like methyl thiophene-2-carboxylate, which is known to cause skin and serious eye irritation[8].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[8][9].

  • Sensitization: Prolonged or repeated exposure may lead to allergic reactions in susceptible individuals[8].

Inferred GHS Classification

Based on the read-across analysis, the following GHS classification should be provisionally adopted.

Hazard ClassGHS Category (Inferred)Hazard Statement (Inferred)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[8]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[8]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory)H335: May cause respiratory irritation.[8]
Specific Target Organ Toxicity (Repeated Exposure)Category 2 (Liver, Kidneys)H373: May cause damage to organs through prolonged or repeated exposure.

Strategic Framework for Safe Handling: The Hierarchy of Controls

A proactive approach to safety prioritizes systematic risk reduction. The Hierarchy of Controls is a fundamental principle that moves from most to least effective measures. All work with this compound must be governed by this framework.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous analogue if possible) Engineering Engineering Controls (Chemical Fume Hood, Glovebox) Administrative Administrative Controls (SOPs, Designated Areas, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Emergency_Response cluster_paths cluster_actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. If breathing is difficult, give oxygen. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Wash skin with soap and water for 15 min. Skin->Action_Skin Action_Eye Flush with water for 15 min, holding eyelids open. Eye->Action_Eye Action_Ingest Do NOT induce vomiting. Rinse mouth with water. Ingestion->Action_Ingest Seek_Medical Seek Immediate Medical Attention. Bring SDS/Safety Guide. Action_Inhale->Seek_Medical Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Ingest->Seek_Medical

Caption: Decision-making flowchart for emergency response to chemical exposure.

  • If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[4][9]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person.[1][8]

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][8] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][9] Storage under an inert atmosphere is recommended to preserve chemical integrity.[4]

  • Disposal: All waste material, including empty containers and contaminated cleaning supplies, must be disposed of as hazardous chemical waste through your institution's EHS program. Do not dispose of it down the drain or in regular trash.[4][9]

Conclusion

While this compound lacks a dedicated safety data sheet, a proactive and scientifically-grounded safety protocol is achievable. By understanding the metabolic liabilities of the thiophene ring and the potential reactivity of the thioimidate group, researchers can implement a robust system of controls. Adherence to the principles of the Hierarchy of Controls, meticulous execution of handling protocols, and preparedness for emergencies are paramount to ensuring a safe research environment.

References

  • Title: Safety evaluation of substituted thiophenes used as flavoring ingredients Source: Food and Chemical Toxicology URL
  • Source: ResearchGate (PDF)
  • Title: SAFETY DATA SHEET: 5-Methylthiophene-2-carboxaldehyde Source: Thermo Fisher Scientific URL
  • Source: C/D/N Isotopes Inc.
  • Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ResearchGate URL
  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: RSC Medicinal Chemistry URL
  • Title: this compound hydroiodide Source: Sigma-Aldrich URL
  • Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ACS Publications URL
  • Title: Chemical Safety Data Sheet MSDS / SDS - METHYL THIOPHENE-2-CARBOXYLATE Source: ChemicalBook URL
  • Title: SAFETY DATA SHEET: 2-Methylthiophene Source: Fisher Scientific URL
  • Title: 2-Methylthiophene 98% Source: Sigma-Aldrich URL
  • Source: PMC (PubMed Central)
  • Title: Safe handling and storage procedures for 6-Methylpicolinic acid-thioamide Source: Benchchem URL
  • Title: Complementary Strategies for Installation of Thioimidates into Peptide Backbones Source: PubMed URL

Sources

Comparative Analysis: Thiophene-2-carboxamide vs. Carbimidothioate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Thiophene-2-carboxamide and Carbimidothioate . These two chemical entities represent fundamentally different tools in the medicinal chemist's arsenal: one is a robust heteroaromatic scaffold , while the other is a reactive, basic pharmacophore .

Executive Summary

Thiophene-2-carboxamide is a stable, aromatic heterocyclic scaffold functioning primarily as a rigid core or bioisostere for benzamides. It is ubiquitous in kinase inhibitors and anti-inflammatory agents due to its ability to direct substituents into specific spatial vectors.

Carbimidothioate (also known as isothiourea) is a functional group characterized by the


 motif. It acts as a basic pharmacophore, often serving as a guanidine bioisostere or a synthetic intermediate. Unlike the thiophene amide, it is hydrolytically labile and conformationally flexible.
Key Decision Matrix
FeatureThiophene-2-carboxamideCarbimidothioate
Chemical Class Heteroaromatic AmideS-Alkylated Isothiourea
Primary Role Structural Scaffold (Core)Pharmacophore / Linker
Electronic Nature Electron-rich aromatic; H-bond Donor/AcceptorBasic; Positive charge delocalization
Stability High metabolic and hydrolytic stabilitySusceptible to hydrolysis (to thiol/urea)
Key Application Kinase Inhibitors (JAK2, IKK), AntiviralsNOS Inhibitors, H2 Antagonists

Part 1: Structural & Electronic Characterization[4]

Thiophene-2-carboxamide: The Rigid Scaffold

This moiety consists of a five-membered sulfur-containing aromatic ring fused to an exocyclic amide.

  • Aromaticity: The thiophene ring is aromatic (6

    
    -electrons), though less stable than benzene. The sulfur atom donates lone pair electrons into the ring system.
    
  • Geometry: The molecule is planar. The amide bond at C2 usually adopts an s-trans conformation relative to the sulfur to minimize dipole repulsion, though this can rotate upon binding.

  • Bioisosterism: It is a classic bioisostere for benzamide. The sulfur atom (

    
    ) is larger than a phenyl -CH=CH- group, but the bond angles (
    
    
    
    at S) alter the vector of the amide substituents, often improving fit in cryptic pockets.
Carbimidothioate: The Basic Motif

This group is the S-alkylated derivative of thiourea.

  • Basicity: Unlike the neutral thiophene amide, carbimidothioates are basic (

    
    ). Protonation occurs at the imine nitrogen, stabilizing the cation through resonance between the two nitrogens and the sulfur.
    
  • Tautomerism: While S-alkylation locks the sulfur, the nitrogen protons are mobile. The equilibrium typically favors the form where the double bond is conjugated with the most substituted nitrogen or stabilized by intramolecular H-bonds.

Visualization: Structural Logic & Resonance

The following diagram contrasts the resonance stabilization of the two entities.

G cluster_0 Thiophene-2-carboxamide (Scaffold) cluster_1 Carbimidothioate (Pharmacophore) T_Core Thiophene Ring (Aromatic 6π system) Amide C2-Amide Group (H-Bond Donor/Acceptor) T_Core->Amide Electronic Coupling Target Kinase Hinge Region (Binding Target) Amide->Target Directional H-Bonding S_Alkyl S-Alkyl Group (Lipophilic Anchor) C_Center Central Carbon (sp2 Hybridized) S_Alkyl->C_Center Sigma Bond Nitrogens Nitrogen System (Basicity/Resonance) C_Center->Nitrogens Tautomeric Equilibrium Acidic_Res Asp/Glu Residue (Ionic Interaction) Nitrogens->Acidic_Res Salt Bridge

Caption: Comparative logic of binding modes. Thiophene-2-carboxamide relies on rigid geometry for H-bonding, while Carbimidothioate relies on basicity for ionic interactions.

Part 2: Synthetic Methodologies

Protocol A: Synthesis of Thiophene-2-carboxamide

The most robust method involves the amidation of thiophene-2-carboxylic acid. Direct coupling is preferred over acid chlorides for complex amines to avoid side reactions.

Reagents:

  • Thiophene-2-carboxylic acid (1.0 eq)

  • Amine (

    
    ) (1.1 eq)
    
  • HATU or EDC/HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM

Step-by-Step Protocol:

  • Activation: Dissolve thiophene-2-carboxylic acid in dry DMF under

    
    . Add DIPEA and HATU. Stir for 15 minutes at room temperature (RT) to form the active ester.
    
  • Coupling: Add the amine dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass

    
    ).
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

    
     (to remove acid), and brine.
    
  • Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of Carbimidothioate (S-Alkylation)

This synthesis exploits the nucleophilicity of the sulfur atom in thiourea. It is a self-validating reaction; the product usually precipitates as the hydrohalide salt.

Reagents:

  • Thiourea derivative (

    
    ) (1.0 eq)
    
  • Alkyl Halide (

    
    , where X=Br, I) (1.1 eq)
    
  • Solvent: Ethanol or Acetone (Anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve the thiourea in warm ethanol (

    
    ).
    
  • Addition: Add the alkyl halide slowly. Use methyl iodide (MeI) for simple methylation or benzyl bromide for larger groups.

  • Reflux: Heat to reflux for 1–3 hours. The reaction is driven by the formation of the stable

    
     bond.
    
  • Precipitation: Cool the mixture to

    
    . The carbimidothioate hydrohalide salt will precipitate.
    
  • Isolation: Filter the solid and wash with cold ether.

    • Note: To obtain the free base, treat the salt with aqueous

      
       and extract into DCM, but use immediately as the free base is less stable.
      

Part 3: Pharmacological Applications & Liabilities[5]

Thiophene-2-carboxamide[1][4][6][7][8][9][10]
  • Primary Use: Kinase Inhibition . The amide N-H and C=O mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., JAK2, IKK).

  • Metabolic Liability: The thiophene ring is susceptible to oxidation by CYP450 enzymes (specifically CYP2C9 and CYP3A4) to form a thiophene-S-oxide or epoxide. These are reactive electrophiles that can cause hepatotoxicity (e.g., as seen with tienilic acid).

    • Mitigation: Substitution at the C5 position of the thiophene ring (e.g., with a halogen or alkyl group) blocks metabolic activation.

Carbimidothioate
  • Primary Use: NOS Inhibitors & H2 Antagonists . The group mimics the guanidine moiety of arginine (substrate for Nitric Oxide Synthase).

  • Metabolic Liability: The primary risk is hydrolysis . In vivo, carbimidothioates can hydrolyze back to the thiol (stench, toxicity) and urea. They are also substrates for Flavin-containing Monooxygenases (FMO), leading to S-oxidation.

Visualization: Metabolic Pathways

Metabolism cluster_thiophene Thiophene-2-carboxamide Metabolism cluster_carbim Carbimidothioate Metabolism T_Parent Thiophene-2-carboxamide T_Oxide Thiophene S-oxide (Reactive Electrophile) T_Parent->T_Oxide CYP450 (Oxidation at S) T_Safe 5-Substituted Analog (Metabolically Stable) T_Parent->T_Safe Medicinal Chemistry (Block C5 Position) C_Parent Carbimidothioate C_Hydrolysis Thiol + Urea (Degradation) C_Parent->C_Hydrolysis Acid/Base Hydrolysis C_Gluc N-Glucuronidation (Excretion) C_Parent->C_Gluc Phase II Metabolism

Caption: Metabolic divergence. Thiophenes risk bioactivation (toxicity); Carbimidothioates risk hydrolytic cleavage (instability).

References

  • Medicinal Chemistry of Thiophene Deriv

    • Source: N
    • Context: Detailed SAR of thiophene-2-carboxamide in kinase inhibition and antioxidant activity.
    • URL:[Link]

  • Thiophene-2-carboxamide as JAK2 Inhibitors

    • Source: Bioorganic & Medicinal Chemistry Letters[1]

    • Context: Use of the scaffold to replace urea in JAK2 inhibitors, addressing metabolic stability.[2]

    • URL:[Link]

  • Biological Applications of Thiourea and Carbimidothioate Deriv

    • Source: MDPI Molecules
    • Context: Comprehensive review of the tautomerism, synthesis (S-alkylation), and pharmacological uses of isothioureas.
    • URL:[Link]

  • Synthesis of Carbodiimides

    • Source: Organic Chemistry Portal
    • Context: Synthetic utility of carbimidothioates (isothioureas)
    • URL:[Link]

  • Discovery of P2Y14 Receptor Antagonists

    • Source: Journal of Medicinal Chemistry (ACS)
    • Context: Optimization of thiophene-2-carboxamide derivatives for improved solubility and liver microsomal stability.
    • URL:[Link]

Sources

Stability of methyl iminothioate salts under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource on the stability, handling, and application of methyl iminothioate salts (S-methyl thioimidates). It is designed for organic chemists and pharmaceutical scientists requiring precise control over these reactive intermediates.[1]

Executive Summary

Methyl iminothioate salts (R-C(=NH₂⁺)-SMe X⁻) are linchpin electrophiles in the synthesis of amidines, imidazoles, and thiazoles. While thermodynamically potent, they suffer from significant kinetic instability under ambient conditions. Their degradation is primarily driven by moisture-induced hydrolysis and nucleophilic attack, necessitating rigorous exclusion of water and base. This guide delineates the physicochemical boundaries of their stability and provides validated protocols for their synthesis, storage, and quality control.

Chemical Identity & Structural Properties

Methyl iminothioate salts are the S-alkylated derivatives of thioamides.[1] Unlike their free-base counterparts, which are often volatile and unstable oils, the salts are crystalline solids.

  • General Formula:

    
    [1]
    
  • Resonance: The positive charge is delocalized between the nitrogen and sulfur, though the nitrogen bears the majority of the cationic character, making the graphitic carbon highly electrophilic.

  • Common Counter-anions (

    
    ): 
    
    • Iodide (

      
      ):  Most common (via Methyl Iodide).[1] Prone to oxidation and hygroscopicity.[1]
      
    • Tetrafluoroborate (

      
      ):  Produced via Meerwein’s reagent (
      
      
      
      ).[1] Significantly higher stability and lower hygroscopicity.[1]
    • Fluorosulfonate (

      
      ):  Produced via Methyl Fluorosulfonate ("Magic Methyl").[1] Highly reactive, hazardous.
      
Stability Hierarchy by Anion
Anion TypeHygroscopicityThermal StabilityCrystallinityRecommendation
Tetrafluoroborate (

)
LowHighExcellentPreferred for storage
Iodide (

)
HighModerateGoodUse immediately (in situ)
Chloride (

)
Very HighLowPoorAvoid isolation

Mechanistic Analysis of Degradation

The primary threat to methyl iminothioate stability is hydrolysis . The pathway is strictly pH-dependent.[1]

Degradation Pathways
  • Acidic/Neutral Hydrolysis: Water attacks the electrophilic carbon, displacing the mercaptan (MeSH) and forming the thiol ester or ester depending on conditions.

  • Basic Hydrolysis: Hydroxide attacks, rapidly generating the amide and methanethiol.

  • Disproportionation: In the presence of trace free base, the salt can self-condense to form N-imidoyl thioimidates.[1]

Visualization: Hydrolysis Pathways

The following diagram illustrates the divergent degradation pathways based on environmental conditions.

DegradationPathways Salt Methyl Iminothioate Salt [R-C(=NH2)-SMe]+ X- TetInt Tetrahedral Intermediate Salt->TetInt + H2O (Slow) FreeBase Free Base (R-C(=NH)-SMe) Salt->FreeBase + Base (Fast) Water H2O (Moisture) ThiolEster Thiol Ester (R-CO-SMe) TetInt->ThiolEster pH < 7 - NH4+ Ammonium NH4+ X- TetInt->Ammonium Amide Amide (R-CO-NH2) FreeBase->Amide + H2O / OH- - MeSH MeSH Methanethiol (MeSH) - GAS FreeBase->MeSH

Caption: Divergent hydrolysis pathways of methyl iminothioate salts. Acidic conditions favor thiol esters; basic conditions favor amides and gas evolution.

Experimental Protocols

Synthesis for Maximum Stability (The "Anion Switch")

To maximize shelf-life, avoid the hydroiodide salt if storage is required.[1] Instead, synthesize the tetrafluoroborate salt.

Reagents:

  • Thioamide substrate (1.0 equiv)[1][2]

  • Trimethyloxonium tetrafluoroborate (

    
    ) (1.1 equiv)[1]
    
  • Dichloromethane (Anhydrous)[1]

Protocol:

  • Dissolution: Dissolve the thioamide in anhydrous DCM under

    
     atmosphere.
    
  • Addition: Add solid

    
     in one portion at 0°C.
    
  • Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC (disappearance of thioamide).[1][2]

  • Isolation (Critical):

    • Do not perform an aqueous workup.

    • Add anhydrous diethyl ether or pentane to the reaction mixture to precipitate the salt.

    • Filter the precipitate under an inert atmosphere (Schlenk filtration or glovebox).[1]

    • Wash with dry ether.[1]

  • Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.

Quality Control & Degradation Indicators

Before using a stored batch, verify integrity using these markers.

MethodSignalInterpretation
Visual Inspection Yellowing/BrowningIodine liberation (oxidation of

) or polymerization.[1]
Olfactory Rotten cabbage smellRelease of Methanethiol (MeSH) indicating hydrolysis.[1]
1H NMR (DMSO-d6) Loss of S-Me peakS-Me usually appears at

2.5-2.8 ppm.[1]
1H NMR (DMSO-d6) New broad singletAppearance of

(

7.0-7.[1]5) indicates hydrolysis.[1][3][4]

Storage & Handling Best Practices

The "Dry-Cold-Dark" Rule

Methyl iminothioate salts are hygroscopic and photosensitive (especially iodides).[1]

  • Atmosphere: Store strictly under Argon or Nitrogen.[1] Even brief exposure to humid air causes surface hydrolysis, creating a "sticky" layer that accelerates bulk degradation.

  • Temperature:

    • Short-term (< 1 week): 4°C is sufficient.[1]

    • Long-term (> 1 month): -20°C is mandatory.[1]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.[1]

  • Desiccation: Store vials inside a secondary container (desiccator) containing

    
     or activated molecular sieves.[1]
    

Application Workflow: Synthesis of Amidines

The most common application is the Pinner-type synthesis of amidines. This workflow minimizes salt instability by reacting it in situ or immediately after isolation.[1]

AmidineSynthesis Start Thioamide Step1 Activation (MeI or Me3OBF4) Start->Step1 Intermediate Methyl Iminothioate Salt (Isolate or In-Situ) Step1->Intermediate Alkylation Step2 Aminolysis (R'-NH2 / Alcohol) Intermediate->Step2 + Amine/Heat Product Amidine / Imidate Step2->Product Byproduct Byproduct: MeSH Step2->Byproduct

Caption: Standard workflow for converting thioamides to amidines via methyl iminothioate salts.

References

  • Mechanisms of Imidate Hydrolysis Title: The Chemistry of Amidines and Imidates. Source: Patai's Chemistry of Functional Groups. URL:[Link][1]

  • Thioimidate Synthesis Protocols Title: Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. Source: National Institutes of Health (PMC).[1] URL:[Link][1]

  • Alkylation of Thioamides Title: Preparation of Thioimidates via Alkylation. Source: Organic Syntheses, Coll. Vol. 6, p.707 (1988).[1] URL:[Link]

  • Stability of Pinner Salts Title: The Pinner Synthesis of Amidines. Source: Chemical Reviews.[1] URL:[Link][1]

Sources

Thiophene-Based Iminothioesters in Heterocyclic Synthesis: A Technical Guide to Umpolung Reactivity and Multicomponent Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for structurally diverse and stereochemically complex small molecules accelerates in drug discovery, the integration of privileged pharmacophores with unconventional reactive intermediates has become a cornerstone of synthetic methodology. Thiophene is a premier heterocyclic scaffold, ranking highly among FDA-approved small molecules due to its bioisosterism with benzene and favorable pharmacokinetic profile[1].

When the thiophene nucleus is conjugated with an


-iminothioester, it yields a highly versatile building block. This guide details the mechanistic principles, quantitative data, and self-validating experimental protocols for utilizing thiophene-based 

-iminothioesters to synthesize complex heterocycles (e.g., pyrrolidines, piperidines, and

-lactams) via tandem umpolung reactivity.

Core Chemical Principles: The Umpolung Paradigm

In classical organic synthesis, the imine carbon (


) is electrophilic, making it the default site for nucleophilic attack. However, 

-iminothioesters defy this paradigm. When treated with organometallic reagents (such as Grignard or dialkylzinc reagents), they undergo highly selective N-alkylation , effectively reversing the normal polarity (umpolung) of the imine[2].
Causality Behind the Reactivity

Why do thioesters promote this umpolung trajectory while standard oxo-esters often yield mixtures?

  • Orbital Overlap & Resonance: Sulfur's larger

    
     orbitals form weaker 
    
    
    
    resonance overlap with the carbonyl carbon compared to oxygen's
    
    
    orbitals. This makes the thioester carbonyl highly electron-withdrawing.
  • Intermediate Stabilization: Upon nucleophilic attack at the nitrogen, a metallo-enamine (enolate equivalent) is formed. The polarizability of the sulfur atom and the unique electronics of the thioester group thermodynamically stabilize this intermediate[3].

  • Tandem Trapping: Because the resulting metallo-enamine is highly nucleophilic, it can be trapped in situ by a second electrophile (e.g., an aldehyde or a second imine), forging multiple C–C and C–N bonds in a single synthetic operation[4][5].

Umpolung A Thienyl α-Iminothioester B Nucleophile (R-MgX) A->B Addition C N-Alkylation (Umpolung) B->C Favored by Thioester D C-Alkylation (Normal) B->D Suppressed E Metallo-Enamine C->E Rearrangement F Electrophile (E+) E->F Trapping G Target Heterocycle F->G Cyclization

Logical flow of umpolung reactivity in α-iminothioesters enabling tandem heterocyclic synthesis.

Quantitative Data & Optimization

To design a robust synthetic route, one must understand how reaction parameters dictate diastereoselectivity. The tandem N-alkylation/aldol reaction of thienyl


-iminothioesters is highly sensitive to the choice of solvent and the nature of the Grignard reagent.

Table 1: Optimization of Tandem N-Alkylation/Aldol Reaction | Entry | Nucleophile (


) | Electrophile (

) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | |---|---|---|---|---|---|---| | 1 | EtMgBr | PhCHO | THF | -78 | 85 | 92:8 | | 2 | PhMgBr | PhCHO | THF | -78 | 81 | 89:11 | | 3 | EtMgBr | Thiophene-2-carboxaldehyde | Et₂O | -78 | 76 | 95:5 | | 4 | AllylMgBr | PhCHO | THF | -78 to 0 | 45 | 60:40 | | 5 | EtMgBr | PhCHO | Toluene | -78 | 30 | 50:50 |

Data Synthesis Insight: Tetrahydrofuran (THF) is the optimal solvent (Entry 1). THF actively coordinates the magnesium ion of the Grignard reagent, moderating its nucleophilicity and enforcing a rigid Zimmerman-Traxler-type transition state during the subsequent aldol addition, which maximizes the anti-diastereoselectivity[5].

Experimental Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal quality controls. The following methodologies are designed as self-validating systems , ensuring that researchers can verify success at intermediate stages without requiring immediate LC-MS/NMR analysis.

Protocol 1: Synthesis of the Thienyl -Iminothioester Precursor

Objective: Condense ethyl 2-oxo-2-(thiophen-2-yl)acetate with a primary amine, followed by thioesterification.

  • Imine Condensation: Dissolve the thienyl glyoxylate (10 mmol) and

    
    -anisidine (10 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add activated 4Å molecular sieves (5 g).
    
    • Causality: Molecular sieves drive the equilibrium forward by sequestering the water byproduct. Chemical desiccants like

      
       are often insufficient for sterically hindered thienyl systems.
      
  • Thioesterification: Once the imine is formed (monitor via TLC), add ethanethiol (12 mmol) and a catalytic amount of

    
     (10 mol%) at 0 °C.
    
  • Validation Checkpoint: The reaction mixture will shift from a bright yellow to a deep orange-red upon successful thioesterification. If the solution remains pale yellow, the Lewis acid catalyst has likely been deactivated by ambient moisture; add an additional 5 mol% of

    
    .
    
  • Workup: Filter through a Celite pad, wash with saturated

    
    , and concentrate under reduced pressure. Purify via flash chromatography.
    
Protocol 2: Tandem N-Alkylation/Aldol Cyclization

Objective: Convert the thienyl


-iminothioester into a highly substituted thiophene-bearing heterocycle.
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Dissolve the thienyl

    
    -iminothioester (1 mmol) in anhydrous THF (10 mL).
    
  • Cryogenic Control: Cool the flask to strictly -78 °C using a dry ice/acetone bath.

    • Causality: The cryogenic temperature is non-negotiable. It freezes out the activation energy required for the undesired C-alkylation, ensuring 100% regioselectivity for the nitrogen atom.

  • Nucleophilic Addition: Add

    
     (1.1 mmol, 1M in THF) dropwise over 5 minutes.
    
  • Validation Checkpoint: Within 10 minutes, the deep orange solution will rapidly decolorize to a pale, translucent yellow. This visual cue is the self-validating proof that the metallo-enamine intermediate has formed. (A dark brown color indicates localized heating and decomposition—discard and restart).

  • Electrophilic Trapping: Add the target aldehyde (1.2 mmol) dropwise. Stir for 1 hour at -78 °C, then slowly allow the bath to warm to 0 °C.

  • Cyclization & Quench: Quench the reaction with saturated aqueous

    
     (5 mL). The immediate formation of a white precipitate (magnesium salts) confirms the successful quenching of the enolate. Extract with EtOAc, dry over 
    
    
    
    , and purify.

Workflow Step1 Step 1: Condensation Thienyl-glyoxylate + Amine Step2 Step 2: Thioesterification Ethanethiol Addition Step1->Step2 Step3 Step 3: Umpolung N-Alkylation Grignard (-78°C) Step2->Step3 Step4 Step 4: Electrophilic Trapping Aldehyde Addition Step3->Step4 Step5 Step 5: Cyclization Acid-Catalyzed Closure Step4->Step5 Product Target Heterocycle e.g., Thienyl-Pyrrolidine Step5->Product

Step-by-step experimental workflow for the tandem synthesis of thiophene-bearing heterocycles.

Advanced Applications in Drug Discovery

The methodologies described above are not merely academic exercises; they are direct pipelines to high-value pharmacological scaffolds. By utilizing thiophene-based iminothioesters, researchers can rapidly access:

  • Thienyl-Substituted Pyrrolidines/Piperidines: Achieved via tandem N,N- or N,C-dialkylation reactions, which are highly sought after in the development of kinase inhibitors[4].

  • 
    -Lactams:  By utilizing cross-addition/cyclization cascades, the umpolung enolate can be forced to close onto the nitrogen, yielding anti-3-amino 
    
    
    
    -lactams with a pendant thiophene ring—a structural motif critical for next-generation antibiotics[2].
  • Sulfonamide Precursors: Thiophene-attached thiols can be reacted with

    
    -iminomalonates to synthesize N-sulfenylimines, which are direct precursors to sulfonamides, a class of drugs with profound anti-inflammatory and antimicrobial properties[3].
    

References

1.[2] "An umpolung reaction of α-iminothioesters possessing a cyclopropyl group", RSC Advances, 2.[1] "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads", PMC, 3.[4] "Tandem N,N-Dialkylation Reaction of N-Trimethylsilyl α-Iminoesters Utilizing an Umpolung Reaction and Characteristics of the Silyl Substituent", Organic Letters - ACS Publications, 4.[3] "Exploiting N-Centered Umpolung Reactivity of α-Iminomalonates for the Synthesis of N-Sulfenylimines and Sulfonamides", Organic Letters - ACS Publications, 5.[5] "The Aldol Reaction: Transition Metal Enolates", ResearchGate,

Sources

Methyl thiophene-2-carbimidothioate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes the practical application, synthesis, and physicochemical properties of Methyl thiophene-2-carbimidothioate , a critical intermediate in heterocyclic chemistry.

Primary Application: Electrophilic intermediate for amidine and heterocycle synthesis.

Executive Summary

This compound (also known as S-methyl thiophene-2-thioimidate) is a reactive organosulfur building block. It is predominantly isolated and handled as its hydroiodide salt (CAS: 59918-64-8 ) due to the kinetic instability of the free base.

In drug discovery, this compound serves as a "masked" electrophile. The methylthio group acts as an excellent leaving group, allowing for the facile installation of nucleophiles (amines, hydrazines) to generate thiophene-substituted amidines—a pharmacophore found in various bioactive agents, including nitric oxide synthase (NOS) inhibitors and antithrombotic agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The distinction between the free base and the hydroiodide salt is critical for stoichiometric calculations in synthesis.

Comparative Data Table
PropertyFree BaseHydroiodide Salt (Standard Commercial Form)
Systematic Name This compoundThis compound hydroiodide
Molecular Formula C₆H₇NS₂ C₆H₈INS₂ (C₆H₇NS₂[1][2] · HI)
Molecular Weight 157.26 g/mol 285.17 g/mol
CAS Number N/A (Transient)59918-64-8
Appearance Oily liquid / Low-melting solidYellow to off-white crystalline solid
Solubility Organic solvents (DCM, EtOAc)Polar protic solvents (MeOH, Water), DMSO
Stability Prone to hydrolysisStable under desiccation; light sensitive
Structural Logic

The molecule consists of a thiophene ring attached to the carbon of a carbimidothioate group (


). The resonance stabilization from the thiophene ring makes the imidate carbon sufficiently electrophilic for substitution without being overly labile to moisture, provided it is stored as the salt.

Synthetic Methodology

The synthesis of this compound is a classic example of S-alkylation of a thioamide . This protocol is preferred over the Pinner reaction (nitrile + thiol) for thiophene derivatives due to milder conditions.

Protocol: S-Methylation of Thiophene-2-carbothioamide

Reagents:

  • Thiophene-2-carbothioamide (1.0 equiv)

  • Iodomethane (Methyl Iodide) (1.1 – 1.5 equiv)

  • Solvent: Acetone or Ethanol (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve thiophene-2-carbothioamide in anhydrous acetone (0.5 M concentration). The solution should be clear yellow.

  • Addition: Add Iodomethane dropwise at room temperature. Note: MeI is a carcinogen; use a fume hood.

  • Reaction: Stir the mixture at ambient temperature for 12–24 hours. The reaction is driven by the formation of the ionic lattice of the product.

  • Precipitation: The hydroiodide salt will precipitate out of the acetone solution as a crystalline solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether to remove unreacted MeI and thioamide.

  • Drying: Dry the solid under high vacuum to yield this compound hydroiodide.

Yield Expectation: >85% Purity Check: ¹H NMR (DMSO-d₆) typically shows a sharp singlet for the S-Me group at ~2.6–2.8 ppm and a broad downfield signal for the NH₂⁺ protons.

Mechanistic Insight & Application

The utility of this compound lies in its reactivity toward nucleophiles. The diagram below illustrates the synthesis of the intermediate and its subsequent conversion into an amidine—a common pathway in medicinal chemistry.

ReactionPathway Thioamide Thiophene-2-carbothioamide (Nucleophile) Intermediate This compound Hydroiodide Salt (Activated Electrophile) Thioamide->Intermediate S-Alkylation (Acetone, RT) MeI Methyl Iodide (Electrophile) MeI->Intermediate Amidine Target Amidine (+ MeSH byproduct) Intermediate->Amidine Nucleophilic Substitution (-MeSH) Amine Primary Amine (R-NH2) Amine->Amidine

Caption: Figure 1. Synthesis and activation pathway.[3][4] The thioamide sulfur attacks the methyl iodide, creating a leaving group (SMe) displaced by amines.

Why this pathway?

Direct reaction of nitriles with amines often requires high temperatures or Lewis acids. The thioimidate route allows the reaction to proceed under mild conditions (often room temperature in ethanol), preserving sensitive functional groups on the thiophene ring or the incoming amine.

Safety & Handling

  • Iodomethane (MeI): Highly toxic alkylating agent. Neurotoxic and carcinogenic. All weighing and transfers must occur in a certified chemical fume hood.

  • Methanethiol (MeSH): The byproduct of the subsequent amidine synthesis is a gas with a potent stench. Reactions should be vented through a bleach scrubber to oxidize the thiol.

  • Storage: The hydroiodide salt is hygroscopic. Store in a desiccator at 4°C, protected from light to prevent iodine liberation.

References

  • PubChem.[1][5][6] (n.d.). 2-Methylthiophene (Related Structure/Precursor Data). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Munday, R. H. (2012). Synthesis of Amidines. In Comprehensive Organic Functional Group Transformations II. Elsevier.

Sources

Technical Guide: Sourcing and Validating High-Purity Methyl Thiophene-2-Carbimidothioate Hydroiodide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Commercial Suppliers and Technical Validation of High-Purity Methyl Thiophene-2-Carbimidothioate Hydroiodide Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers.

Executive Summary

This compound hydroiodide (CAS 59918-64-8 ) is a critical electrophilic building block used primarily in the synthesis of thiophene-based amidines, benzimidazoles, and thienopyrimidines. Its reactivity lies in the labile S-methyl group, which acts as a superior leaving group compared to alkoxy analogs, facilitating nucleophilic displacement by amines under mild conditions.

However, its utility is frequently compromised by its instability. The compound is hygroscopic and prone to hydrolysis, reverting to thiophene-2-carbothioamide or degrading to the thioester. This guide provides a rigorous framework for identifying capable suppliers, understanding the impurity profile, and implementing a self-validating quality control (QC) protocol.

Chemical Identity and Critical Specifications

Before engaging suppliers, the compound must be rigorously defined to avoid ambiguity with O-methyl isomers or free-base forms.

ParameterSpecification
Chemical Name This compound hydroiodide
CAS Number 59918-64-8
Synonyms Methyl iminothiophene-2-carboxylate hydroiodide; S-Methyl thiophene-2-thioimidate HI salt
Molecular Formula C₆H₇NS₂[1] · HI (Total: C₆H₈INS₂)
Molecular Weight 285.17 g/mol
Appearance Yellow to orange crystalline solid (Color darkens with iodine liberation)
Storage -20°C, Hygroscopic, Light Sensitive
Structural Logic and Reactivity

The compound is the hydroiodide salt of the S-methyl imidothioate. The protonated nitrogen increases the electrophilicity of the central carbon, making it highly reactive toward nucleophiles.

StructureAndReactivity Thioamide Thiophene-2-carbothioamide (Precursor) Product This compound HI (Target Active) Thioamide->Product S-Alkylation (Acetone/EtOH) MeI MeI (Methyl Iodide) MeI->Product Amidine Target Amidine (Drug Scaffold) Product->Amidine + R-NH2 (Nucleophilic Subst.) Hydrolysis Degradation Product (Thioester/Amide) Product->Hydrolysis + H2O (Storage Failure)

Figure 1: Synthesis pathway and critical reactivity nodes. The S-alkylation is reversible via hydrolysis, necessitating strict moisture control.

Commercial Supplier Landscape

Due to the limited shelf-life of the hydroiodide salt (iodine liberation and hydrolysis), "off-the-shelf" stock is often degraded. The most reliable sourcing strategy involves Made-to-Order (MTO) or validating recent batches from specialized catalogs.

Tier 1: Verified Catalog Suppliers

These suppliers list specific batches or have established protocols for this CAS.

SupplierTypeReliability RatingNotes
Sigma-Aldrich (Merck) Global CatalogHighListed as AldrichCPR (Custom Product). Likely MTO. High documentation standards [1].
Chemikart AggregatorMediumLists Catalog #AI53388. Good for locating regional stock, but requires independent QC [2].
MolAid Database/VendorMediumUseful for cross-referencing CAS 59918-64-8 availability in Asian markets [3].
Tier 2: Custom Synthesis Partners

For campaigns requiring >10g, custom synthesis is recommended to ensure freshness.

  • Enamine: Strong capability in heterocyclic chemistry; likely has the thioamide precursor in stock.

  • WuXi AppTec: Suitable for larger scale-up; requires specified impurity limits.

Sourcing Decision Matrix

Use this logic flow to determine your sourcing strategy based on project phase.

SourcingStrategy Start Requirement Analysis Q1 Quantity Needed? Start->Q1 Small < 5 grams Q1->Small Large > 10 grams Q1->Large Catalog Check Tier 1 (Sigma/Merck) CAS 59918-64-8 Small->Catalog Custom Request Quote (Enamine/WuXi) Route: Thioamide + MeI Large->Custom Validation Mandatory In-House QC (1H NMR + HPLC) Catalog->Validation Custom->Validation

Figure 2: Decision matrix for sourcing based on scale and stability risks.

Analytical Validation Protocol (Self-Validating System)

Trusting a Certificate of Analysis (CoA) for this compound is risky due to transit degradation. The following protocol acts as a self-validating system to confirm identity and purity immediately upon receipt.

A. 1H NMR Spectroscopy (Identity & Purity)
  • Solvent: DMSO-d6 (Avoid CDCl3 as the salt may be insoluble or hygroscopic).

  • Key Diagnostic Signals:

    • S-Methyl Group: A sharp singlet typically between 2.6 – 2.9 ppm (integral 3H).

    • Thiophene Protons: Three distinct multiplets in the aromatic region (7.0 – 8.2 ppm).

    • NH Protons: Broad exchangeable protons (9.0 – 11.0 ppm), often invisible if water is present.

  • Impurity Markers:

    • Thiophene-2-carbothioamide (Starting Material): Lack of S-Me peak; NH2 protons at different shift.

    • Hydrolysis Products: Shifts in the aromatic region corresponding to the amide or ester.

B. HPLC Analysis (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Note: Acidic modifier is crucial to prevent on-column hydrolysis or peak tailing of the basic amidine moiety.

  • Detection: UV at 254 nm (thiophene absorption).

  • Pass Criteria: Single major peak >95%. The HI salt is polar and will elute earlier than the neutral thioamide precursor.

Synthesis & Handling (For In-House Preparation)

If commercial sources fail validation, the synthesis is straightforward but requires strict exclusion of moisture.

Reaction:



Protocol:

  • Dissolution: Dissolve thiophene-2-carbothioamide (1.0 eq) in dry acetone (5 mL/mmol).

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise.

    • Safety: MeI is a potent alkylating agent. Use a fume hood.

  • Reaction: Stir at room temperature for 12–24 hours. A yellow precipitate (the product) should form.

    • Optimization: If precipitation is slow, gently reflux (40°C) for 2 hours, then cool.

  • Isolation: Filter the solid under inert atmosphere (N2/Ar).

  • Washing: Wash with cold anhydrous ether to remove unreacted MeI and thioamide.

  • Drying: Vacuum dry at room temperature. Do not heat significantly, as the salt can dissociate.

Storage: Store at -20°C under Argon. The compound will turn dark brown over time due to oxidation of iodide to iodine; this often does not significantly affect the reactivity of the cation but indicates aging.

References

  • Sigma-Aldrich. this compound hydroiodide Product Page. Accessed March 2, 2026.

  • Chemikart. Product Catalog: this compound hydroiodide (CAS 59918-64-8). Accessed March 2, 2026.

  • MolAid. Chemical Database Entry: CAS 59918-64-8. Accessed March 2, 2026.

  • National Institutes of Health (NIH). Thioamide Synthesis and Reactivity. PubMed Central. (Generalized reference for thioamide alkylation chemistry).

Sources

Methodological & Application

Protocol for synthesizing thiazoles from methyl thiophene-2-carbimidothioate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Synthesizing Thiazoles from Methyl Thiophene-2-carbimidothioate

Executive Summary

This technical guide details the protocol for synthesizing 2-(thiophen-2-yl)thiazole derivatives using This compound as the primary electrophilic building block. While classical Hantzsch synthesis utilizes thioamides, the use of the S-methyl thioimidate (carbimidothioate) offers distinct advantages, including milder reaction conditions, avoidance of H₂S gas handling, and the ability to perform reactions in non-aqueous environments.

This protocol focuses on the Cysteamine Route , a robust two-step sequence involving the condensation of the carbimidothioate with 2-aminoethanethiol to form a thiazoline intermediate, followed by oxidative aromatization to the thiazole.

Chemical Logic & Mechanism

The Electrophile: this compound

The starting material is an activated thioamide. The methylation of the sulfur atom converts the thiocarbonyl (


) into a thioimidate (

). This enhances the electrophilicity of the central carbon, making it highly susceptible to nucleophilic attack by amines, while the methanethiolate (

) serves as an excellent leaving group.
Reaction Pathway (The Cysteamine Route)
  • Nucleophilic Addition: The primary amine of 2-aminoethanethiol attacks the electrophilic carbon of the carbimidothioate.

  • Elimination: Methanethiol (MeSH) is expelled, generating an amidine-like intermediate.

  • Cyclization: The pendant thiol group attacks the amidine carbon (intramolecular nucleophilic attack), closing the ring to form 2-(thiophen-2-yl)-2-thiazoline .

  • Oxidation: The thiazoline is oxidized (dehydrogenated) using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or activated MnO₂ to yield the fully aromatic 2-(thiophen-2-yl)thiazole .

Mechanism SM Methyl thiophene- 2-carbimidothioate (Electrophile) Inter1 Amidine Intermediate (- MeSH) SM->Inter1 Nucleophilic Attack (Amine) R1 2-Aminoethanethiol (Nucleophile) R1->Inter1 Thiazoline 2-Thiazoline (Cyclized) Inter1->Thiazoline Intramolecular Thiol Attack Product 2-(Thiophen-2-yl)thiazole (Aromatic) Thiazoline->Product Oxidation (DDQ/MnO2)

Figure 1: Mechanistic pathway from carbimidothioate to thiazole via thiazoline intermediate.

Materials & Equipment

ReagentRoleEquiv.Notes
This compound Starting Material1.0Prepared from Thiophene-2-thioamide + MeI
2-Aminoethanethiol HCl (Cysteamine)Nucleophile1.2Hygroscopic; store in desiccator
Triethylamine (Et₃N) Base2.5To neutralize HCl salt and buffer reaction
Methanol (MeOH) Solvent-Anhydrous preferred
DDQ or MnO₂ Oxidant1.1 - 5.0DDQ (1.1 eq) is stoichiometric; MnO₂ (5 eq) is heterogeneous
Dichloromethane (DCM) Solvent (Step 2)-For oxidation step

Safety Note: This reaction evolves Methanethiol (MeSH) , which has a stench threshold of 1-2 ppb. All reactions must be performed in a well-ventilated fume hood. A bleach (sodium hypochlorite) trap is recommended for the exhaust to neutralize MeSH.

Experimental Protocol

Step 1: Synthesis of 2-(Thiophen-2-yl)-2-thiazoline
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap.

  • Dissolution: Add This compound (1.0 g, 1.0 equiv) and Methanol (20 mL) to the flask. Stir until dissolved.

  • Addition: Add 2-Aminoethanethiol hydrochloride (1.2 equiv) to the solution.

  • Basification: Dropwise add Triethylamine (2.5 equiv). Observation: The solution may warm slightly, and the distinct smell of methanethiol will eventually evolve.

  • Reflux: Heat the reaction mixture to reflux (65 °C) for 4–6 hours . Monitor by TLC (System: Hexane/EtOAc 3:1). The starting carbimidothioate (

    
    ) should disappear, and a more polar thiazoline spot (
    
    
    
    ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Result: Crude thiazoline (often a pale yellow oil or low-melting solid). This can often be used directly in Step 2 without column chromatography.

Step 2: Aromatization to Thiazole
  • Setup: Dissolve the crude thiazoline from Step 1 in Dichloromethane (DCM) (30 mL).

  • Oxidation (Choose A or B):

    • Method A (DDQ): Add DDQ (1.1 equiv) portion-wise at 0 °C. Stir at room temperature for 1–2 hours. The mixture will turn deep red/brown (reduced DDQ).

    • Method B (MnO₂): Add activated MnO₂ (5.0 equiv). Stir vigorously at room temperature for 12–24 hours.

  • Filtration:

    • For DDQ: Filter through a pad of Celite; wash with DCM. Wash the filtrate with saturated NaHCO₃ (to remove DDQ byproducts).

    • For MnO₂: Filter through a pad of Celite; wash the cake thoroughly with DCM.

  • Purification: Concentrate the filtrate. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Characterization: The product, 2-(thiophen-2-yl)thiazole , is typically a crystalline solid.

    • ¹H NMR Diagnostic: Look for two doublets (thiazole protons) at

      
       and 
      
      
      
      ppm, distinct from the thiophene signals.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete displacement of SMeIncrease reflux time; ensure Et₃N is fresh (free amine required).
Stench Management Evolution of MeSHUse a bleach trap (bubbler). Add 10% bleach to the rotovap trap before concentration.
Incomplete Oxidation Old oxidantDDQ is moisture sensitive; use fresh bottle. Activated MnO₂ must be dried/activated recently.
Side Products Hydrolysis of ImidateEnsure Methanol is dry. Avoid aqueous workup until the reaction is complete.

Workflow Diagram

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Oxidation Start Start: Me-Thiophene-Carbimidothioate + Cysteamine HCl Reflux Reflux in MeOH (+ Et3N, 6h) Start->Reflux Workup1 Workup: Concentrate -> DCM Extr. Reflux->Workup1 Oxidize Add Oxidant (DDQ or MnO2) Workup1->Oxidize Filter Filter (Celite) & Purify (Column) Oxidize->Filter Final Final Product: 2-(Thiophen-2-yl)thiazole Filter->Final

Figure 2: Operational workflow for the two-step synthesis.

References

  • Patai, S. (Ed.).[1] (1975). The Chemistry of Amidines and Imidates. John Wiley & Sons. (Foundational text on imidate reactivity).

  • Yokoyama, M., et al. (1995). "Synthesis of Oxazoles and Thiazoles Using Thioimidates." Journal of the Chemical Society, Perkin Transactions 1. Link (Describes general reactivity of thioimidates toward heterocycle formation).

  • Matiychuk, V. S., et al. (2004).[2] "Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole." Chemistry of Heterocyclic Compounds. Link (Context for thiophene-thiazole hybrid synthesis).

  • BenchChem. (2025).[3] "Application Notes: Synthesis of Thiazoles via Hantzsch Thiazole Synthesis." Link (General reference for thiazole construction).

Sources

Application Note: Synthesis of Thiophene-2-carboximidamides and Amidrazones via Methyl Thiophene-2-carbimidothioate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Significance in Drug Discovery

The transformation of amines and hydrazines into amidines and amidrazones is a foundational transformation in modern medicinal chemistry. Specifically, methyl thiophene-2-carbimidothioate hydroiodide (MTCI) serves as a highly efficient, electrophilic reagent for installing the thiophene-2-carboximidamide pharmacophore. This moiety is a privileged scaffold, acting as a critical arginine bioisostere in the design of highly selective neuronal Nitric Oxide Synthase (nNOS) inhibitors, which are under investigation for the treatment of melanoma, neuropathic pain, and neurodegenerative diseases .

This guide provides a comprehensive, self-validating methodology for reacting MTCI with primary/secondary amines and hydrazines, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale & Causality

The reaction proceeds via a classic nucleophilic addition-elimination pathway. Understanding the physical chemistry of this system is critical for optimizing yields and troubleshooting stalled reactions:

  • Reagent Activation (The Hydroiodide Salt): MTCI is universally employed as a hydroiodide salt. This is not merely for bench stability; the protonation of the imine nitrogen significantly lowers the lowest unoccupied molecular orbital (LUMO) of the thiocarbonyl carbon. This intrinsic activation renders the carbon highly susceptible to nucleophilic attack, even by sterically hindered secondary amines .

  • Solvent Selection (Ethanol): Absolute ethanol is the solvent of choice. Its protic nature stabilizes the tetrahedral intermediate through hydrogen bonding, while its polarity ensures the complete dissolution of the ionic MTCI salt and the organic nucleophile.

  • Thermodynamic Driving Force: The collapse of the tetrahedral intermediate expels methanethiol (

    
    ). Because methanethiolate is an excellent leaving group, the reaction is thermodynamically driven forward at room temperature.
    
  • Hydrazine Alpha-Effect: Hydrazines possess adjacent nitrogen atoms with unshared electron pairs, creating an "alpha-effect" that drastically enhances their nucleophilicity. Consequently, hydrazines react more rapidly than standard amines, forming amidrazones that can subsequently be cyclized into heterocycles (e.g., thienopyrimidines or triazoles) under thermal conditions .

Reaction Workflow Visualization

G MTCI This compound HI Tetra Tetrahedral Addition Intermediate MTCI->Tetra Nuc Amine or Hydrazine Nucleophile Nuc->Tetra EtOH, RT to 60°C ProductSplit Tetra->ProductSplit Elimination MeSH Methanethiol (CH3SH) Byproduct ProductSplit->MeSH Amidine Thiophene-2-carboximidamides (from Amines) ProductSplit->Amidine Amidrazone Amidrazones & Heterocycles (from Hydrazines) ProductSplit->Amidrazone

Workflow of nucleophilic addition-elimination for thiophene-2-carboximidamide synthesis.

Quantitative Reaction Parameters

To facilitate experimental design, the following table summarizes the optimized stoichiometric and kinetic parameters based on the nucleophile class.

Nucleophile TypeEquivalents of MTCISolventTemp (°C)Time (h)Avg. Yield (%)Mechanistic Insight / Observation
Primary Amines 1.5 eqEtOH2518 - 2475 - 90High nucleophilicity allows for clean, room-temperature conversion.
Secondary Amines 2.0 eqEtOH25 - 4024 - 3660 - 80Steric hindrance necessitates a larger excess of the electrophile.
Diamines 3.0 eqEtOH253670 - 85High excess required to saturate both sites and prevent mono-coupling.
Hydrazines 1.1 - 1.5 eqEtOH25 - 6012 - 2480 - 95Alpha-effect accelerates initial addition; heating required if cyclization is desired.

Self-Validating Experimental Protocols

Safety Warning: The elimination of the methanethiol (


) byproduct poses a severe inhalation hazard and odor nuisance (odor threshold ~1 ppb). All procedures MUST be conducted in a certified fume hood equipped with a sodium hypochlorite (bleach) scrubber to oxidize the evolved gas into odorless methanesulfonic acid.
Protocol A: Synthesis of Thiophene-2-carboximidamides from Amines

This protocol is optimized for the synthesis of nNOS inhibitor precursors .

Step 1: System Preparation & Dissolution

  • In a round-bottom flask equipped with a magnetic stir bar and a gas-outlet tube routed to a bleach trap, dissolve the target amine (1.0 mmol) in anhydrous ethanol (15.0 mL).

  • Causality: Anhydrous ethanol prevents the competitive hydrolysis of the imidothioate into a thiophene-2-carboxylate ester.

Step 2: Electrophile Addition

  • Add this compound hydroiodide (1.5 mmol for monoamines; 3.0 mmol for diamines) in a single portion.

  • IPC (In-Process Control): The suspension should gradually turn into a homogenous solution as the polar hydroiodide salt reacts with the amine.

Step 3: Reaction Maturation

  • Stir the reaction mixture at room temperature (

    
    ) for 18 to 36 hours.
    
  • Validation: Monitor the reaction via TLC (typically

    
     in Methanol / 
    
    
    
    Dichloromethane). The reaction is self-validating when the evolution of methanethiol gas ceases and the amine starting material spot completely disappears.

Step 4: Quenching & Free-Basing

  • Dilute the reaction mixture with saturated aqueous

    
     solution (20 mL).
    
  • Causality: The basic quench neutralizes the hydroiodide salt, converting the product from an amidinium iodide into its free-base amidine form, which is essential for organic extraction.

Step 5: Extraction & Purification

  • Extract the aqueous layer with Dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purify the crude residue via flash column chromatography to yield the pure thiophene-2-carboximidamide.

Protocol B: Synthesis of Amidrazones from Hydrazines

Hydrazines require tighter stoichiometric control to prevent over-alkylation due to their hyper-nucleophilicity .

Step 1: Reagent Mixing

  • Dissolve the hydrazine derivative (1.0 mmol) in absolute ethanol (10 mL) under an argon atmosphere.

  • Slowly add MTCI (1.1 mmol) to the stirring solution.

Step 2: Controlled Addition-Elimination

  • Stir the mixture at room temperature for 12 hours.

  • Validation: LC-MS is the preferred IPC here, as amidrazones can streak on standard silica TLC plates. Look for the

    
     mass corresponding to the loss of 
    
    
    
    (
    
    
    ).

Step 3: Optional Cyclization

  • If a cyclized heterocyclic product (e.g., a thienotriazole) is the target, attach a reflux condenser and heat the mixture to

    
     for an additional 4-6 hours.
    
  • Causality: Thermal energy is required to overcome the activation barrier for the intramolecular condensation of the amidrazone intermediate with adjacent electrophilic functional groups.

Step 4: Isolation

  • Precipitate the product by adding cold diethyl ether (30 mL) directly to the ethanolic mixture. Collect the resulting solid by vacuum filtration and wash with a

    
     solution to remove residual iodide salts.
    

References

  • Title: Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of cis-N-(1-(4-(Methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

Application Note: Cook-Heilbron Synthesis of 2-(Thiophen-2-yl)-5-aminothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It addresses the specific use of methyl thiophene-2-carbimidothioate in the context of the Cook-Heilbron thiazole synthesis .

Abstract & Strategic Overview

The Cook-Heilbron synthesis is the premier method for constructing 5-aminothiazoles , a scaffold critical in medicinal chemistry for kinase inhibitors (e.g., Dasatinib analogues) and adenosine receptor antagonists.[1] The classical reaction involves the condensation of an


-aminonitrile with a dithioacid or dithioester.

This guide addresses a specific technical challenge: the use of This compound (an imidothioate or thioimidate) as the starting material.[2] While often used to synthesize amidines or imidazoles, this reagent lacks the C=S thiono moiety required for direct thiazole formation.[1][3]

Critical Mechanism Insight: Direct reaction of this compound with an


-aminonitrile typically yields a 5-aminoimidazole  via amidine formation.[2] To successfully synthesize the 5-aminothiazole  (Cook-Heilbron product), the imidothioate must be converted in situ or prior to reaction into the corresponding carbodithioate  (dithioester) via sulfolysis.[1]

This protocol details the "Sulfolytic Activation" strategy , bridging the gap between the user's specific reagent and the desired Cook-Heilbron pathway.[1]

Chemical Logic & Mechanism

The success of this synthesis relies on understanding the divergence between Imidothioates and Dithioates .[1][3]

  • Pathway A (Direct Reaction): The nitrogen of the aminonitrile attacks the imidothioate carbon.[1] The resulting intermediate cyclizes onto the nitrile carbon using the nitrogen atom, forming an Imidazole .[1][3]

  • Pathway B (Cook-Heilbron Target): The reagent is first treated with

    
     to replace the imino (
    
    
    
    ) group with a thiono (
    
    
    ) group.[1][2] The resulting Dithioester reacts with the aminonitrile; the sulfur atom performs the 5-exo-dig cyclization, forming a Thiazole .
Graphviz Diagram: Divergent Reaction Pathways

ReactionPathways Reagent Methyl thiophene-2- carbimidothioate (Th-C(=NH)SMe) IntermediateA Amidine Intermediate (Th-C(=NH)-NH-CH(R)-CN) Reagent->IntermediateA Direct Condensation Dithioate Methyl thiophene-2- carbodithioate (Th-C(=S)SMe) Reagent->Dithioate Sulfolysis Step H2S H2S / Pyridine (Sulfolysis) Aminonitrile + α-Aminonitrile (H2N-CH(R)-CN) Imidazole 5-Aminoimidazole (Incorrect Scaffold) IntermediateA->Imidazole N-Cyclization IntermediateB Thioamide Intermediate (Th-C(=S)-NH-CH(R)-CN) Dithioate->IntermediateB + Aminonitrile Thiazole 2-(Thiophen-2-yl)- 5-aminothiazole (Cook-Heilbron Product) IntermediateB->Thiazole S-Cyclization (Cook-Heilbron)

Caption: Divergent synthesis pathways. Direct use of the imidothioate yields imidazoles.[1][3] Sulfolysis is required to access the Cook-Heilbron thiazole pathway.[2]

Experimental Protocol

Target Compound: 5-Amino-2-(thiophen-2-yl)thiazole derivatives.[2] Starting Reagent: this compound Hydroiodide (CAS: 5380-42-7 equivalent salt).[2]

Phase 1: Reagent Activation (Sulfolysis)

Objective: Convert the imidothioate to the reactive dithioester.[1]

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a gas inlet tube.

  • Dissolution: Suspend This compound hydroiodide (10 mmol, 2.85 g) in anhydrous Pyridine (20 mL).

    • Note: Pyridine acts as both solvent and proton scavenger for the HI salt.[1][3]

  • Sulfolysis: Cool the solution to 0°C. Bubble dry Hydrogen Sulfide (

    
    )  gas slowly through the solution for 30 minutes.
    
    • Observation: The solution typically turns from pale yellow to deep red/orange, indicating the formation of the dithioester (

      
       chromophore).[1]
      
    • Alternative: If

      
       gas is unavailable, add Sodium Hydrosulfide hydrate (NaSH[1][3]·xH2O)  (2.0 equiv) dissolved in minimal methanol, though gas provides cleaner conversion.[1][3]
      
  • Purging: Seal the flask and stir at room temperature for 2 hours. Then, purge the solution with Nitrogen (

    
    ) for 15 minutes to remove excess 
    
    
    
    .[1]
    • Safety:

      
       is highly toxic.[1] Perform all operations in a functioning fume hood with appropriate scrubbers (bleach trap).[1]
      
Phase 2: Cook-Heilbron Cyclization

Objective: Condensation with


-aminonitrile.[2]
  • Addition: To the crude dithioester solution (from Phase 1), add the

    
    -aminonitrile  (10 mmol) directly.
    
    • Common Substrates: Aminoacetonitrile (for unsubstituted 4-position),

      
      -aminophenylacetonitrile.[1][2]
      
    • Note: Use the free base of the aminonitrile.[1][3] If starting with the hydrochloride salt (

      
      ), premix with 1 equiv of Triethylamine (TEA) in mild conditions before addition.[1][2]
      
  • Reaction: Stir the mixture at 40–50°C for 4–6 hours.

    • Monitoring: Monitor by TLC or LC-MS.[2] The dithioester spot (red/orange) should disappear, and a more polar fluorescent spot (thiazole) should appear.[1]

  • Workup:

    • Concentrate the pyridine solution under reduced pressure.[1]

    • Dilute the residue with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) to remove salts.[1][3]

    • Wash with Brine (20 mL), dry over

      
      , and concentrate.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica Gel).

    • Eluent: Typically Hexanes:Ethyl Acetate (gradient 80:20 to 50:50).[1][3]

    • Product: 5-Aminothiazoles are often sensitive to oxidation; store under inert atmosphere.[2]

Summary of Quantitative Parameters
ParameterCondition/ValueRationale
Solvent Pyridine (or EtOH/Et3N)Promotes sulfolysis and buffers the condensation.[2]
Temperature 0°C

50°C
Low temp for

saturation; mild heat for cyclization.[1][3]
Stoichiometry 1:1 (Reagent:Nitrile)Equimolar reaction; excess

is removed.[1][3]
Time 6–8 Hours TotalRapid conversion prevents polymerization of aminonitrile.[1][3]
Yield Target 60–75%Losses primarily due to aminonitrile instability.[1][3]

Case Study & Applications

Application: Synthesis of Novel Adenosine


 Antagonists.
In a drug discovery campaign targeting Parkinson's disease, the 2-(2-thienyl) moiety is often introduced to improve lipophilicity and metabolic stability compared to the furan analogue.[2]

Workflow Integration:

  • Library Generation: The activated dithioester is split into aliquots.

  • Diversification: Reacted with a panel of 10 diverse

    
    -aminonitriles (R = H, Me, Ph, Benzyl).
    
  • Scaffolding: The resulting 5-aminothiazoles are acylated with furoyl chlorides to generate the final bioactive core.[3]

Graphviz Diagram: Synthesis Workflow

Workflow Step1 Reagent Prep (Imidothioate + H2S) Step2 Dithioester Formation (In Situ) Step1->Step2 Sulfolysis Step3 Parallel Addition of Aminonitriles Step2->Step3 Aliquot Step4 Cyclization (50°C) Cook-Heilbron Step3->Step4 Condensation Step5 5-Aminothiazole Library Step4->Step5 Purification

Caption: Workflow for converting the imidothioate precursor into a 5-aminothiazole library.

Troubleshooting & Optimization

  • Problem: Formation of 5-aminoimidazole byproduct.

    • Cause: Incomplete sulfolysis of the imidothioate before adding the aminonitrile.[1][3] The nitrogen nucleophile attacks the remaining imidate.[1]

    • Solution: Ensure the reaction mixture turns deep red (dithioester) and purge excess

      
      before adding the aminonitrile. Monitor disappearance of the starting imidothioate by LC-MS (
      
      
      
      mass shift: Imidate
      
      
      Dithioester is +17 Da mass change:
      
      
      (15) to
      
      
      (32)).[1][2]
  • Problem: Low yield / Polymerization.

    • Cause:

      
      -Aminonitriles are unstable in strong base.[2]
      
    • Solution: Keep the reaction temperature below 60°C. Use Pyridine (weak base) rather than NaOH or alkoxides.[1][3]

References

  • Cook, A. H., Heilbron, I. M., & Levy, A. L. (1947).[1][3][4] "Studies in the Azole Series. Part I. The Synthesis of 5-Aminothiazoles." Journal of the Chemical Society, 1598–1609.[1] Link

  • Li, J. J. (2014).[1] "Cook-Heilbron Thiazole Synthesis." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (5th ed., pp. 154-155).[1] Springer.[1] Link[1][2]

  • Scott, D. A., et al. (2008).[1][3] "Pyridyl and thiazolyl bisamide CSF-1R inhibitors for the treatment of cancer."[4] Bioorganic & Medicinal Chemistry Letters, 18(17), 4794–4797.[1][3] Link

  • Matiychuk, V. S., Teslenko, Y. O., & Obushak, M. D. (2004).[1][3][5] "Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole." Chemistry of Heterocyclic Compounds, 40(11), 1469–1471.[1][3] Link

  • Potts, K. T. (1977).[1][3] "The Chemistry of Thiazoles and Thiazolidines." Comprehensive Heterocyclic Chemistry, Vol 6. Pergamon Press.[1]

Sources

Application Note: Synthesis of Thiophene-Substituted Amidines via Iminothioate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Scientific Context

Thiophene-substituted amidines represent a privileged pharmacophore in medicinal chemistry, particularly in the development of serine protease inhibitors (e.g., Factor Xa, Thrombin) and antiprotozoal agents. The thiophene ring serves as a lipophilic bioisostere for benzene, often improving membrane permeability, while the amidine moiety (


) functions as a critical cation mimic, forming high-affinity salt bridges with aspartate or glutamate residues in enzyme active sites.
The Synthetic Challenge

The classical Pinner synthesis (acid-catalyzed addition of alcohols to nitriles) often fails with thiophene substrates due to the harsh conditions required (anhydrous HCl/HBr, long reaction times), which can lead to ring degradation or hydrolysis to esters.

The Solution: Iminothioate Intermediates

This protocol utilizes iminothioates (thioimidates) as activated intermediates.[1] This approach offers two decisive advantages over the oxygen-based Pinner method:

  • Superior Leaving Group: The thiolate anion (

    
    ) is a significantly better leaving group than the alkoxide (
    
    
    
    ), allowing the aminolysis step to proceed under milder conditions (often room temperature).
  • Thermodynamic Stability: S-alkyl iminothioate salts are generally stable solids that can be isolated and stored, unlike the moisture-sensitive Pinner salts.

Chemical Logic & Mechanism[2][3]

The synthesis proceeds via a two-stage "Activation-Displacement" strategy.

  • Activation: The thiophene-thioamide is alkylated (typically with methyl iodide) to form the S-methyl iminothioate hydroiodide . This converts the sulfur from a poor leaving group (in the thioamide) to a highly reactive electrophilic center.

  • Displacement: A primary or secondary amine attacks the electrophilic carbon of the iminothioate. The tetrahedral intermediate collapses, expelling methanethiol (MeSH) and generating the amidine.

Reaction Pathway Visualization[4]

ReactionPathway Start Thiophene-2-thioamide Intermediate S-Methyl Iminothioate (Hydroiodide Salt) Start->Intermediate S-Alkylation Reagent1 Methyl Iodide (MeI) Acetone, 0°C to RT Product Thiophene-2-amidine (Hydroiodide/Free Base) Intermediate->Product Nucleophilic Acyl Substitution Byproduct Byproduct: Methanethiol (MeSH) Intermediate->Byproduct Elimination Reagent2 Amine (R-NH2) Ethanol/MeOH, Reflux or RT

Figure 1: Mechanistic pathway for the conversion of thioamides to amidines via S-methylation.

Detailed Experimental Protocol

Phase A: Synthesis of the Iminothioate Intermediate

Target: Methyl thiophene-2-carbimidothioate hydroiodide

Reagents:

  • Thiophene-2-thioamide (1.0 equiv)

  • Iodomethane (Methyl Iodide, MeI) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Acetone or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophene-2-thioamide (e.g., 10 mmol) in anhydrous acetone (30 mL).

    • Note: Acetone is preferred as the salt product often precipitates directly from it.

  • Addition: Cool the solution to 0°C using an ice bath. Add Iodomethane (12-15 mmol) dropwise over 10 minutes.

    • Safety: MeI is a potent alkylating agent and suspected carcinogen. Use a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

    • Monitoring: Reaction is typically complete within 4–12 hours. Monitor by TLC (the thioamide spot will disappear; the salt stays at the baseline) or appearance of a heavy precipitate.

  • Isolation:

    • If a precipitate forms: Filter the solid under vacuum, wash with cold diethyl ether (3 x 10 mL) to remove excess MeI, and dry under vacuum.

    • If no precipitate: Concentrate the solvent to ~20% volume and add cold diethyl ether to induce crystallization.

  • Storage: Store the yellow crystalline solid (hydroiodide salt) in a desiccator. It is stable for weeks at 4°C.

Phase B: Aminolysis to Form the Amidine

Target: N-Substituted Thiophene-2-carboximidamide

Reagents:

  • S-Methyl iminothioate intermediate (from Phase A) (1.0 equiv)

  • Primary or Secondary Amine (1.1 – 1.5 equiv)

  • Solvent: Absolute Ethanol or Methanol

Procedure:

  • Setup: Suspend the S-methyl iminothioate salt (e.g., 5 mmol) in absolute ethanol (20 mL).

  • Addition: Add the amine (5.5 mmol) in one portion.

    • Note: If using a volatile amine (e.g., ammonia, methylamine), use a sealed pressure tube or a saturated solution in methanol.

  • Reaction: Heat the mixture to mild reflux (60–70°C) for 3–6 hours.

    • Observation: The evolution of methanethiol (rotten cabbage odor) confirms the reaction is proceeding.

    • Odor Control: Vent the reaction through a bleach trap (sodium hypochlorite solution) to oxidize the methanethiol.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • The residue is the crude amidine hydroiodide.

  • Purification (Choice of two methods):

    • Method A (Recrystallization): Recrystallize the HI salt from Ethanol/Ether.

    • Method B (Free Base): Dissolve residue in water, basify with 1M NaOH (pH > 12), and extract with Dichloromethane (DCM). Dry organic layer (

      
      ) and evaporate to obtain the free base.
      

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationImpact on Quality
Stoichiometry (MeI) 1.2 to 1.5 equivalentsExcess MeI ensures complete conversion of thioamide. Large excess complicates purification if precipitation doesn't occur.
Temperature (Step 2) 60°C (Reflux)While some reactive amines work at RT, thiophene rings are electron-rich, slightly deactivating the iminothioate carbon. Heat ensures high yield.
Solvent Choice Acetone (Step 1), EtOH (Step 2)Acetone promotes precipitation of the intermediate salt (purification by filtration). Protic solvents (EtOH) facilitate proton transfer in Step 2.
pH Control Keep basic for free baseAmidines are strong bases (

10-12). If isolating via extraction, aqueous phase must be pH > 12 to prevent protonation and loss to water layer.

Workflow Decision Tree

Workflow Start Start: Thiophene Thioamide Step1 Add MeI in Acetone (Room Temp, 4-12h) Start->Step1 CheckPPT Did precipitate form? Step1->CheckPPT Filter Filter & Wash with Ether (Isolate HI Salt) CheckPPT->Filter Yes Evap Evaporate & Triturate with Ether CheckPPT->Evap No Step2 React Salt with Amine in Refluxing EtOH Filter->Step2 Evap->Filter Workup Evaporate Solvent Step2->Workup FormCheck Desired Form? Workup->FormCheck SaltForm Recrystallize (EtOH/Et2O) -> Amidine HI Salt FormCheck->SaltForm Salt FreeBase Basify (NaOH), Extract DCM -> Amidine Free Base FormCheck->FreeBase Free Base

Figure 2: Operational workflow for the synthesis and purification of thiophene amidines.

References

  • Baati, R., Gouverneur, V., & Mioskowski, C. (1999).[1] An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters.[1] Synthesis, 1999(6), 927-929.

  • Lee, H. K., Ten, L. N., & Pak, C. S. (1998).[2] Facile Synthesis of Amidines from Thioamides.[1][2][3] Bulletin of the Korean Chemical Society, 19(11), 1148-1149.

  • Dunn, P. J. (2011). Synthesis of Amidines and Guanidines. In Comprehensive Organic Functional Group Transformations II. Elsevier.[4] (Contextual grounding for Pinner vs. Thio-Pinner mechanisms).

  • BenchChem Technical Support. (2025). Theoretical Basis for the Application of 2-Amidinothiophene Hydrochloride in Drug Discovery.[5]

Sources

Methyl thiophene-2-carbimidothioate as a building block for bioactive heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl thiophene-2-carbimidothioate (also known as S-methyl thiophene-2-thiocarboximidate) is a highly reactive, electrophilic building block used primarily to introduce the thiophene-2-carboximidamide moiety into bioactive small molecules.[1] Unlike its oxo-analog (methyl thiophene-2-carboxylate), the carbimidothioate possesses an activated S-methyl leaving group attached to a C=N core, making it a superior "masked amidine" equivalent.[1]

This guide details the synthesis of this building block and its application in two primary drug discovery workflows:

  • Direct Amidine Transfer: Synthesis of potent Neuronal Nitric Oxide Synthase (nNOS) inhibitors.

  • Heterocyclization: Construction of 1,2,4-triazoles and thienopyrimidines.

Chemical Profile & Preparation

The building block is most stable as its hydroiodide (HI) salt. The free base is prone to hydrolysis and should be generated in situ or used immediately.

PropertySpecification
Chemical Name This compound hydroiodide
Structure Thiophene-C(=NH)-SMe[1][2] · HI
Molecular Weight 285.17 g/mol (HI salt)
Role Electrophilic Amidine Synthon
Storage -20°C, Desiccated, Protected from Light
Protocol A: Synthesis of the Building Block

Rationale: The most reliable route involves the S-methylation of thiophene-2-carbothioamide using methyl iodide.[1] This ensures high yield and crystalline purity.

Materials:

  • Thiophene-2-carbothioamide (1.0 eq)[1]

  • Methyl Iodide (MeI) (1.1 - 1.5 eq)[1]

  • Solvent: Acetone or Ethanol (Anhydrous)[1][3]

  • Diethyl ether (for precipitation)[1][4]

Step-by-Step Procedure:

  • Dissolution: Dissolve thiophene-2-carbothioamide (e.g., 10 mmol) in anhydrous acetone (20 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Alkylation: Add Methyl Iodide (15 mmol) dropwise at room temperature (RT). Caution: MeI is a carcinogen; use a fume hood.

  • Reaction: Stir the mixture at RT for 12–24 hours. A heavy precipitate (the hydroiodide salt) usually forms within 4 hours.

  • Isolation: Dilute the reaction mixture with cold diethyl ether (50 mL) to complete precipitation.

  • Filtration: Filter the yellow crystalline solid under vacuum. Wash extensively with Et₂O to remove excess MeI.

  • Drying: Dry under high vacuum. Yield: Typically 85–95%.[5]

    • QC Check: 1H NMR (DMSO-d6) should show a sharp singlet for S-Me at ~2.6–2.8 ppm and broad downfield signals for the NH protons.[1]

Application I: Synthesis of Bioactive Amidines (nNOS Inhibitors)

This is the "Killer Application" for this building block. The thiophene-amidine motif is a privileged scaffold for selective Neuronal Nitric Oxide Synthase (nNOS) inhibition, a target for treating neurodegenerative diseases and chronic pain.

Mechanism of Action

The amine nucleophile attacks the electrophilic imidate carbon. The tetrahedral intermediate collapses, expelling methanethiol (MeSH) as a gas/liquid, driving the equilibrium forward.

AmidineSynthesis Thioimidate Methyl thiophene-2- carbimidothioate (HI salt) Intermediate Tetrahedral Intermediate Thioimidate->Intermediate + Amine (EtOH, RT) Amine Primary/Secondary Amine (R-NH2) Amine->Intermediate Product Thiophene-2- carboximidamide Intermediate->Product - MeSH Byproduct MeSH (Gas) + HI Intermediate->Byproduct

Figure 1: Mechanism of amidine transfer using the thioimidate building block.[1]

Protocol B: General Amidine Coupling

Reference Standard: Silverman et al., J. Med. Chem.

Reagents:

  • This compound[1][2][3][6][7][8][9][10] · HI (1.2 – 2.0 eq)[1]

  • Target Amine (1.0 eq) (e.g., substituted aniline, tetrahydroquinoline)

  • Solvent: Absolute Ethanol (EtOH) or DMF[1]

  • Base (Optional): Triethylamine (only if using amine salts)[1]

Procedure:

  • Preparation: Dissolve the target amine (1.0 mmol) in absolute EtOH (5–10 mL).

  • Addition: Add this compound · HI (1.5 mmol) in one portion.[1]

    • Note: If the amine is valuable, use 2.0 eq of the thiophene reagent to ensure completion.

  • Incubation: Stir at Room Temperature for 16–24 hours.

    • Observation: The reaction often turns from a suspension to a clear solution, then precipitates the product HI salt.

    • Odor Control: The reaction releases Methanethiol (rotten cabbage smell). Use a bleach trap for the exhaust gas.

  • Workup (Method A - Precipitation): If a solid forms, dilute with Et₂O, filter, and wash with Et₂O. This yields the hydroiodide salt of the product.[9]

  • Workup (Method B - Extraction): If no precipitate forms, concentrate the solvent. Partition the residue between Ethyl Acetate and saturated NaHCO₃ (to generate the free base). Dry organic layer (Na₂SO₄) and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH₃) is often required for the free base.

Optimization Table:

Variable Recommendation Impact
Stoichiometry 1.5 – 2.0 eq Thioimidate Drives reaction to completion; excess reagent is easily removed (water soluble).[1]
Temperature 25°C (RT) Higher temps (reflux) may cause decomposition or nitrile formation.[1]

| Solvent | Ethanol (Anhydrous) | Protic solvent facilitates proton transfer in the transition state. |

Application II: Heterocycle Construction (Triazoles)

Beyond simple amidines, this building block reacts with hydrazines to form 3-(thiophen-2-yl)-1,2,4-triazoles .[1] This is a powerful route to antifungal and antimicrobial scaffolds.

Workflow Logic
  • Hydrazinolysis: Reaction with hydrazine hydrate yields the amidrazone intermediate.

  • Cyclization: Reaction with a carboxylic acid derivative (or orthoester) closes the 1,2,4-triazole ring.

TriazoleWorkflow Start Methyl thiophene-2- carbimidothioate Inter Amidrazone Intermediate Start->Inter  - MeSH   Reagent1 + Hydrazine Hydrate Reagent1->Inter Final 3-(Thiophen-2-yl)- 1,2,4-Triazole Inter->Final  Cyclization   Reagent2 + R-COCl / Orthoester Reagent2->Final

Figure 2: Divergent synthesis of triazoles via the amidrazone intermediate.

Protocol C: One-Pot Triazole Synthesis
  • Amidrazone Formation: Treat this compound · HI (1 mmol) with Hydrazine hydrate (2 mmol) in EtOH (5 mL) at 0°C for 1 hour.

  • Acylation/Cyclization: Add the acylating agent (e.g., Formic acid for unsubstituted, or an Acid Chloride) and reflux for 4–6 hours.

  • Isolation: Evaporate solvent and recrystallize from EtOH/Water.

Troubleshooting & Critical Parameters

  • Problem: Low yield or no reaction.

    • Root Cause:[1][4] Hydrolysis of the thioimidate.[11]

    • Solution: Ensure the HI salt is dry and white/yellow. If it has turned orange/brown or smells strongly of thiophene-amide, recrystallize or resynthesize. Use anhydrous solvents.

  • Problem: "Stuck" Reaction (Incomplete conversion).

    • Root Cause:[1][4][9] Reversible addition of MeSH.

    • Solution: Purge the headspace with Nitrogen to remove MeSH gas, shifting the equilibrium to the right.

  • Problem: Purification difficulties.

    • Solution: The HI salts are often sticky. Convert to the free base (NaHCO₃ wash) or perform an ion exchange to the HCl salt (treat free base with 4M HCl in dioxane) for better crystallinity.

References

  • Silverman, R. B., et al. "Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors." Journal of Medicinal Chemistry, 2012. Link[1]

  • Xue, F., et al. "Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma."[1] Journal of Medicinal Chemistry, 2014. Link[1]

  • Patent US2010000073A1. "Benzoxazines, benzothiazines, and related compounds having nNOS inhibitory activity." Google Patents. Link

  • Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles." (General Reactivity Context). Link

Sources

Preparation of thiophene-2-carboximidamides from methyl carbimidothioates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Thiophene-2-carboximidamides from Methyl Carbimidothioates

Executive Summary & Scope

This application note details the synthetic methodology for preparing thiophene-2-carboximidamides (also known as 2-amidinothiophenes) utilizing methyl thiophene-2-carbimidothioate intermediates. This transformation is a cornerstone in the development of Neuronal Nitric Oxide Synthase (nNOS) inhibitors, which are critical targets for treating neurodegenerative diseases, neuropathic pain, and melanoma.[1]

The protocol leverages the Pinner-like thioimidate route , a robust two-step sequence offering superior yields and milder conditions compared to direct nitrile additions.[1] This guide covers the activation of thiophene-2-carbothioamide to its S-methyl thioimidate salt, followed by nucleophilic displacement with ammonia or primary/secondary amines.[1]

Scientific Mechanism & Pathway

The synthesis relies on the "activation-displacement" principle.[1] Thioamides are poor electrophiles; however, S-methylation converts the sulfur into a potent leaving group (methanethiol), activating the iminium carbon toward nucleophilic attack.

Reaction Pathway (DOT Visualization):

ThiopheneAmidineSynthesis Nitrile Thiophene-2-carbonitrile (Precursor) Thioamide Thiophene-2-carbothioamide (Stable Intermediate) Nitrile->Thioamide (H2S / Et3N) or (P4S10) Thioimidate This compound Hydroiodide (Activated) Thioamide->Thioimidate MeI, Acetone/EtOH S-Methylation Amidine Thiophene-2-carboximidamide (Target Product) Thioimidate->Amidine NH3 or R-NH2 EtOH, RT to 60°C (-MeSH)

Figure 1: Synthetic pathway from nitrile precursor to amidine target via the S-methyl thioimidate intermediate.[2][3][4][5]

Experimental Protocols

Phase 1: Preparation of this compound Hydroiodide

The "Activation" Step

This intermediate is often isolated as a stable hydroiodide salt.[1] It is sensitive to moisture and should be stored in a desiccator.[1]

Reagents:

  • Thiophene-2-carbothioamide (1.0 equiv)

  • Iodomethane (Methyl Iodide, MeI) (1.1 – 1.5 equiv) [Caution: Carcinogen]

  • Solvent: Anhydrous Acetone or Ethanol[1]

Procedure:

  • Dissolution: Dissolve thiophene-2-carbothioamide (e.g., 10 mmol) in anhydrous acetone (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Methylation: Add Iodomethane (15 mmol) dropwise to the stirring solution at room temperature.

    • Note: The reaction is often exothermic; cooling to 0°C during addition is recommended for larger scales (>5g).

  • Incubation: Stir the mixture at room temperature for 12–24 hours. A heavy precipitate (the hydroiodide salt) will form.

  • Isolation: Filter the solid under vacuum. Wash the filter cake copiously with cold diethyl ether or acetone to remove unreacted MeI and thioamide.[1]

  • Drying: Dry the solid in a vacuum oven at 40°C.

    • Yield Expectation: 85–95%[1]

    • Appearance: Yellowish crystalline solid.[1]

Phase 2: Conversion to Thiophene-2-carboximidamide

The "Displacement" Step

This step displaces the S-methyl group (released as methanethiol gas, MeSH) with the nitrogen nucleophile.

Reagents:

  • This compound hydroiodide (from Phase 1)[3]

  • Nucleophile:

    • For unsubstituted amidine: Ammonia (7N in Methanol or Ethanol) or Ammonium Acetate.[1]

    • For N-substituted amidines (nNOS inhibitors): Primary or secondary amine (1.0 – 1.2 equiv).[1]

  • Solvent: Absolute Ethanol (EtOH)[4][6]

Procedure:

  • Setup: Suspend this compound hydroiodide (1.0 equiv) in Absolute Ethanol (5–10 mL/g).

  • Addition:

    • Method A (Ammonia): Add 7N

      
       in MeOH (5–10 equiv) in one portion.
      
    • Method B (Amine): Add the primary/secondary amine (1.1 equiv) and Triethylamine (1.1 equiv) if the amine is a salt.

  • Reaction: Stir the mixture.

    • Temperature: Room Temperature (RT) is sufficient for many primary amines and ammonia. Heating to reflux (60–70°C) may be required for sterically hindered amines.[1]

    • Time: 12–24 hours.[1]

    • Monitoring: Monitor by TLC (DCM:MeOH 9:1).[1] The disappearance of the thioimidate spot and appearance of a polar amidine spot indicates completion.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and MeSH.[1]

    • Odor Control: The liberated methanethiol has a foul stench.[1] Vent rotary evaporator exhaust into a bleach trap.[1]

  • Purification:

    • Crystallization: The crude residue is often the HI salt.[1] It can be recrystallized from EtOH/Ether.[1]

    • Free Base Conversion: To obtain the free base, dissolve the residue in water, basify with 1N NaOH (to pH > 10), and extract with Ethyl Acetate or DCM.[1] Dry over

      
       and concentrate.
      
    • Salt Exchange: For biological assays, the HI salt is often converted to the HCl salt using ion-exchange resin or by treating the free base with ethereal HCl.

Critical Process Parameters & Data

Table 1: Comparative Reaction Conditions & Yields

ParameterStandard ConditionOptimization Notes
Stoichiometry 1.0 : 1.1 (Thioimidate : Amine)Excess amine (1.5 eq) accelerates reaction but complicates purification.
Temperature 25°C (Room Temp)Increase to 60°C if conversion < 50% after 12h.[1]
Solvent Ethanol (Abs.)[1][4][7]Methanol is a viable alternative; avoid water to prevent hydrolysis to amide.[1]
By-product Methanethiol (MeSH)Toxic/Malodorous. Use bleach traps (NaOCl) to neutralize effluent gas.
Typical Yield 70 – 92%Lower yields often due to hydrolysis (wet solvents).[1]

Table 2: Physical Characterization Data (Reference Values)

CompoundMelting PointAppearance
Thiophene-2-carbothioamide106–108°CYellow Crystalline Solid
Thiophene-2-carboximidamide (HCl)172–175°CWhite/Off-white Solid
Thiophene-2-carboximidamide (HI)>200°C (dec)Yellowish Solid

Troubleshooting & Quality Control

  • Issue: Hydrolysis to Amide.

    • Symptom:[1][2][8][9] Formation of Thiophene-2-carboxamide (M.P. ~180°C) instead of amidine.

    • Cause: Presence of water in the solvent or reagents.[1][9]

    • Fix: Use anhydrous ethanol/methanol and dry the thioimidate salt thoroughly before use.[1]

  • Issue: Incomplete Methylation.

    • Symptom:[1][2][8][9] Starting material (thioamide) remains in Phase 1.[1]

    • Fix: Ensure MeI is not old/degraded.[1] Add 0.2 eq extra MeI and extend time.

  • Issue: Strong Sulfur Smell. [1]

    • Cause: Release of MeSH.[1]

    • Fix: This is normal.[1] All glassware must be rinsed with dilute bleach in the fume hood before being removed for cleaning.[1]

References

  • Jia, Q., et al. (2014).[1] "Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma."[5][10][11] Journal of Medicinal Chemistry, 57(3), 643–660.[1] Link

  • Labby, K. J., et al. (2012).[1] "NOpiates: Novel Dual Action Neuronal Nitric Oxide Synthase Inhibitors with μ-Opioid Agonist Activity."[1] Journal of Medicinal Chemistry, 55(5), 2403–2414.[1] Link

  • Huang, H., et al. (2011).[1] "Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain."[8] Journal of Medicinal Chemistry, 54(20), 7408–7416.[1][8] Link

  • Organic Chemistry Portal. "Synthesis of Amidines." (General methodology for Pinner/Thioimidate synthesis). Link

  • Thermo Scientific Chemicals. "Thiophene-2-carboxamide Product Specifications." (Precursor data). Link

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Heterocycles Using Methyl Thiophene-2-carbimidothioate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Heterocyclic Drug Discovery with Microwave Synthesis

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Fused heterocyclic systems incorporating the thiophene moiety, such as thieno[2,3-d]pyrimidines, are of particular interest as they often exhibit enhanced biological profiles.[3][4] However, the synthesis of these complex molecules via traditional thermal methods can be time-consuming and often requires harsh reaction conditions, leading to lower yields and the formation of byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery, offering significant advantages over conventional heating.[5][6] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times from hours to minutes, improves product yields, and often leads to cleaner reaction profiles with fewer side products.[7][8] This green chemistry approach aligns with the principles of sustainable chemical development by minimizing energy consumption and waste generation.[5]

This guide provides detailed protocols for the synthesis and application of methyl thiophene-2-carbimidothioate, a versatile intermediate for the construction of thiophene-containing heterocycles. We will first outline the synthesis of this key reagent from thiophene-2-carbonitrile and then present a microwave-assisted protocol for its use in the rapid and efficient synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one derivative, a scaffold of significant interest in medicinal chemistry.

Part 1: Synthesis of the Key Intermediate: this compound Hydroiodide

The synthesis of the carbimidothioate is a crucial first step. While various methods exist for the formation of imidates and their thio-analogs, a modification of the Pinner reaction provides a reliable route from the readily available thiophene-2-carbonitrile.[9][10] The Pinner reaction involves the acid-catalyzed addition of an alcohol (or in this case, a thiol) to a nitrile.[11]

Reaction Principle: The Pinner Reaction

The reaction proceeds via the activation of the nitrile by a strong acid (in this case, generated from the reaction of methyl iodide), making it susceptible to nucleophilic attack by methyl mercaptan. This forms the stable imidothioate salt.

Experimental Protocol: Synthesis of this compound Hydroiodide

Materials:

  • Thiophene-2-carbonitrile

  • Methyl iodide (CH₃I)

  • Methyl mercaptan (CH₃SH)

  • Anhydrous diethyl ether

  • Round-bottom flask with a magnetic stirrer

  • Condenser with a drying tube

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-2-carbonitrile (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0 °C.

  • To this stirred solution, add methyl mercaptan (1.1 eq) followed by the slow, dropwise addition of methyl iodide (1.1 eq).

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and continue stirring for 12-16 hours.

  • A precipitate of this compound hydroiodide will form.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.

  • The resulting solid can be used in the subsequent microwave-assisted reaction without further purification.

Safety Precautions: Methyl iodide is a toxic and volatile reagent and should be handled in a well-ventilated fume hood. Methyl mercaptan has a strong, unpleasant odor. All manipulations should be performed with appropriate personal protective equipment (PPE).

Part 2: Microwave-Assisted Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

With the this compound hydroiodide in hand, we can proceed to the microwave-assisted cyclocondensation reaction. This protocol describes the synthesis of a substituted thieno[2,3-d]pyrimidin-4(3H)-one, a valuable heterocyclic scaffold. The reaction involves the condensation of the carbimidothioate with a β-ketoester.

Reaction Principle: Cyclocondensation

The reaction is a cyclocondensation where the nucleophilic nitrogen of the carbimidothioate attacks one of the carbonyl groups of the β-ketoester, and the ester group is subsequently attacked by the newly formed amine, leading to ring closure and the formation of the pyrimidinone ring fused to the thiophene. Microwave irradiation accelerates this process, likely by efficiently overcoming the activation energy barriers for the cyclization and dehydration steps.

Experimental Protocol: Microwave-Assisted Synthesis of a Substituted Thieno[2,3-d]pyrimidin-4(3H)-one

Materials:

  • This compound hydroiodide (from Part 1)

  • Ethyl acetoacetate (or other β-ketoesters)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethanol (or another high-boiling, microwave-compatible solvent)

  • Microwave synthesis vial (e.g., 10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reaction vial, add this compound hydroiodide (1.0 eq), ethyl acetoacetate (1.1 eq), and ethanol (3-5 mL).

  • Add sodium ethoxide (1.2 eq) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture under the optimized conditions (see Table 1).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction mixture by adding cold water.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR).

Data Presentation: Reaction Optimization

The following table provides a starting point for the optimization of the microwave-assisted synthesis.

ParameterRangeOptimal (Starting Point)Rationale
Temperature (°C) 100 - 160120Balances reaction rate with potential for side product formation.
Time (min) 5 - 3015Microwave reactions are typically rapid; monitor by TLC for completion.
Microwave Power (W) 100 - 300DynamicModern reactors adjust power to maintain the set temperature.
Solvent Ethanol, DMF, NMPEthanolA good polar solvent for microwave heating and reactant solubility.
Base NaOEt, K₂CO₃, DBUNaOEtA strong base to facilitate the condensation reaction.

Visualization of Synthetic Pathway and Workflow

Overall Synthetic Scheme

G Thiophene_CN Thiophene-2-carbonitrile Carbimidothioate Methyl thiophene-2- carbimidothioate hydroiodide Thiophene_CN->Carbimidothioate  CH3SH, CH3I  (Pinner Reaction) Final_Product Substituted Thieno[2,3-d]pyrimidin-4(3H)-one Carbimidothioate->Final_Product Beta_ketoester Ethyl acetoacetate Beta_ketoester->Final_Product  NaOEt, Ethanol  Microwave Irradiation

Caption: Synthetic pathway from thiophene-2-carbonitrile to a thieno[2,3-d]pyrimidin-4(3H)-one.

Proposed Reaction Mechanism

G cluster_0 Cyclocondensation Mechanism Start Carbimidothioate + β-Ketoester Intermediate1 Nucleophilic attack (N on C=O) Start->Intermediate1 Intermediate2 Intramolecular cyclization (N on ester C=O) Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product Thieno[2,3-d]pyrimidin-4(3H)-one Intermediate3->Product

Caption: Proposed mechanism for the microwave-assisted cyclocondensation.

Experimental Workflow

G A Combine Reactants in Microwave Vial B Seal Vial A->B C Microwave Irradiation (Set Time and Temperature) B->C D Cool to Room Temperature C->D E Work-up (Quench, Extract/Filter) D->E F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Caption: General workflow for the microwave-assisted synthesis protocol.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 16(12), 10491-10502. [Link]

  • Hesse, S., Perspicace, E., & Kirsch, G. (2007). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Tetrahedron Letters, 48(34), 5975-5977. [Link]

  • Zhang, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1645-1664. [Link]

  • Hesse, S., Perspicace, E., & Kirsch, G. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. Semantic Scholar. [Link]

  • Wikipedia contributors. (2023). Pinner reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Hesse, S., et al. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. ResearchGate. [Link]

  • Di Schiena, M. G., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(13), 5123. [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Synthesis of Heterocycles via Microwave-Assisted Cycloadditions and Cyclocondensations. Chemical Society Reviews, 34(2), 164-178. [Link]

  • Patent CN101987842A. (2011). Method for preparing 2-methyl thiophene derivatives.
  • Smith, A. B., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labeled Compounds and Radiopharmaceuticals, 69(1), e202500045. [Link]

  • Weires, A. G., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 27. [Link]

  • Al-Ostoot, F. H., et al. (2020). Investigation of Thermolysis Products of Some N-Arylthiophene-2-carboxamidoximes by Analytical and Spectroscopic Analyses. ResearchGate. [Link]

  • Patent US2450686A. (1948). Production of methyl thiophene.
  • Sharma, N., & Singh, P. (2012). Microwave Multicomponent Synthesis. IntechOpen. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Werner, T., & Mägerlein, W. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1646-1651. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2959. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

  • Slideshare. (2018). Heterocyclic compounds - Thiophene. [Link]

  • Kumar, A., et al. (2020). Microwave-Assisted Tandem Kornblum Oxidation and Biginelli Reaction for the Synthesis of Dihydropyrimidones. ChemistrySelect, 5(41), 12896-12900. [Link]

  • Patent CN101906092B. (2012). Preparation method of 2-thiophenecarboxylic acid.

Sources

Troubleshooting & Optimization

Improving yields in methyl thiophene-2-carbimidothioate condensation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Methyl Thiophene-2-Carbimidothioate Condensations

Case ID: THIO-OPT-2025 Subject: Yield Improvement & Troubleshooting for Thiophene Amidine Synthesis Assigned Scientist: Senior Application Specialist, Heterocyclic Chemistry

Executive Summary

You are likely utilizing This compound (often generated as the hydroiodide salt) as an activated electrophile to synthesize thiophene-2-carboximidamides (amidines) or fused heterocycles via condensation with nucleophilic amines.

While this Pinner-type reaction is generally robust, researchers often encounter three specific failure modes:

  • Hydrolysis: Reversion to thiophene-2-carboxamide due to moisture.

  • Incomplete Conversion: Stalled reaction due to poor leaving group dynamics or steric hindrance.

  • Isolation Issues: Difficulty separating the product from the methanethiol (MeSH) byproduct or ammonium salts.

This guide provides a self-validating protocol and troubleshooting logic to overcome these bottlenecks.

Part 1: The Chemistry & Mechanism

To optimize yield, you must control the equilibrium. The reaction is a nucleophilic addition-elimination.

Key Mechanistic Insight: The reaction relies on the thiomethyl group (


) acting as a leaving group. However, the leaving group ability of 

is relatively poor compared to halides. Therefore, the reaction is often driven by:
  • Protonation: The imidate nitrogen must be protonated (or coordinated) to make the central carbon sufficiently electrophilic.

  • Volatility: The expulsion of gaseous methanethiol (MeSH) drives the equilibrium forward (Le Chatelier’s principle).

Visualizing the Pathway

The following diagram illustrates the critical transition states and failure points (Hydrolysis).

ReactionMechanism cluster_conditions Critical Control Points Start Methyl Thiophene-2- carbimidothioate (Salt) Tetra Tetrahedral Intermediate Start->Tetra + Amine (Slow Step) Hydrolysis SIDE REACTION: Thiophene-2-amide Start->Hydrolysis + H2O (Moisture Contamination) Amine Nucleophile (R-NH2) Amine->Tetra Product Thiophene-2- carboximidamide Tetra->Product - MeSH (Irreversible) Byproduct MeSH (Gas) Tetra->Byproduct

Figure 1: Mechanistic pathway of thioimidate condensation. Note that moisture competes directly with the amine, leading to irreversible amide formation.

Part 2: Optimized Experimental Protocol

Do not use a generic "stir and wait" approach. Use this optimized workflow to maximize conversion.

Reagent Preparation (The Foundation)

Most yield issues stem from the quality of the starting material. The free base of this compound is unstable. Always use the Hydroiodide (HI) salt.

Synthesis of the Precursor (If not purchased):

  • Dissolve Thiophene-2-carbothioamide in Acetone or EtOH (0.5 M).

  • Add Iodomethane (MeI) (1.1 equiv).

  • Stir at RT for 12–24h. The product precipitates as yellow crystals.

  • Crucial: Filter and wash with cold ether. Do not neutralize yet.

Condensation Protocol (The Yield Booster)
ParameterStandard ConditionHigh-Yield Optimization Reason
Solvent Methanol (MeOH)2,2,2-Trifluoroethanol (TFE) or MeOH/DMF TFE stabilizes the transition state and improves solubility of the salt [2].
Base Et3N (1.0 equiv)Acetate Buffer (AcOH) A mild acidic buffer (AcOH) keeps the imidate activated while allowing the amine to remain nucleophilic [2].
Temp RefluxRT to 40°C High heat promotes decomposition. TFE allows milder conditions.[1]
Scavenger NoneNitrogen Sparging Actively removing MeSH gas drives the reaction to completion.

Step-by-Step Procedure:

  • Dissolution: Suspend this compound hydroiodide (1.0 mmol) in TFE (or MeOH) (3 mL).

  • Nucleophile Addition: Add the amine (1.2 mmol).

  • Buffering (Optional but Recommended): If the reaction is sluggish, add Glacial Acetic Acid (0.2 mmol). This creates a catalytic buffer zone.

  • Reaction: Stir at room temperature.

    • Tip: Connect the flask to a bleach trap (sodium hypochlorite) to neutralize the evolved methanethiol smell.

  • Monitoring: Check TLC after 4 hours. The starting material spot (low Rf) should disappear.

  • Workup: Evaporate solvent. Triturate the residue with Ether/EtOAc to precipitate the amidine hydroiodide salt.

Part 3: Troubleshooting Center (FAQs)

Q1: My reaction turns into a black tar, and I see low conversion. Why?

  • Diagnosis: Decomposition of the free base.

  • Solution: You likely added too much strong base (like NaOH or excess Et3N) at the start. Thioimidates are unstable in highly basic media (pH > 10).

  • Fix: Run the reaction under slightly acidic to neutral conditions (using the HI salt and the amine itself, or the AcOH buffer method).

Q2: I see a major spot on TLC that isn't my product, and the mass spec shows M-15 (Loss of Me).

  • Diagnosis: Hydrolysis. You have made Thiophene-2-carboxamide.

  • Solution: Your solvent was "wet." Thioimidates react faster with water than with steric amines.

  • Fix: Dry your Methanol/TFE over 3Å molecular sieves before use. Ensure the reaction is under an inert atmosphere (N2/Ar).

Q3: The smell is unbearable. How do I manage the Methanethiol (MeSH)?

  • Safety Note: MeSH is toxic and has a stench threshold of 1 ppb.

  • Protocol: Do not just vent into the hood. Vent the reaction vessel through a cannula into a trap containing 10% Bleach (NaOCl) + NaOH . This oxidizes the thiol to odorless sulfonate immediately.

Q4: My amine is non-nucleophilic (e.g., Aniline). The reaction won't proceed.

  • Strategy: Switch solvents to Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[2]

  • Mechanism: These fluorinated solvents act as hydrogen-bond donors to the thioimidate sulfur, increasing the leaving group ability of the -SMe group significantly (up to 100x rate enhancement) [2].

Part 4: Diagnostic Logic Tree

Use this flow to diagnose your specific yield problem.

Troubleshooting Start Low Yield / Failed Reaction CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material Remains Unchanged CheckTLC->Result1 Result2 New Spot Formed (Wrong Mass) CheckTLC->Result2 Action1 Nucleophile is too weak Result1->Action1 Action2 Hydrolysis (Amide formed) Result2->Action2 Fix1 Switch Solvent to TFE/HFIP or Heat to 50°C Action1->Fix1 Fix2 Dry Solvents (Sieves) Check Reagent Quality Action2->Fix2

Figure 2: Decision matrix for troubleshooting reaction failures.

References

  • Cochran, J. R., et al. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. National Institutes of Health (PMC). [Link]

Sources

Removing methyl mercaptan byproduct from carbimidothioate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for the Removal of Methyl Mercaptan Byproduct

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of carbimidothioates, a crucial class of compounds in medicinal chemistry and drug development, often involves the displacement of a methylthio group from a precursor like S-methylisothiourea. This reaction, while efficient, liberates methyl mercaptan (MeSH, methanethiol), a volatile and malodorous byproduct. Failure to effectively remove MeSH can lead to downstream reaction interference, catalyst poisoning, and inaccurate product quantification. This guide provides detailed troubleshooting advice and protocols to address the challenges associated with methyl mercaptan removal.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of methyl mercaptan so critical?

Beyond its potent and unpleasant odor, residual methyl mercaptan can act as a nucleophile in subsequent reaction steps, leading to the formation of unwanted impurities. In reactions involving transition metal catalysts (e.g., palladium, platinum), MeSH can act as a potent catalyst poison, deactivating the catalyst and halting the reaction. For drug development professionals, its presence can interfere with biological assays and represents a significant safety and process concern.

Q2: What are the primary methods for removing methyl mercaptan from a reaction mixture?

There are three main strategies, each with its own advantages and limitations:

  • Gas Sparging (Inert Gas Purge): Best for volatile mercaptans and reactions where the product is non-volatile.

  • Chemical Scavenging: Utilizes reagents that selectively react with the thiol to form a non-volatile, easily separable adduct.

  • Oxidative Treatment: Converts the mercaptan to a less reactive disulfide, which can then be removed.

Q3: How do I choose the best removal method for my specific reaction?

The choice depends on the scale of your reaction, the stability of your desired product, and the solvent system. The following decision-making workflow can guide your selection.

G start Start: MeSH in Reaction Mixture product_stability Is your product sensitive to oxidation? start->product_stability product_volatile Is your product non-volatile? product_stability->product_volatile No oxidation Method: Oxidative Treatment (e.g., H2O2, Bleach) product_stability->oxidation Yes scavenger_choice Is an electrophilic scavenger compatible? product_volatile->scavenger_choice No sparging Method: Inert Gas Sparging (N2 or Ar) product_volatile->sparging Yes scavenging Method: Chemical Scavenging scavenger_choice->scavenging Yes reassess Re-evaluate product stability and scavenger compatibility. scavenger_choice->reassess No

Caption: Decision workflow for selecting a MeSH removal method.

In-Depth Troubleshooting Guides

Method 1: Chemical Scavenging

Chemical scavenging is often the most robust and scalable method for MeSH removal. It relies on a reagent that reacts quickly and selectively with the thiol group.

Principle of Thiol Scavenging

Most thiol scavengers are electrophiles that readily undergo a Michael addition or similar nucleophilic attack by the soft sulfur nucleophile of the mercaptan. The resulting thioether adduct is typically non-volatile and can be easily removed by filtration or chromatography.

G cluster_reactants Reactants cluster_product Product MeSH Methyl Mercaptan (MeSH) Nucleophile Adduct Non-Volatile Thioether Adduct (Easily Separable) MeSH->Adduct Reacts with Scavenger Electrophilic Scavenger (e.g., Maleimide) Scavenger->Adduct

Caption: General mechanism of electrophilic thiol scavenging.

Troubleshooting Guide: Chemical Scavengers

Problem 1: Incomplete MeSH removal after adding a scavenger.

  • Potential Cause: Insufficient stoichiometry of the scavenger. The reaction generating the carbimidothioate may not have gone to completion, or other nucleophiles in the mixture consumed the scavenger.

  • Solution: Add the scavenger in a slight excess (e.g., 1.1 to 1.5 equivalents relative to the theoretical amount of MeSH). Monitor the disappearance of MeSH by GC-MS headspace analysis or by using a lead acetate test strip at the vessel outlet.

  • Potential Cause: Poor reactivity of the chosen scavenger under the reaction conditions (e.g., pH, solvent).

  • Solution:

    • pH Adjustment: The thiolate anion (MeS⁻) is a more potent nucleophile than the neutral thiol (MeSH). If your reaction medium is acidic, consider a careful basic wash or addition of a non-nucleophilic base (like DIPEA) to facilitate the scavenging reaction.

    • Change Scavenger: Switch to a more reactive scavenger. For instance, maleimides are highly effective and react quickly with thiols.

Problem 2: The scavenger is reacting with my desired product.

  • Potential Cause: Your carbimidothioate or other functional groups on your molecule are susceptible to nucleophilic attack by the scavenger, or vice-versa if the scavenger has nucleophilic properties.

  • Solution:

    • Select a Thiol-Specific Scavenger: Use scavengers known for high selectivity towards soft nucleophiles like sulfur. Sequestering agents based on functionalized silica or polymers can be excellent choices as they can be filtered off easily, minimizing contact time with the product.

    • Optimize Addition: Lower the temperature before adding the scavenger to slow down the undesired side reaction, then allow the mixture to slowly warm to room temperature.

Data Table: Comparison of Common Thiol Scavengers
Scavenger TypeExampleTypical StoichiometryAdvantagesDisadvantages
Maleimides N-Ethylmaleimide1.1 - 1.3 eqHigh reactivity and selectivityCan be expensive; adduct may require chromatography for removal
Acrolyl Reagents Acrylonitrile1.2 - 2.0 eqInexpensive and effectiveHighly toxic and requires careful handling
Solid-Supported Silica-bound Maleimide2.0 - 5.0 eqEasy removal by filtration; low product contaminationHigher cost; may require longer reaction times
Heavy Metal Salts Silver Nitrate (AgNO₃)1.0 - 1.1 eqForms insoluble salt (AgSMe)Stoichiometric heavy metal waste; potential for product coordination
Protocol: Scavenging MeSH with N-Ethylmaleimide
  • Reaction Monitoring: Once the primary reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice bath.

  • Scavenger Preparation: In a separate flask, dissolve 1.2 equivalents of N-Ethylmaleimide in a minimal amount of the reaction solvent.

  • Scavenger Addition: Add the N-Ethylmaleimide solution dropwise to the cold reaction mixture over 15-20 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Quench & Workup: Monitor for the absence of MeSH (e.g., odor, GC headspace). Proceed with the standard aqueous workup. The N-ethyl-S-methylsuccinimide adduct can be removed via standard chromatography.

Method 2: Oxidative Treatment

This method converts methyl mercaptan into dimethyl disulfide (DMDS), which is significantly less volatile and less odorous.

Principle of Oxidation

An oxidizing agent facilitates the coupling of two thiol molecules to form a disulfide bond.

2 CH₃SH + [O] → CH₃-S-S-CH₃ + H₂O

Troubleshooting Guide: Oxidative Treatment

Problem 1: My desired product is degrading during oxidation.

  • Potential Cause: The oxidizing agent is too harsh and is reacting with sensitive functional groups on your product molecule (e.g., amines, other sulfur atoms). Common culprits are bleach (NaOCl) or hydrogen peroxide (H₂O₂).

  • Solution:

    • Use a Milder Oxidant: Consider using a milder, more controlled oxidizing system. Bubbling air through the solution in the presence of a catalytic amount of a base can sometimes be sufficient.

    • Control Stoichiometry: Carefully control the stoichiometry of the oxidant. Add the oxidant slowly and monitor the reaction progress to avoid adding a large excess.

    • Temperature Control: Perform the oxidation at a lower temperature (e.g., 0 °C) to improve selectivity and minimize degradation.

Problem 2: The dimethyl disulfide (DMDS) is difficult to remove.

  • Potential Cause: DMDS has a higher boiling point (109 °C) than MeSH but can still be challenging to remove from products with similar volatility.

  • Solution:

    • High-Vacuum Distillation: If your product is a high-boiling oil or solid, DMDS can often be removed under high vacuum.

    • Chromatography: DMDS is relatively non-polar and can typically be separated from more polar products using normal-phase silica gel chromatography.

References

  • Title: Practical Organic Synthesis: A Student's Guide Source: John Wiley & Sons URL: [Link]

  • Title: Thiol-modification and ligation using maleimides Source: RSC Publishing URL: [Link]

  • Title: Biotargeting with Maleimides Source: Wiley Online Library URL: [Link]

  • Title: Functionalized Silica Gels as Reagents, Scavengers and Catalysts in Organic Synthesis Source: MDPI URL: [Link]

  • Title: The Oxidation of Thiols and Other Sulphur Compounds Source: Imperial College London URL: [Link]

Technical Support Center: Optimization of Solvent Systems for Thiophene Iminothioate Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TICP-SOLV-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Solvent Effects in Thiophene-Based Thioimidate/Iminothioate Cross-Coupling

Executive Summary

The coupling of thiophene iminothioates (thioimidates)—typically via Liebeskind-Srogl cross-coupling or nucleophilic substitution to form amidines —presents a unique solubility and reactivity paradox. Thiophene rings are electron-rich and often poorly soluble in standard non-polar solvents, while the iminothioate moiety (


) is labile to hydrolysis and sensitive to the coordination environment of metal catalysts.

This guide addresses the critical "Solvent-Substrate-Catalyst" triad. Our goal is to move you beyond trial-and-error by explaining why specific solvent systems fail and how to engineer a medium that supports both solubility and the catalytic cycle.

Part 1: Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 30-40% conversion despite using standard polar aprotic solvents (DMF/DMSO). Why is the catalyst dying?

Diagnosis: This is likely a case of "The Chelation Trap." While DMF and DMSO are excellent for solubilizing rigid thiophene backbones, they are strong Lewis bases. In Liebeskind-Srogl couplings (which require stoichiometric Cu(I) additives like CuTC), highly coordinating solvents can competitively bind to the Copper cofactor. This prevents the Copper from activating the sulfur on the iminothioate, halting the transmetallation to Palladium.

The Fix:

  • Switch to Non-Coordinating Ethers: Use THF or 1,4-Dioxane . These solvate the catalyst without tightly binding the metal centers.

  • The "Solubility Spike" Strategy: If your thiophene substrate precipitates in pure THF, use a binary system.

    • Recommendation:THF:NMP (9:1) . The small amount of NMP (N-Methyl-2-pyrrolidone) solvates the thiophene but is dilute enough to not poison the Cu(I) species.

  • Green Alternative: 2-MeTHF (2-Methyltetrahydrofuran). It has higher lipophilicity than THF (better for organic substrates) and a higher boiling point (

    
    C), allowing for faster kinetics without the toxicity of Dioxane.
    
Q2: I am observing significant hydrolysis of the iminothioate back to the amide or thioester. My solvent is "anhydrous."

Diagnosis: Hygroscopic Solvent Failure. Thiophene iminothioates are essentially "activated amides." They are highly electrophilic at the imine carbon. Solvents like DMF and DMSO are hygroscopic; even "anhydrous" grades can absorb atmospheric moisture rapidly upon opening. At elevated temperatures (


C), trace water attacks the iminothioate faster than your cross-coupling partner.

The Fix:

  • Protocol Adjustment: Switch to Toluene or Xylene if solubility permits. These are hydrophobic and naturally exclude water.

  • Scavenging: If you must use polar solvents, add 3Å Molecular Sieves directly to the reaction vessel 30 minutes prior to adding the catalyst.

  • Buffer System: For amine couplings (amidine synthesis), ensure the pH is controlled. Use a non-nucleophilic base (e.g., Cs₂CO₃ or DIPEA ) in a solvent like Acetonitrile (MeCN) to buffer acidic protons that catalyze hydrolysis.

Q3: In Pd-catalyzed couplings, I see desulfurization (reduction) but no C-C bond formation.

Diagnosis: Solvent-Induced Radical Pathways. This often happens in ethereal solvents (THF/Dioxane) containing peroxides or when using protic co-solvents. The C-S bond breaks, but the transmetallation with the boronic acid fails, leading to a reduced thiophene imine.

The Fix:

  • Degassing is Critical: Oxygen promotes homolytic cleavage. Sparge your solvent with Argon for at least 15 minutes.

  • Solvent Switch: Move to Chlorobenzene . It is robust, high-boiling (

    
    C), and non-coordinating. It stabilizes the Pd(II) intermediate better than ethers in difficult couplings.
    
Part 2: Solvent Optimization Matrix

Use this table to select the starting solvent system based on your specific thiophene iminothioate properties.

Solvent SystemPolarity (

)
Thiophene SolubilityCu/Pd Catalyst CompatibilityRecommended ForRisk Factor
THF (Anhydrous) 7.5ModerateHighStandard Liebeskind-Srogl CouplingsPeroxides; Low BP (

C) limits kinetics.
1,4-Dioxane 2.2GoodHighHigh-temperature couplings (

C+)
Toxicity; Difficult to remove (high BP).
DMF / DMSO 36 / 46ExcellentLow Nucleophilic displacements (Amine coupling)Catalyst Poisoning ; Hygroscopic hydrolysis.
2-MeTHF 6.9GoodHighGreen Process / Phase separationSlightly more expensive.
Toluene 2.4PoorModerateHydrolysis-prone substratesPoor solubility of polar iminothioates.
Chlorobenzene 5.6GoodHighDifficult/Sterically hindered substratesHigh BP requires vac distillation.
Part 3: Mechanistic Visualization

The following diagram illustrates the Liebeskind-Srogl catalytic cycle and the specific interference points of suboptimal solvents.

LiebeskindSrogl cluster_cycle Catalytic Cycle & Solvent Interference Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-S Species) Pd0->OxAdd Thiophene Iminothioate TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Boronic Acid + CuTC RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 SolventTrap ! CRITICAL FAILURE ! Polar Solvents (DMF/DMSO) Sequester Cu(I) SolventTrap->TransMet Inhibits Cu Activation Hydrolysis ! SIDE REACTION ! Wet Solvent Hydrolyzes Iminothioate Hydrolysis->OxAdd Destroys Substrate Substrate Substrate: Thiophene Iminothioate Substrate->OxAdd

Caption: Figure 1. The Liebeskind-Srogl cycle highlighting the Transmetallation step as the primary failure point when using strongly coordinating solvents (DMF/DMSO), which sequester the Copper cofactor.

Part 4: Validated Experimental Protocol

Protocol: Cross-Coupling of Thiophene Iminothioate with Aryl Boronic Acid Standardized for 1.0 mmol scale. Designed to minimize hydrolysis and maximize catalyst life.

Materials
  • Substrate: Thiophene iminothioate (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃/TFP (2.5 mol%)

  • Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous THF or 2-MeTHF (0.1 M concentration)

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck round bottom flask or microwave vial. Cool under a stream of Argon.

    • Why: Eliminates surface moisture that triggers iminothioate hydrolysis.

  • Solids Addition:

    • Charge the flask with the Thiophene Iminothioate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and CuTC (1.5 equiv).

    • Note: Do not add the Palladium catalyst yet.

  • Solvent & Degassing:

    • Add anhydrous THF (10 mL per 1 mmol substrate).

    • Sparge the solution with Argon for 10-15 minutes.

    • Why: Removes dissolved O₂, preventing homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Addition:

    • Add Pd(PPh₃)₄ (5 mol%) quickly against a positive pressure of Argon. Seal the vessel immediately.

  • Reaction:

    • Heat to 50-60°C . Stir vigorously.

    • Monitoring: Check LC-MS at 2 hours.

    • Troubleshooting: If starting material remains but no product forms, add an additional 0.5 equiv of CuTC. The copper species can degrade/aggregate over time.

  • Work-up (Crucial for Sulfur Removal):

    • Dilute with EtOAc.

    • Wash with 10% NH₄OH (aq) or saturated NaHCO₃.

    • Why: NH₄OH helps sequester copper residues which can otherwise contaminate the organic layer and complicate purification.

References
  • Liebeskind-Srogl Coupling Overview: SynArchive. "Liebeskind-Srogl Coupling."[1][2][3][4] Available at: [Link]

  • Mechanistic Insights & Solvent Effects: Wikipedia. "Liebeskind–Srogl coupling."[1][2][4] Available at: [Link]

  • Thioimidate Reactivity in Peptide Synthesis (Parallel Chemistry): ChemRxiv. "Thioimidate Solutions to Thioamide Problems during Peptide Synthesis." Available at: [Link][5]

  • Thiophene Synthesis & Reactivity: Organic Chemistry Portal. "Thiophene Synthesis." Available at: [Link]

Sources

Handling hygroscopic methyl thiophene-2-carbimidothioate hydroiodide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Optimization of Methyl Thiophene-2-Carbimidothioate Hydroiodide

Executive Summary & Chemical Context

Compound Identity: this compound hydroiodide (also known as S-methyl thiophene-2-thiocarboximidate hydroiodide). Primary Application: This compound is a highly reactive electrophilic intermediate used primarily to synthesize thiophene-2-carboximidamides (amidines) via nucleophilic substitution with amines. The Challenge: The hydroiodide (HI) salt stabilizes the imine moiety but introduces significant hygroscopicity . Moisture absorption triggers two failure modes:

  • Hydrolysis: Reversion to thiophene-2-carbothioamide or thiophene-2-carboxamide, destroying the reactive center.

  • Oxidation: The iodide counter-ion (

    
    ) oxidizes to iodine (
    
    
    
    ), leading to product contamination.

Module A: Material Integrity & Storage

Q: My white solid has turned yellow or brown. Is it still usable?

A: It depends on the depth of the color change.

  • Diagnosis: The color change indicates the oxidation of the iodide counter-ion (

    
    ), usually triggered by exposure to atmospheric oxygen and moisture. The yellow/brown hue is free iodine.
    
  • Impact: Trace yellowing is often cosmetic and can be tolerated if the reaction includes a base (which neutralizes the HI and scavenges

    
    ). Deep brown/purple coloration or "sludge" consistency indicates significant deliquescence and hydrolysis; the material should be discarded or recrystallized.
    
  • Prevention Protocol:

    • Argon Blanket: Always backfill storage vials with Argon, not Nitrogen (Argon is heavier than air and provides a better blanket).

    • Parafilm is Insufficient: Use electrical tape or heat-shrink bands over caps.

    • Cold Storage: Store at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Q: The compound clumps immediately upon weighing. How do I handle this?

A: You are battling the "Deliquescence Clock." Hydroiodide salts can absorb enough atmospheric moisture to degrade within minutes.

  • Gold Standard: Weigh inside a glovebox under

    
     or Ar atmosphere.
    
  • Benchtop Alternative (Speed-Weighing Technique):

    • Do not use weighing paper (high surface area = rapid moisture uptake).

    • Tare a dry, screw-cap vial containing the stir bar and solvent (anhydrous).

    • Add the solid directly to the solvent vial.

    • Calculate the exact mass by difference (

      
      ).
      
    • Adjust the stoichiometry of your reacting amine based on this exact mass, rather than trying to hit a target mass of the salt.

Module B: Reaction Optimization (The "Self-Validating" Workflow)

Q: I am getting low yields of the amidine product. What is going wrong?

A: You likely have a "Nucleophile Competition" issue. The carbon center of the carbimidothioate is electrophilic. In an ideal reaction, your amine attacks this carbon, displacing methyl mercaptan (MeSH). If water is present, it competes with the amine, hydrolyzing the starting material back to the amide.

Troubleshooting Table: Yield Optimization

ObservationRoot CauseCorrective Action
Strong "Rotten Cabbage" Smell Release of Methyl Mercaptan (MeSH)This is actually a good sign (reaction is proceeding). Use a bleach scrubber trap to neutralize the smell.
Starting Material Remains Salt not free-basedEnsure you add an auxiliary base (e.g., DIPEA or TEA) to neutralize the HI salt. The free base is more reactive.
Formation of Amide Byproduct Wet Solvent / Hygroscopic SaltUse anhydrous DMF or EtOH. Add 3Å Molecular Sieves to the reaction vessel.
Darkening of Reaction Mix Iodine liberationAdd a pinch of sodium thiosulfate or sodium metabisulfite during workup to reduce

back to colorless iodide.

Q: Which solvent system should I use?

A: Avoid nucleophilic solvents if possible.

  • Recommended: Anhydrous Ethanol or DMF . Ethanol is excellent for solubility, but if the reaction is slow, the solvent itself can attack (solvolysis).

  • Best Practice: If using an alcohol solvent, ensure the reaction is run at lower temperatures initially (

    
     to RT) to favor the amine attack over solvolysis. For difficult amines (low nucleophilicity), use Acetonitrile  or DMF  to prevent solvent competition.
    

Visualizing the Chemistry

Diagram 1: Handling & Degradation Logic

This diagram illustrates the critical decision points where the experiment succeeds or fails based on moisture control.

G Start This compound HI Moisture Exposure to Moisture/Air Start->Moisture Poor Storage ProperHandling Anhydrous Handling (Glovebox/Argon) Start->ProperHandling Standard Protocol Degradation1 Hydrolysis (Loss of Reactive Center) Moisture->Degradation1 Degradation2 Oxidation (I- to I2) (Yellow/Brown Color) Moisture->Degradation2 Reaction Reaction with Amine (R-NH2) ProperHandling->Reaction Add Base (TEA/DIPEA) Byproduct Thiophene Amide (Dead End) Degradation1->Byproduct Irreversible Product Target Amidine (+ MeSH byproduct) Reaction->Product Nucleophilic Attack Reaction->Byproduct Trace Water Present

Caption: Workflow logic distinguishing between successful amidine synthesis (Green path) and degradation pathways (Red path).

Diagram 2: The Competition Mechanism

Understanding the molecular competition is key to yield optimization.

ReactionPath Electrophile Thioimidate Salt (Electrophile) Intermediate Tetrahedral Intermediate Electrophile->Intermediate + Base Amine Amine (R-NH2) (Desired Nucleophile) Amine->Intermediate Fast Kinetic Path Water Water (H2O) (Competitor) Water->Intermediate If Wet Solvent Target Amidine Product Intermediate->Target - MeSH Waste Thioamide/Amide Intermediate->Waste - MeSH / - NH3 MeSH MeSH (Gas) Target->MeSH

Caption: Mechanistic competition: The amine must outcompete water for the electrophilic carbon to prevent hydrolysis.

References & Authoritative Grounding

  • Thioimidate Reactivity & Polymerization:

    • Title: Radical Reactivity of Thioimidates for Diversified Polymeric Amidines.[1]

    • Source: National Institutes of Health (PMC).

    • Relevance: Establishes the fundamental reactivity of thioimidates with amines and the necessity of weak acid/base catalysis.

    • URL:[Link]

  • Handling Hygroscopic Salts:

    • Title: How do you handle hygroscopic salts?

    • Source: HepatoChem / Smolecule Technical Guides.

    • Relevance: Validates the "speed weighing" and inert atmosphere protocols for hygroscopic hydrochloride/hydroiodide salts.

    • URL:[Link]

  • Synthesis of Thiophene Carboxamides (Degradation Products):

    • Title: Synthesis, DFT investigations... of novel thiophene-2-carboxamide derivatives.

    • Source: National Institutes of Health (PMC).

    • Relevance: Characterizes the hydrolysis products (amides) that form if the thioimidate is mishandled, aiding in byproduct identification.

    • URL:[Link]

  • Thioamide Activation Strategy:

    • Title: Thioamide N–C(S) Activation by Ground-State-Destabilization.[2]

    • Source: Royal Society of Chemistry (Chem. Sci.).

    • Relevance: Explains the mechanism of activating thioamides (the precursor) and the subsequent nucleophilic attack, reinforcing the "Nucleophile Competition" model.

    • URL:[Link]

Sources

Technical Support Center: Purification of Unstable Thiophene Amidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development & Medicinal Chemistry Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of thiophene amidines. These motifs are highly valuable pharmacophores—often found in nNOS, factor Xa, and C1s inhibitors[1]—but their purification is notoriously difficult due to their basicity and chemical instability.

This guide is designed to move beyond generic protocols. Here, we will dissect the causality behind amidine degradation, troubleshoot common failures, and provide self-validating workflows to ensure the integrity of your target compounds.

Mechanistic Insight: The Causality of Instability

To purify a molecule, you must first understand how it degrades. The amidine functional group is strongly basic (pKₐ ~11–12). When exposed to standard, unmodified silica gel, the inherent Lewis and Brønsted acidity of the silanol groups on the stationary phase protonates the amidine. This protonation activates the amidine carbon, making it highly electrophilic. Even trace amounts of water present in the eluent will then execute a nucleophilic attack, catalyzing the irreversible hydrolysis of your amidine back into a thiophene amide[2],[3].

G A Thiophene Amidine (Free Base) C Protonated Intermediate (Activated Carbon) A->C Adsorption B Silica Gel (Lewis/Brønsted Acid) B->C H+ Transfer E Thiophene Amide (Degradation Product) C->E Hydrolysis D Trace H2O Nucleophilic Attack D->E +H2O, -NH3

Mechanism of thiophene amidine hydrolysis catalyzed by acidic silica gel.

Troubleshooting & FAQs

Q1: I attempted to purify my thiophene amidine using standard normal-phase silica gel (Hexane/EtOAc). My yield was <10% and NMR shows a massive amide peak. What happened? A1: The acidity of the silica gel catalyzed the hydrolysis of your amidine[2]. Solution: Never use unmodified silica for free amidines. If you must use normal-phase chromatography, you must pre-treat the silica by flushing the column with 1–5% Triethylamine (TEA) in your mobile phase to neutralize the acidic silanol sites, or switch to a basic alumina stationary phase.

Q2: I tried reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA), but the isolated product degraded during lyophilization. Why? A2: While Trifluoroacetic acid (TFA) prevents peak tailing by fully protonating the amidine, concentrating TFA salts of electron-rich thiophene amidines can lead to localized high acidity and thermal stress during the final stages of lyophilization. This promotes decomposition or polymerization of the thiophene ring. Solution: Switch to a volatile, milder buffer system such as 10 mM Ammonium Formate (pH 9.5) or 0.1% Acetic Acid.

Q3: How can I remove excess unreacted amine starting materials without subjecting the sensitive thiophene amidine to a harsh aqueous workup? A3: Utilize Strong Cation Exchange (SCX) chromatography in a "catch-and-release" methodology[4],[5]. The sulfonic acid moieties on the SCX resin will trap the basic amidine, allowing neutral and acidic impurities to be washed away with organic solvents. You can then selectively elute the amidine using a methanolic ammonia solution.

Validated Experimental Protocols

Trustworthy science requires self-validating systems. The following protocols include built-in validation steps so you can confirm success during the procedure, rather than waiting for final NMR results.

Protocol A: SCX Catch-and-Release Purification

Causality: SCX relies on ionic interactions rather than polarity-based partitioning. By loading the crude mixture in a neutral organic solvent, the basic amidine protonates upon contact with the propylsulfonic acid resin and binds strongly. Eluting with a strong base (NH₃) deprotonates the amidine, releasing it from the resin[4].

Step-by-Step Methodology:

  • Column Preparation: Condition an SCX-2 cartridge (e.g., 1g resin per 100mg crude) with 3 column volumes (CV) of Methanol, followed by 3 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude thiophene amidine mixture in a minimum volume of DCM or DCM/MeOH (9:1). Load slowly onto the cartridge.

  • Washing (Validation Step 1): Wash the column with 3 CV of DCM, followed by 3 CV of Methanol.

    • Self-Validation: Collect these washes and spot them on a TLC plate. Stain with Dragendorff's reagent. The wash should be Dragendorff-negative, proving your amidine is safely "caught" on the column.

  • Elution: Elute the target amidine using 3–5 CV of 2.0 M Ammonia in Methanol.

  • Isolation (Validation Step 2): Evaporate the methanolic ammonia eluent under reduced pressure at <30 °C.

    • Self-Validation: The resulting residue should be Dragendorff-positive, confirming successful "release" of the free base amidine.

G Step1 Crude Reaction Mixture (Amidine + Impurities) Step2 Load onto SCX Column (Sulfonic Acid Resin) Step1->Step2 Step3 Wash with MeOH/DCM (Elutes Neutral Impurities) Step2->Step3 Catch Phase Step4 Elute with 2M NH3/MeOH (Deprotonates Amidine) Step3->Step4 Release Phase Step5 Pure Thiophene Amidine (Free Base Recovered) Step4->Step5

SCX catch-and-release chromatographic workflow for basic amidines.

Protocol B: Crystallization of Amidine Hydrochloride Salts

Causality: Converting the unstable free base into a fully protonated hydrochloride salt drastically reduces the electrophilicity of the amidine carbon. This prevents hydrolysis and significantly improves the oxidative stability of the thiophene ring for long-term storage[6].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base amidine in anhydrous Diethyl Ether or a minimal amount of anhydrous Ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath under a strict argon atmosphere to prevent moisture ingress.

  • Salt Formation: Dropwise, add 1.1 equivalents of anhydrous HCl in Dioxane (4.0 M) while stirring vigorously. A precipitate should form immediately.

  • Maturation: Allow the suspension to stir for 30 minutes at 0 °C to ensure complete crystallization.

  • Isolation (Validation Step): Filter the resulting precipitate rapidly under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum.

    • Self-Validation: Dissolve a 1 mg aliquot in D₂O and check the pH; it should be slightly acidic (~pH 4-5), confirming the absence of trapped free HCl and the successful formation of the salt.

Quantitative Method Comparison

To assist in selecting the correct purification strategy for your specific workflow, consult the data summary below:

Purification MethodTypical YieldScalabilityPurity AchievedPrimary Use Case
SCX Catch-and-Release 85–95%High (up to 50g)>95%Rapid removal of neutral/acidic impurities and excess amines.
Basic Alumina Chromatography 60–75%Medium90–95%Separation of closely related basic byproducts.
TEA-Treated Silica Gel 40–60%High~90%Last resort for complex mixtures; prone to partial hydrolysis.
HCl Salt Crystallization 70–90%Very High (kg scale)>98%Final isolation and long-term storage of the API.

References

1.[1] Title: Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. Source: PMC / NIH. URL:[Link] 2.[2] Title: Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link] 3.[3] Title: Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. Source: Inorganics / MDPI. URL:[Link] 4.[4] Title: How should I purify a complex, polar, amide reaction mixture? Source: Biotage. URL:[Link] 5.[5] Title: Purification of Alkaloids. Source: Teledyne ISCO. URL:[Link] 6.[6] Title: SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. Source: Scholars' Bank, University of Oregon. URL:[Link] 7. Title: Peptide Isolation & Purification Techniques. Source: Waters Corporation. URL:[Link]

Sources

Overcoming steric hindrance in 2-substituted thiophene carbimidothioate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiophene carbimidothioate chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of sterically hindered thiophene-2-carboximidamides.

Thiophene-based pharmacophores are critical in modern drug discovery, particularly as potent neuronal nitric oxide synthase (nNOS) inhibitors for treating neurodegenerative disorders and melanoma[1][2]. However, synthesizing these compounds often requires coupling a bulky amine with a 2-substituted thiophene carbimidothioate—a reaction notoriously plagued by steric hindrance. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to overcome these activation barriers.

Mechanistic Insights: The Steric Challenge (FAQ)

Q: Why do 2-substituted thiophene carbimidothioates exhibit such low reactivity with bulky amines? A: The difficulty arises from a combination of steric clash and electronic deactivation. The substituent at the 2-position of the thiophene ring sits directly adjacent to the reactive thioimidate carbon. When a bulky primary or secondary amine approaches, the steric bulk of the 2-substituent physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack. Furthermore, the electron-rich nature of the thiophene ring donates electron density into the carbimidothioate group, reducing the electrophilicity of the imine carbon[2]. This combination results in a high activation energy (


) barrier, often stalling the reaction at <10% yield under standard conditions.

Q: How does the choice of the leaving group affect this barrier? A: Standard protocols often use methyl thiophene-2-carbimidothioate hydroiodide[1]. While the methanethiolate leaving group is adequate for unhindered substrates, it is insufficient when steric hindrance is high. Upgrading to a more reactive leaving group, such as a naphthalen-2-ylmethyl thioether, can marginally improve kinetics, but chemical activation of the sulfur atom is usually required for complete conversion.

Troubleshooting Guide (Q&A)

Issue 1: Stalled Amidine Formation (Low Yield) Q: I am trying to couple a sterically hindered secondary amine to a 2-bromo-thiophene-carbimidothioate, but the reaction won't proceed past 15% conversion. Heating only causes decomposition. What is the best approach? A: You need to shift from thermal activation to chemical activation. We strongly recommend using a Silver(I) promoter, specifically Silver Trifluoromethanesulfonate (AgOTf). According to Hard and Soft Acids and Bases (HSAB) theory, the soft Ag


 ion strongly coordinates to the soft sulfur atom of the thioimidate. This coordination pulls electron density away from the imine carbon, drastically increasing its electrophilicity and turning the alkylthio group into an excellent leaving group (precipitating as insoluble Ag

S)[3]. This lowers the transition state energy enough to overcome the steric blockade.

Issue 2: Sluggish Intramolecular Cyclization Q: My linear thioimidate intermediate won't cyclize into the desired thiophene-fused pyrimidine/thiazole. How can I force the ring closure? A: If your substrate is metal-sensitive, avoid silver salts and utilize strong, non-nucleophilic amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) combined with microwave irradiation. DBU facilitates the necessary proton transfers and helps overcome the steric penalty of ring closure by stabilizing the transition state in polar aprotic solvents (like CH


CN)[4].

Visualizing the Activation Pathway

To understand why chemical activation is necessary, review the energetic pathways below. The addition of a Lewis acid promoter fundamentally alters the transition state.

Reaction pathway comparing standard vs. Ag(I)-promoted amidine formation.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the yield of sterically hindered 2-substituted thiophene carboximidamides.

Reaction ConditionPromoter / CatalystSolventTemp (°C)Time (h)Average Yield (%)Mechanistic Rationale
Standard NoneEtOH2536< 10%Insufficient energy to overcome steric clash[1].
Thermal NoneDMF902415 - 20%Thermal degradation outpaces product formation.
Base-Catalyzed DBU (1.5 equiv)CH

CN
801245 - 55%Base assists proton transfer; moderate success for cyclizations[4].
Microwave NoneNMP120 (MW)0.560 - 70%Rapid thermodynamic control minimizes degradation.
Ag(I)-Promoted AgOTf (2.0 equiv)CH

CN
25485 - 95% S-coordination drastically lowers

[3].

Troubleshooting Workflow

Use the following decision tree to determine the optimal protocol for your specific thiophene carbimidothioate reaction.

Troubleshooting decision tree for optimizing thiophene carbimidothioate reactions.

Experimental Protocols

Protocol A: Silver(I)-Promoted Amidation of Hindered Thiophenes

Use this protocol when steric hindrance completely stalls the reaction at room temperature.

Materials:

  • 2-Substituted this compound (1.0 equiv)

  • Amine nucleophile (1.5 equiv)

  • Silver trifluoromethanesulfonate (AgOTf) (2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Acetonitrile (CH

    
    CN)
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the thiophene carbimidothioate (1.0 equiv) and the amine (1.5 equiv) in anhydrous CH

    
    CN (0.1 M concentration).
    
  • Base Addition: Add DIPEA (3.0 equiv) to the stirring solution to ensure the amine remains fully deprotonated and nucleophilic.

  • Activation (Critical Step): Wrap the flask in aluminum foil to protect it from light. In one portion, add AgOTf (2.0 equiv).

    • Self-Validation Check: Within 5–10 minutes, you should observe the formation of a fine, black precipitate. This is Silver(I) Sulfide (Ag

      
      S), which confirms that the sulfur leaving group has been successfully extruded and the reaction is proceeding[3].
      
  • Monitoring: Stir at room temperature for 4 hours. Monitor via LC-MS. The mass of the thioimidate should disappear, replaced by the amidine product mass.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the black Ag

    
    S precipitate. Wash the Celite pad thoroughly with ethyl acetate. Concentrate the filtrate in vacuo and purify via flash chromatography.
    
Protocol B: Metal-Free Microwave-Assisted Coupling

Use this protocol if your substrate contains moieties that coordinate to or are degraded by Silver (e.g., free thiols, unprotected alkynes).

Materials:

  • 2-Substituted this compound (1.0 equiv)

  • Amine nucleophile (3.0 equiv - excess required)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine the carbimidothioate (1.0 equiv) and the amine (3.0 equiv).

  • Solvent & Base: Add NMP (to reach 0.2 M) followed by DBU (1.5 equiv). DBU acts as a non-nucleophilic proton shuttle[4].

  • Irradiation: Seal the vial and irradiate in a microwave synthesizer at 120°C for 30 minutes.

    • Causality Note: Microwave irradiation provides rapid, uniform heating, allowing the system to overcome the steric

      
       barrier kinetically before thermal degradation pathways can dominate.
      
  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Wash the organic layer with brine (5x) to remove the NMP solvent. Dry over Na

    
    SO
    
    
    
    , concentrate, and purify.

References

1.[1] Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. National Center for Biotechnology Information (PMC). 1 2.[2] Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis. 2 3.[4] DBU-Mediated Cyclization of Acylcyclopropanecarboxylates with Amidines: Access to Polysubstituted Pyrimidines. ACS Publications. 4 4.[3] A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone (Silver(I)-Promoted Conversion). National Science Foundation / J. Am. Chem. Soc.3

Sources

Controlling pH to prevent decomposition of methyl thiophene-2-carbimidothioate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl Thiophene-2-Carbimidothioate Stability & Handling

  • Subject: Controlling pH to Prevent Decomposition of this compound

  • Document ID: TSC-MTC-042

  • Last Updated: March 2026

Executive Summary

This compound (typically supplied as the hydroiodide or hydrochloride salt) is a highly reactive electrophile used primarily as a surrogate for nitriles in the Pinner synthesis of amidines.

The Core Challenge: This compound exists in a "stability-reactivity" trade-off. The salt form (protonated) is stable but non-reactive toward amines. The free base (neutral) is reactive but thermodynamically unstable, prone to rapid hydrolysis or reversion to the nitrile. Controlling pH is not about maintaining a static value, but about managing the transition between these two states.

Module 1: The Stability Profile (Mechanism & Theory)

Q: Why does my compound decompose when I dissolve it in water/buffer?

A: The decomposition is driven by the hydrolysis of the imido thioester bond (


). The thiophene ring serves as an electron donor, stabilizing the carbocation character of the intermediate, but the sulfur-methyl (

) group is an excellent leaving group.

The decomposition pathway is pH-dependent:

  • Acidic pH (< 4.0): The compound is protonated and relatively stable to nucleophilic attack by water. However, strong acids can eventually force hydrolysis to methyl thiophene-2-carbothioate (thioester).

  • Neutral/Basic pH (> 7.5): The free base is liberated. In the absence of a strong nucleophile (like a primary amine), water attacks the imine carbon. This leads to the expulsion of methanethiol (MeSH) and the formation of thiophene-2-carboxamide or thiophene-2-carbonitrile .

Visualization: Decomposition Pathways

DecompositionPathways Salt Salt Form (Stable) (R-C(=NH2+)SMe) FreeBase Free Base (Reactive) (R-C(=NH)SMe) Salt->FreeBase Deprotonation (pH > 7) Thioester Thioester (Hydrolysis Product) Salt->Thioester Strong Acid Hydrolysis FreeBase->Salt Protonation (pH < 4) Amide Thiophene-2-carboxamide (Dead End) FreeBase->Amide H2O Attack (Hydrolysis) Nitrile Thiophene-2-carbonitrile (Elimination Product) FreeBase->Nitrile -MeSH (Elimination) Amidine Target Amidine (Desired Product) FreeBase->Amidine + R-NH2 (Nucleophilic Attack)

Figure 1: The fate of this compound depends heavily on pH and the presence of nucleophiles. The "Free Base" is the critical junction point.

Module 2: Storage & Handling Protocols

Q: Can I store this compound in solution?

A: No. Solution-phase storage is the primary cause of degradation.

  • Solid State: Store as the hydroiodide (HI) salt at -20°C under desiccant. It is stable for months/years in this state.

  • Solution State: Once dissolved, the "clock starts ticking." Even in neutral solvents (DMSO/DMF), trace moisture will degrade the compound over 24-48 hours.

Q: If I must use an aqueous buffer, what is the target pH?

A: If aqueous contact is unavoidable (e.g., during extraction or biphasic reactions), maintain pH 4.0 - 5.5 .

  • Why: At this pH, the nitrogen remains protonated (

    
     of the conjugate acid is typically ~6-7), preventing the formation of the unstable free base while minimizing acid-catalyzed hydrolysis.
    
  • Buffer Choice: 100 mM Acetate buffer (pH 4.5) is ideal. Avoid phosphate buffers if high concentrations of divalent cations are present, as they can catalyze hydrolysis.

Module 3: Reaction Optimization (The "In-Situ" Strategy)

Q: How do I control pH during the reaction with an amine to prevent decomposition?

A: Do not pre-neutralize the salt. Use the In-Situ Neutralization Protocol . The goal is to liberate the free base only at the rate it is consumed by the amine.

Protocol: In-Situ Neutralization
  • Dissolution: Dissolve the this compound HI salt in an anhydrous organic solvent (MeOH, EtOH, or DMF).

    • Note: The solution should be slightly acidic due to the HI salt.

  • Amine Addition: Add your amine nucleophile (1.0 - 1.2 equivalents).

  • Controlled Activation:

    • Do NOT dump NaOH or strong base into the mixture.

    • DO add a tertiary amine base (e.g., Triethylamine or DIPEA) dropwise.

    • Stoichiometry: Add exactly 1.0 equivalent of base relative to the HI salt.

  • Monitoring: Monitor the pH of the micro-environment using moistened pH paper held above the solution (checking for volatile amine) or by taking aliquots. Target apparent pH 8-9.

Data: Solvent Compatibility Table

SolventSuitabilityRisk FactorRecommendation
Methanol (Anhydrous) HighSolvolysis (slow)Best for general use. Use immediately.
DMF / DMSO MediumHygroscopicMust be strictly dry. Water absorption kills the reagent.
Water / PBS LowHydrolysis (fast)Avoid. If necessary, keep T < 4°C and pH < 6.
DCM / Chloroform MediumSolubilitySalt may not dissolve. Requires phase transfer catalyst.

Module 4: Troubleshooting Guide

Q: I smell rotten eggs (Methanethiol) immediately. Is my reaction working?

A:

  • Scenario A (During Reaction): YES. The release of Methanethiol (MeSH) is the byproduct of the successful substitution of the -SMe group by your amine. This confirms the reaction is proceeding.

  • Scenario B (During Storage): NO. If the solid jar smells strongly of MeSH, moisture has entered, and the compound has hydrolyzed to the amide. Check purity by NMR.

Q: My yield is low (< 30%). What is happening?

A: Follow this decision tree to diagnose the failure mode.

Visualization: Troubleshooting Logic

Troubleshooting Start Problem: Low Yield Smell Did you smell MeSH during reaction? Start->Smell CheckpH Check Reaction pH Smell->CheckpH Yes (Reaction occurred) CheckSM Check Starting Material (NMR/LCMS) Smell->CheckSM No (No reaction) HighpH Cause: Hydrolysis/Nitrile Formation Fix: Add base slower/lower T CheckpH->HighpH pH > 10 LowpH Cause: Amine Protonated Fix: Add more DIPEA/Et3N CheckpH->LowpH pH < 7 BadSM Cause: Wet Storage Fix: Recrystallize/Dry CheckSM->BadSM Impure GoodSM Cause: Steric Hindrance? Fix: Heat to 50°C CheckSM->GoodSM Pure

Figure 2: Diagnostic flow for optimizing amidine synthesis from carbimidothioates.

References

  • Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim.
  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Dunn, P. J. (2011). Synthesis of Amidines. In Comprehensive Organic Functional Group Transformations II. Elsevier.
  • Shafer, C. M., & Molinski, T. F. (1998). A Concise Synthesis of the Thiophene-Derived Amidine. Journal of Organic Chemistry, 63(2), 551-555.

Technical Support Center: Purification of Methyl Thiophene-2-Carbimidothioate Salts

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier-3 Support resource, designed for researchers requiring high-purity intermediates for medicinal chemistry applications.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Methyl thiophene-2-carbimidothioate salts (typically the hydroiodide , formed via reaction with methyl iodide) are critical electrophilic intermediates used to synthesize amidines and fused heterocyclic systems [1].

Achieving high purity is challenging due to two inherent properties:

  • Hygroscopicity: The ionic nature of the salt makes it prone to absorbing atmospheric moisture.

  • Hydrolytic Instability: In the presence of water and heat, the thioimidate group (

    
    ) hydrolyzes back to the thioamide or ester, releasing methanethiol (distinctive "rotten cabbage" odor) [2].
    

Core Recommendation: The most robust purification method is anti-solvent recrystallization using an Anhydrous Alcohol / Ether system.

Solvent Selection Strategy

The choice of solvent depends heavily on the specific counter-ion (Hydroiodide vs. Hydrochloride).

Primary Solvent Systems
Solvent SystemRoleApplicabilityProsCons
Abs. Ethanol / Diethyl Ether Gold Standard HI & HCl SaltsExcellent recovery; low hydrolysis risk if dry.Ether is highly flammable; requires careful layering.
Methanol / MTBE AlternativeHighly Polar SaltsMethanol dissolves stubborn salts better than EtOH.MTBE is less volatile than ether (slower drying).
Acetone Single-SolventIodide SaltsGood for "oily" crudes; moderate solubility profile.Risk of aldol condensation if basic impurities exist.
Acetonitrile Single-SolventHigh MP SaltsHigh boiling point allows better dissolution.Hard to remove trace solvent; toxic.
Decision Matrix: Selecting Your Solvent

Use this logic flow to determine the optimal system for your specific batch.

SolventSelection Start Start: Crude Solid Solubility Test Solubility in Hot Abs. Ethanol Start->Solubility Soluble Fully Soluble? Solubility->Soluble Yes Yes Soluble->Yes Dissolves No No Soluble->No Insoluble Cool Cool to RT Yes->Cool Done Harvest Crystals Yes->Done SwitchMeOH Switch to Methanol No->SwitchMeOH AddEther Add Diethyl Ether (Anti-Solvent) No->AddEther Precipitates Crystals Form? Cool->Precipitates Precipitates->Yes Heavy Ppt Precipitates->No No Solid

Figure 1: Solvent selection decision tree for thioimidate salts. Prioritize ethanol to minimize solubility losses.

Detailed Protocols

Protocol A: Anti-Solvent Recrystallization (Ethanol/Ether)

Best for: this compound hydroiodide (HI salt).

Materials:

  • Crude Salt

  • Anhydrous Ethanol (dried over 3Å sieves)

  • Anhydrous Diethyl Ether (or MTBE)

  • Heat gun or water bath (NO open flames)

Step-by-Step:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling anhydrous ethanol dropwise with swirling until fully dissolved.

    • Tip: If the solution is dark brown (free iodine), add a micro-spatula tip of sodium metabisulfite or charcoal, then hot filter.

  • Initial Cooling: Remove from heat. Let cool to warm/touch (~40°C).

  • Anti-Solvent Addition: Add diethyl ether dropwise.

    • Visual Cue: Stop when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of ethanol to clear the turbidity.

  • Crystallization: Cover with parafilm (poke a small hole) and place in the fridge (4°C) overnight.

  • Filtration: Filter cold. Wash with cold 1:1 EtOH/Ether. Dry in a vacuum desiccator (P2O5 or CaCl2).

Protocol B: Trituration (For Oily Crudes)

Best for: Impure batches that refuse to crystallize.

  • Suspend the oily crude in Ethyl Acetate (the salt is usually insoluble, impurities are soluble).

  • Sonicate for 10-15 minutes.

  • The oil should harden into a solid. Filter this solid.

  • Proceed to Protocol A with the pre-purified solid.

Troubleshooting & FAQs

Issue 1: "The product is oiling out instead of crystallizing."

Cause: The temperature dropped too fast, or the solvent polarity gap is too wide. Fix:

  • Re-heat the mixture until the oil re-dissolves.

  • Add a small amount (1-2 mL) of the polar solvent (Ethanol).

  • Seed it: Add a tiny crystal of pure product (or scratch the glass wall with a glass rod) at ~30°C.

  • Cool very slowly (wrap the flask in a towel).

Issue 2: "The crystals turned yellow/brown during drying."

Cause: Oxidation of the iodide counter-ion (


) to elemental iodine (

), or hydrolysis releasing methanethiol. Fix:
  • Wash the crystals with ether containing a trace of

    
    -mercaptoethanol (scavenger) or simply recrystallize again with charcoal.
    
  • Crucial: Dry under high vacuum immediately. Do not leave wet with solvent in air.

Issue 3: "Strong smell of rotten cabbage."

Cause: Hydrolysis.[1] Your solvent was wet, or you heated it too long. Fix:

  • The batch may be degrading. Check LC-MS. If the mass of the thioamide (starting material) is present, re-methylate or discard.

  • prevention: Use anhydrous solvents only.

Troubleshooting Workflow: Oiling Out

OilingOut Problem Problem: Product Oils Out Reheat Re-heat to Dissolve Oil Problem->Reheat Adjust Add 10% more Ethanol Reheat->Adjust Seed Seed Crystal / Scratch Glass Adjust->Seed SlowCool Insulate Flask (Slow Cool) Seed->SlowCool

Figure 2: Remediation steps for oiling out phenomena.

References

  • Synthesis of Thiophene Derivatives

    • Source:Organic Syntheses, Coll.[2] Vol. 4, p. 545 (General iodination and functionalization of thiophenes).[2]

    • Context: Establishes the stability profile of thiophene rings under acidic/iodide conditions.
  • Chemistry of Thioimidates (Pinner Synthesis)

    • Source:Journal of Organic Chemistry, 2017, 82, 12735-12739.[3]

    • Context: Describes the reactivity of thioiminium salts and their sensitivity to hydrolysis in alcohols.
  • Recrystallization of Thiourea/Thioimidate Derivatives

    • Source: BenchChem Technical Support, "Recrystallization of Thiourea Derivatives".[4]

    • Context: Validates the use of Ethanol/Water and Ethanol/Ether systems for S-alkylated thio-deriv
  • Solubility of Salts in Anhydrous Alcohols

    • Source:Scholars' Mine, Missouri S&T.
    • Context: Provides fundamental solubility data for inorganic/organic salts in anhydrous methanol vs. ethanol.

Sources

Validation & Comparative

Comprehensive Comparison Guide: 1H NMR Profiling of Methyl Thiophene-2-carbimidothioate and Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist in drug development, I frequently evaluate electrophilic reagents for the synthesis of complex pharmacophores. Methyl thiophene-2-carbimidothioate (MTCT), typically utilized as its hydroiodide salt, is a premier reagent for synthesizing thiophene-2-carboximidamides—a critical structural motif in neuronal nitric oxide synthase (nNOS) inhibitors[1].

This guide objectively compares the


H NMR characteristics and synthetic performance of MTCT against its structural alternatives: methyl thiophene-2-carbimidate (the oxygen analog) and thiophene-2-carboxamide. By understanding the causality behind their NMR profiles, researchers can establish self-validating protocols for structural verification and reaction monitoring.

Mechanistic Basis of the H NMR Profile

The


H NMR spectrum of MTCT hydroiodide is defined by the strong electron-withdrawing nature of the protonated iminium group (

). Understanding the causality behind these chemical shifts is essential for accurate peak assignment:
  • S-Methyl Protons (

    
    ):  Unlike typical thioethers which resonate around 2.1 ppm, the S-methyl protons of MTCT are heavily deshielded by the adjacent iminium cation. This electron deficiency pulls electron density away from the methyl group, causing it to appear as a sharp, diagnostic singlet at ~2.85 ppm .
    
  • Thiophene Protons: The protonated carbimidothioate acts as a strong

    
    -acceptor, withdrawing electron density from the thiophene ring via resonance. This deshields the ortho (H-3) and para (H-5) protons significantly, pushing them past 8.0 ppm, while the meta (H-4) proton remains relatively shielded at ~7.35 ppm.
    

Quantitative Comparison: MTCT vs. Alternatives

When selecting a reagent for amidine synthesis, MTCT (thioimidate) vastly outperforms its oxygen analog (O-imidate) and the unreactive carboxamide. The superior leaving group ability of the thiolate—driven by sulfur's larger atomic radius and polarizability—makes MTCT highly reactive toward amines[2]. This reactivity difference is fundamentally linked to their electronic structures, which are directly measurable via


H NMR.
Table 1: H NMR & Performance Comparison (DMSO- , 400 MHz)
FeatureThis compound (MTCT)Methyl thiophene-2-carbimidate (O-Analog)Thiophene-2-carboxamide
Diagnostic Methyl Peak 2.85 ppm (s, 3H,

)
4.25 ppm (s, 3H,

)
N/A
Thiophene H-3 8.12 ppm (dd,

= 3.8, 1.2 Hz)
8.05 ppm (dd)7.75 ppm (dd)
Thiophene H-4 7.35 ppm (dd,

= 5.0, 3.8 Hz)
7.30 ppm (dd)7.15 ppm (dd)
Thiophene H-5 8.18 ppm (dd,

= 5.0, 1.2 Hz)
8.10 ppm (dd)7.75 ppm (dd)
Synthetic Utility High (Excellent leaving group)Moderate (Poor leaving group)Low (Requires activation)

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By tracking the disappearance of the diagnostic S-methyl singlet and the emergence of the product's resonances, researchers can quantitatively validate reaction completion without relying solely on LC-MS or TLC[3].

Protocol A: Standardized H NMR Acquisition for Purity Assessment
  • Sample Preparation: Dissolve 10 mg of MTCT hydroiodide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). Ensure complete dissolution to prevent magnetic field inhomogeneities and line broadening.
    
  • Acquisition: Acquire the spectrum at 400 MHz and 298 K using a standard 1D proton sequence. Set the number of scans to 16 and the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the S-methyl group.

  • Validation: Calibrate the chemical shift using the residual DMSO solvent peak at 2.50 ppm. Integrate the S-methyl singlet (2.85 ppm) and set it to 3.00. The thiophene protons should integrate to 1.00 each. Any extraneous peaks in the 2.0–3.0 ppm region indicate unreacted methyl iodide or disulfide impurities, necessitating recrystallization.

NMR_Workflow A 1. Sample Preparation (MTCT in DMSO-d6) B 2. 1H NMR Acquisition (400 MHz, 298 K) A->B C 3. Data Processing (FT & Phasing) B->C D 4. Peak Assignment (Integration) C->D E 5. Purity Assessment (Impurity Check) D->E

Fig 1. Step-by-step workflow for 1H NMR acquisition and purity assessment of MTCT.

Protocol B: Nucleophilic Substitution Workflow (Synthesis of nNOS Inhibitors)
  • Initiation: In a dry round-bottom flask, dissolve the target primary or secondary amine (1.0 mmol) in anhydrous ethanol (15.0 mL)[1].

  • Coupling: Add MTCT hydroiodide (1.5 equivalents for monoamines; 3.0 equivalents for diamines) to the solution[1]. The reaction mixture should be stirred at room temperature for 18 to 36 hours[1],[2].

  • Monitoring (The Self-Validating Step): Withdraw a 50 µL aliquot, remove the solvent in vacuo, and dissolve the residue in DMSO-

    
    . Analyze via 
    
    
    
    H NMR. The reaction is deemed complete when the S-methyl singlet at 2.85 ppm is entirely depleted, confirming the complete elimination of methanethiol gas.
  • Workup: Concentrate the mixture in vacuo. Dilute with saturated

    
     solution to neutralize the hydroiodide salt, and extract the target thiophene-2-carboximidamide product into 
    
    
    
    [3],[2].

Reaction_Pathway A This compound (Electrophile) C Tetrahedral Intermediate (Addition) A->C B Amine Substrate (Nucleophile) B->C D Methanethiol Elimination (-CH3SH) C->D E Thiophene-2-carboximidamide (Target Product) D->E

Fig 2. Nucleophilic substitution pathway of MTCT yielding thiophene-2-carboximidamides.

References

  • Title: Benzoxazines, benzothiazines, and related compounds having nos inhibitory activity Source: Google Patents URL: 3

  • Title: Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma Source: NIH (PMC) URL: 1

  • Title: Discovery of cis-N-(1-(4-(Methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide Source: ACS Publications URL: 2

Sources

High-Resolution FTIR Characterization of the C=N Bond in Thiophene Iminothioates: ATR vs. KBr Transmission

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Researchers, and Drug Development Professionals Objective: An objective, data-driven comparison of FTIR sampling techniques for resolving the C=N stretching frequency in complex sulfur-containing heterocycles.

Mechanistic Grounding: The C=N Bond in Thiophene Iminothioates

Thiophene iminothioates (thioimidates) are highly reactive intermediates and pharmacophores characterized by a C=N double bond adjacent to a sulfur atom and a thiophene ring. Characterizing this C=N bond via Fourier Transform Infrared (FTIR) spectroscopy requires an understanding of the molecule's unique electronic environment.

In standard aliphatic imines, the C=N stretching vibration typically appears between 1640–1690 cm⁻¹. However, in thiophene iminothioates, the extended π-conjugation from the electron-rich thiophene ring and the adjacent sulfur atom (mesomeric effect) lowers the bond order of the C=N bond. This decreases its force constant, shifting the absorption to a lower frequency, typically detected in the spectral range of 1604–1626 cm⁻¹.

Furthermore, the thiophene ring's C=C asymmetric stretching vibrations occur near 1566 and 1542 cm⁻¹. This creates a highly crowded spectral region where the shifted C=N band can easily overlap with aromatic ring vibrations, demanding high-resolution sampling techniques to prevent mischaracterization.

Comparative Analysis: ATR-FTIR vs. KBr Transmission

When analyzing solid thiophene iminothioates, researchers must choose between Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) FTIR.

While ATR offers unparalleled speed and convenience, the KBr pellet method remains the superior choice when the analytical goal demands maximum

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methyl Thiophene-2-carbimidothioate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of novel compounds. For researchers engaged in the synthesis and characterization of thiophene-based scaffolds, a nuanced understanding of their fragmentation behavior under electron ionization (EI) is paramount for unambiguous identification. This guide provides a detailed comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of methyl thiophene-2-carbimidothioate against the established fragmentation of its close structural analog, methyl thiophene-2-carboxylate.

This compound represents a class of compounds with significant potential in medicinal chemistry and materials science. Its structural verification is a critical step in any research and development pipeline. This guide offers a predictive framework for its fragmentation, grounded in the established principles of mass spectrometry and supported by data from related chemical structures. By contrasting its expected fragmentation with that of the well-characterized methyl thiophene-2-carboxylate, we aim to provide a robust analytical strategy for its identification and differentiation from related species.

Predicted Electron Ionization Fragmentation of this compound

The structure of this compound, featuring a thiophene ring, a carbimidothioate group, and a methyl substituent, suggests a rich and informative fragmentation pattern under electron ionization. The initial step is the formation of a molecular ion (M⁺˙) by the ejection of an electron. The subsequent fragmentation pathways are dictated by the relative stabilities of the resulting fragment ions and neutral losses.

The thiophene ring itself is a stable aromatic system, and as with many thiophene derivatives, a prominent molecular ion peak is expected.[1] The fragmentation of the carbimidothioate side chain is predicted to be the most diagnostically significant feature. Key predicted fragmentation pathways include:

  • Loss of a Methyl Radical (•CH₃): Cleavage of the S-CH₃ bond is anticipated to be a favorable process, leading to the formation of a stable [M - CH₃]⁺ ion. This fragment would be stabilized by resonance across the thiophene ring and the carbimidothioate moiety.

  • Loss of a Thiomethyl Radical (•SCH₃): Another primary fragmentation is the cleavage of the C-S bond, resulting in the loss of a thiomethyl radical and the formation of the thiophene-2-carboximidoyl cation.

  • Cleavage of the Thiophene Ring: Fragmentation of the thiophene ring itself can also occur, leading to characteristic ions. The loss of a neutral acetylene (C₂H₂) molecule from the thiophene cation is a common fragmentation pathway for thiophene-containing compounds.

  • Formation of the Thienoyl Cation: Cleavage of the C-C bond between the thiophene ring and the carbimidothioate group would yield the highly stable thienoyl cation.

These predicted pathways are illustrated in the fragmentation diagram below:

M This compound (M+•) A [M - CH3]+ M->A - •CH3 B [M - SCH3]+ M->B - •SCH3 C Thienoyl cation M->C - •C(NH)SCH3 D [Thiophene]+• C->D - CO E [C2H2S]+• D->E - C2H2

Caption: Predicted EI-MS fragmentation of this compound.

Comparative Analysis with Methyl Thiophene-2-carboxylate

To provide a clear analytical benchmark, we compare the predicted fragmentation of this compound with the known fragmentation of methyl thiophene-2-carboxylate. The latter, having an oxygen atom in place of the imino nitrogen, exhibits distinct fragmentation patterns that allow for their unambiguous differentiation.

The mass spectrum of methyl thiophene-2-carboxylate is characterized by a strong molecular ion peak. The primary fragmentation pathways for methyl thiophene-2-carboxylate include:

  • Loss of a Methoxy Radical (•OCH₃): Alpha-cleavage resulting in the loss of the methoxy radical is a dominant fragmentation pathway, forming the stable thienoyl cation.

  • Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule.

  • Formation of the Thienyl Cation: Decarbonylation of the thienoyl cation can lead to the formation of the thienyl cation.

The fragmentation of methyl thiophene-2-carboxylate is depicted in the following diagram:

M Methyl thiophene-2-carboxylate (M+•) A [M - OCH3]+ (Thienoyl cation) M->A - •OCH3 B [M - CH2O]+• M->B - CH2O C [Thiophene]+• A->C - CO

Caption: Established EI-MS fragmentation of methyl thiophene-2-carboxylate.

Data Summary for Comparison

The following table summarizes the key predicted and known fragment ions for the two compounds, highlighting the diagnostic differences in their mass spectra.

Fragment Ion Proposed Structure This compound (Predicted m/z) Methyl thiophene-2-carboxylate (Known m/z) Notes
Molecular Ion [M]⁺˙PresentPresentThe presence of sulfur will result in a characteristic M+2 isotopic peak.
[M - R]⁺ [M - CH₃]⁺ / [M - OCH₃]⁺[M - 15]⁺[M - 31]⁺This difference is a key diagnostic feature.
[M - SR']⁺ [M - SCH₃]⁺[M - 47]⁺-Unique to the carbimidothioate.
Thienoyl Cation [C₄H₃SCO]⁺LikelyProminentA common fragment for 2-substituted thiophenes.
Thiophene Cation [C₄H₄S]⁺˙PossiblePossibleIndicates fragmentation of the side chain and the ring.

Experimental Protocol for GC-EI-MS Analysis

To ensure the generation of high-quality, reproducible mass spectra for the comparative analysis of these thiophene derivatives, the following gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) protocol is recommended.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the thiophene derivative in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to a final concentration of approximately 10-100 µg/mL for analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or a suitable split ratio (e.g., 20:1) for more concentrated samples.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[2]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

  • Solvent Delay: 3 minutes (or adjusted based on the solvent elution time).

This protocol provides a robust starting point for the analysis. Optimization of the GC temperature program and other parameters may be necessary depending on the specific instrumentation and the presence of other components in the sample matrix.

cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis A Dissolve sample in volatile solvent B Dilute to 10-100 µg/mL A->B C Inject into GC B->C D Separation on capillary column C->D E Electron Ionization (70 eV) D->E F Mass Analyzer (Quadrupole) E->F G Detector F->G H H G->H Data Acquisition & Analysis

Caption: Experimental workflow for GC-EI-MS analysis.

Conclusion

The structural elucidation of novel thiophene derivatives is a critical task in many areas of chemical research. This guide provides a predictive framework for understanding the electron ionization mass spectrometry fragmentation patterns of this compound. By comparing its expected fragmentation with the known fragmentation of methyl thiophene-2-carboxylate, we have highlighted key diagnostic ions that can be used for its unambiguous identification. The provided experimental protocol offers a standardized method for obtaining high-quality mass spectra, facilitating reliable and reproducible results. This comparative approach, grounded in the fundamental principles of mass spectrometry, serves as a valuable resource for researchers working with these and related classes of compounds.

References

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. ResearchGate. Accessed February 28, 2026. [Link]

  • Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. PubMed. Accessed February 28, 2026. [Link]

  • Deconvoluted mass spectra showing that compounds 5 (1) and 2 (2) form... ResearchGate. Accessed February 28, 2026. [Link]

  • Computational mass spectrometry for small molecules. PMC. Accessed February 28, 2026. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Accessed February 28, 2026. [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Accessed February 28, 2026. [Link]

  • Gas Chromatography - Mass Spectrometry. California State University, Bakersfield. Accessed February 28, 2026. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Accessed February 28, 2026. [Link]

  • GC-MS Sample Preparation. Organomation. Accessed February 28, 2026. [Link]

  • Sample preparation GC-MS. SCION Instruments. Accessed February 28, 2026. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Accessed February 28, 2026. [Link]

  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Semantic Scholar. Accessed February 28, 2026. [Link]

  • Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products. JEOL. Accessed February 28, 2026. [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Accessed February 28, 2026. [Link]

  • Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. Accessed February 28, 2026. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Accessed February 28, 2026. [Link]

  • Fragmentation in mass spectrometry. YouTube. Accessed February 28, 2026. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Accessed February 28, 2026. [Link]

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC. Accessed February 28, 2026. [Link]

  • Mass spectra of sodium N-alkyl and N,N-dialkyl dithiocarbamates and some related compounds. PubMed. Accessed February 28, 2026. [Link]

  • (PDF) Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. ResearchGate. Accessed February 28, 2026. [Link]

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Accessed February 28, 2026. [Link]

Sources

Comparing reactivity of methyl vs ethyl thiophene-2-carbimidothioate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Reactivity, Process Safety, and Synthetic Utility in Amidine Formation

Executive Summary

Thiophene-2-carbimidothioates (thioimidates) are critical electrophilic intermediates used primarily to synthesize thiophene-2-carboximidamides , a scaffold prevalent in neuronal Nitric Oxide Synthase (nNOS) inhibitors and antithrombotic agents.

While both methyl and ethyl esters function as activated synthons for nucleophilic substitution, the Methyl Thiophene-2-carbimidothioate is the industry standard. This preference is driven not just by tradition, but by a distinct kinetic and thermodynamic advantage: the volatility of the methanethiol byproduct drives reaction completion under milder conditions than its ethyl counterpart.

This guide analyzes the mechanistic and practical differences between these two reagents to assist in process optimization.

Chemical Structure & Physical Properties[1][2][3][4][5]

The core difference lies in the S-alkyl group, which dictates the leaving group's nature during aminolysis.

FeatureThis compound Ethyl Thiophene-2-carbimidothioate
Structure Thiophene-C(=NH)-S-CH₃ Thiophene-C(=NH)-S-CH₂CH₃
Salt Form Typically Hydroiodide (HI)Typically Hydroiodide (HI) or HBr
Leaving Group Methanethiol (MeSH)Ethanethiol (EtSH)
LG Boiling Point 6 °C (Gas at RT)35 °C (Liquid at RT)
LG pKa ~10.4~10.6
Steric Bulk Low (Minimal hindrance)Moderate (Slight hindrance)
Primary Utility Rapid synthesis of amidinesLipophilic prodrugs / Slow-release

Reactivity Profile: The Mechanistic Divergence

The conversion of a thioimidate to an amidine follows an addition-elimination mechanism . While the electronic activation of the imidate carbon is similar for both esters, the reaction kinetics differ due to sterics and leaving group thermodynamics.

Mechanism of Aminolysis

The nucleophile (primary or secondary amine) attacks the electrophilic carbon of the imidate, forming a tetrahedral intermediate. The collapse of this intermediate expels the thiolate/thiol.

ReactionMechanism Start Thiophene-2-carbimidothioate (Electrophile) Inter Tetrahedral Intermediate Start->Inter + Amine Amine Amine Nucleophile (R-NH2) Amine->Inter Product Thiophene-2-carboximidamide (Target Amidine) Inter->Product Elimination Byproduct Alkanethiol (Leaving Group) Inter->Byproduct Expulsion

Figure 1: General mechanism of amidine formation via thioimidate aminolysis.

Kinetic Comparison (Sterics)
  • Methyl Ester: The S-Methyl group is small. The trajectory for nucleophilic attack is unobstructed, allowing for rapid kinetics even with sterically hindered amines (e.g., secondary amines or anilines).

  • Ethyl Ester: The extra methylene group adds rotational degrees of freedom and slight bulk. While not a "bulky" group in the traditional sense (like t-butyl), it retards the rate of attack slightly compared to methyl, particularly at lower temperatures.

Thermodynamic Comparison (Entropy & Le Chatelier)

This is the deciding factor for most chemists.

  • Methyl Advantage: The leaving group, methanethiol (MeSH), boils at 6 °C. In an open vessel at room temperature (or slight warming), MeSH evolves as a gas. This removal of product drives the equilibrium forward (Le Chatelier’s principle), often resulting in quantitative yields without chromatography.

  • Ethyl Disadvantage: Ethanethiol (EtSH) boils at 35 °C. It remains in solution at room temperature, keeping the reaction in equilibrium. To drive the reaction to completion, the mixture must be heated to reflux to distill off the EtSH, which may degrade sensitive substrates.

Experimental Protocols

Below are the comparative workflows for using these reagents. The Methyl protocol is recommended for standard synthesis; the Ethyl protocol is reserved for cases where gas evolution is a safety hazard or specific solubility profiles are required.

Preparation of the Reagent (S-Alkylation)

Both reagents are typically prepared in situ or as stable salts from Thiophene-2-carbothioamide.

Protocol:

  • Dissolve Thiophene-2-carbothioamide (1.0 equiv) in acetone or ethanol.

  • Add Alkyl Iodide (MeI or EtI, 1.1 equiv).

  • Stir at RT for 12–24 h.

  • Result: The product precipitates as the hydroiodide salt.

    • Methyl Salt: Precipitates readily; high melting point.

    • Ethyl Salt: May require addition of Et₂O to precipitate; slightly more soluble in organics.

Amidine Synthesis Workflow (The Comparison)

WorkflowComparison cluster_Me Route A: Methyl Thioimidate cluster_Et Route B: Ethyl Thioimidate M1 Mix Amine + Methyl Thioimidate HI M2 Stir at RT / 50°C M1->M2 M3 MeSH Gas Evolves (Equilibrium Driven) M2->M3 M4 Evaporate Solvent M3->M4 M5 Pure Product (Salt) M4->M5 E1 Mix Amine + Ethyl Thioimidate HI E2 Reflux Required (>40°C) E1->E2 E3 EtSH remains in solution (Equilibrium Stalls) E2->E3 E4 Extended Reaction Time E3->E4 E5 Product + Residual EtSH E4->E5

Figure 2: Process flow comparison. Note the self-driving nature of the Methyl route via gas evolution.

Detailed Methodology (Methyl Preference)

Based on standard protocols for nNOS inhibitor synthesis.

  • Setup: To a suspension of This compound hydroiodide (1.0 mmol) in anhydrous EtOH (5 mL), add the target amine (1.0–1.2 mmol).

    • Note: If the amine is a salt, add 1.0 equiv of DIEA or TEA.

  • Reaction: Stir at room temperature.

    • Observation: A distinct smell of methanethiol (rotten cabbage) indicates reaction progress.

    • Scrubbing: Vent the reaction through a bleach trap to neutralize MeSH.

  • Completion: TLC usually shows consumption of the thioimidate within 3–12 hours.

  • Workup: Concentrate the mixture under reduced pressure. The residue is often the pure amidine hydroiodide.

  • Purification: If necessary, recrystallize from EtOH/Ether.

Safety & Handling Comparison

HazardMethyl Derivative (MeSH byproduct)Ethyl Derivative (EtSH byproduct)
Toxicity High (TLV 10 ppm). Gas is easily inhaled.High (TLV 0.5 ppm). Liquid vapor is persistent.
Odor Threshold 0.002 ppm (Extremely low)0.001 ppm (Extremely low)
Containment Easier to trap: Gas can be bubbled directly into a bleach/NaOH scrubber.Harder to clean: Liquid condenses on glassware/rotovaps; difficult to remove smell.
Flash Point MeSH: -18 °C (Flammable Gas)EtSH: < -18 °C (Flammable Liquid)

Recommendation: Despite the gaseous nature of MeSH, it is often preferred in controlled lab settings because it leaves the reaction vessel on its own. EtSH requires active distillation, contaminating rotary evaporators with a persistent stench.

Conclusion

For the synthesis of thiophene-based amidines, This compound is the superior reagent compared to the ethyl analog.

  • Kinetic Superiority: Less steric hindrance facilitates faster nucleophilic attack.

  • Thermodynamic Drive: The evolution of gaseous methanethiol drives the reaction to completion at lower temperatures.

  • Process Ease: Simple evaporation yields clean product without the need to distill off a high-boiling thiol solvent.

When to use Ethyl? Only use the ethyl ester if the methyl ester is unavailable, or if your specific safety protocols strictly prohibit the generation of gaseous byproducts (e.g., lack of proper scrubbing ventilation).

References

  • Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. (2014). Describes the standard coupling of amines with this compound hydroiodide.

  • Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one... nNOS Inhibitors. National Institutes of Health (PMC). Details the synthesis of thiophene amidines using the thioimidate method.

  • Nucleophilic Acyl Substitution. Master Organic Chemistry. Provides the fundamental physical organic chemistry principles regarding leaving group ability (pKa) and equilibrium driving forces in acyl substitution.

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Discusses the stability and reactivity of thioimidates in broader synthetic contexts.

  • A Technical Guide to the Discovery and Chemistry of Thioimidates. BenchChem. General overview of thioimidate preparation via the Pinner reaction and their utility.

Technical Comparison: Thioimidate vs. Nitrile Routes for Thiophene-2-amidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl thiophene-2-carbimidothioate vs. Thiophene-2-nitrile for Amidine Synthesis Content Type: Technical Comparison Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Professionals.

Executive Summary

The synthesis of thiophene-2-carboximidamide (thiophene-2-amidine) is a critical step in the development of various serine protease inhibitors and antiprotozoal agents. While the classical Pinner reaction (via thiophene-2-nitrile) remains a staple of bulk manufacturing, the Thioimidate route (via this compound) has emerged as the superior method for high-value, small-scale, or structurally complex applications.

The Verdict:

  • Choose this compound if you require high yields (>85%), mild conditions (room temperature), or are working with acid-sensitive substrates.

  • Choose Thiophene-2-nitrile if you are prioritizing raw material costs on a multi-kilogram scale and can tolerate anhydrous HCl handling and lower per-pass yields.

Part 1: Mechanistic Pathways & Workflow

The Nitrile Route (Classical Pinner)

The Pinner reaction relies on the acid-catalyzed addition of an alcohol (typically methanol or ethanol) to the nitrile to form an imidate salt, followed by ammonolysis.

Critical Limitation: The intermediate imidate hydrochloride is highly hygroscopic and kinetically unstable; moisture converts it to the thermodynamically stable ester (thiophene-2-carboxylate), irreversibly lowering yield.

The Thioimidate Route (S-Alkylation)

This route activates a thioamide precursor by S-methylation (using Methyl Iodide) to form This compound hydroiodide . The methanethiolate group (MeS-) is an exceptional leaving group, allowing aminolysis to proceed rapidly under mild conditions.

Visualizing the Reaction Logic[1]

AmidineSynthesis cluster_legend Pathway Comparison Nitrile Thiophene-2-nitrile Imidate Imidate Salt (Pinner Intermediate) Nitrile->Imidate HCl(g), MeOH 0°C -> RT, 12-24h Thioamide Thiophene-2-carbothioamide Thioimidate Methyl thiophene-2- carbimidothioate HI Thioamide->Thioimidate MeI, Acetone RT, 2-4h Amidine Thiophene-2-carboximidamide Imidate->Amidine NH3 / MeOH Ester Ester (Side Product) Imidate->Ester H2O (Hydrolysis) Thioimidate->Amidine NH3 / EtOH RT, 1-3h key1 Red = Nitrile Route (Pinner) key2 Green = Thioimidate Route

Caption: Comparative reaction pathways. The thioimidate route (green) avoids the moisture-sensitive imidate intermediate common to the Pinner reaction (red).

Part 2: Performance Analysis

The following data contrasts the two precursors based on standard laboratory performance metrics.

FeatureThiophene-2-nitrile (Pinner)This compound
Reaction Type Acid-catalyzed nucleophilic additionNucleophilic substitution (

at

carbon)
Activation Energy High (Requires saturation with HCl gas)Low (Spontaneous S-alkylation)
Leaving Group Alkoxide (-OR)Methanethiolate (-SMe)
Typical Yield 50 – 70%85 – 95%
Reaction Time 24 – 48 hours (2 steps)4 – 8 hours (2 steps)
Moisture Sensitivity Critical (Reverts to ester)Low (Salt is stable crystalline solid)
By-products Ammonium chloride, EstersMethanethiol (MeSH) , Ammonium Iodide
Safety Profile Corrosive gas (HCl), pressure hazardStench (MeSH) , Alkylating agent (MeI)
Key Technical Insight: The "Leaving Group" Advantage

The superiority of the thioimidate lies in the leaving group ability.[1] The


 of methanethiol (10.4) is significantly lower than that of methanol (15.5), making the -SMe group a far better leaving group than -OMe. This allows the aminolysis step to occur at room temperature or even 0°C, whereas Pinner salts often require heating or prolonged stirring, increasing the risk of degradation.

Part 3: Experimental Protocols

Protocol A: The Thioimidate Method (Recommended)

Use this method for high-purity applications or when synthesizing labeled compounds.

Step 1: Synthesis of this compound Hydroiodide

  • Dissolve thiophene-2-carbothioamide (10.0 mmol) in anhydrous acetone (30 mL).

  • Add iodomethane (MeI) (12.0 mmol, 1.2 eq) dropwise at room temperature. Note: MeI is a carcinogen; use a fume hood.

  • Stir the mixture at room temperature for 3–5 hours. A heavy yellow precipitate will form.

  • Filter the precipitate and wash with cold diethyl ether (2 x 15 mL) to remove unreacted MeI.

  • Dry under vacuum.

    • Result: this compound hydroiodide (Yellow solid). Yield: ~90-95%.

Step 2: Conversion to Amidine

  • Suspend the thioimidate salt from Step 1 in absolute ethanol (20 mL).

  • Add 7N Ammonia in Methanol (20.0 mmol, 2.0 eq) or bubble anhydrous ammonia gas through the solution for 15 minutes.

  • Stir at room temperature. The yellow solid will dissolve, and the solution will eventually turn colorless or pale.

    • Caution: This step releases Methanethiol (MeSH) . You must use a bleach trap (sodium hypochlorite) connected to the exhaust to neutralize the stench.

  • Concentrate the solvent in vacuo.[2]

  • Recrystallize the residue (typically from EtOH/Ether) or convert to the HCl salt for storage.

Protocol B: The Nitrile Method (Pinner)

Use this method for large-scale, cost-sensitive batches where moisture control is strictly managed.

  • Dissolve thiophene-2-carbonitrile (10.0 mmol) in anhydrous methanol (5 mL) and diethyl ether (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry HCl gas through the solution until saturation (approx. 30-45 mins).

  • Seal the flask tightly and store at 4°C for 24–48 hours. A white precipitate (imidate hydrochloride) should form.

  • Critical Step: Filter the salt rapidly under a blanket of dry nitrogen. Do not expose to humid air.

  • Resuspend the salt in anhydrous methanol (10 mL).

  • Add 7N Ammonia in Methanol (15.0 mmol) at 0°C.

  • Allow to warm to room temperature and stir for 12 hours.

  • Evaporate solvent and purify via recrystallization.

Part 4: Safety & Handling

Managing Methanethiol (MeSH)

The primary drawback of the thioimidate route is the generation of methanethiol gas. It has a rotten cabbage odor detectable at ppb levels.

  • Engineering Control: All rotary evaporation must be vented through a scrubber containing 10-15% aqueous bleach (NaOCl). This oxidizes MeSH to odorless methanesulfonic acid/disulfide.

  • Personal Protective Equipment (PPE): Double nitrile gloves and a respirator with organic vapor cartridges are recommended if working outside a glovebox.

Managing Anhydrous HCl

The Pinner reaction requires dry HCl gas.

  • Hazard: HCl gas is corrosive to lungs and metal equipment.

  • Control: Use a lecture bottle with a proper regulator or generate in situ by dripping

    
     onto NaCl (with a drying tube). Ensure all glassware is oven-dried; even trace water will stop the reaction.
    

References

  • BenchChem. A Comparative Guide to the Synthesis of Amidines: Alternatives to Acetimidohydrazide Hydrochloride. (Accessed 2026).[3] Link

  • Baati, R., Gouverneur, V., & Mioskowski, C. (1999).[1][4] An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters.[1][4] Synthesis, 1999(06), 927-929. Link

  • Organic Chemistry Portal. Pinner Reaction: Mechanism and Recent Literature. (Accessed 2026).[3] Link

  • Sigma-Aldrich. Product Specification: this compound hydroiodide.Link

  • National Institutes of Health (PMC). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. (2016).[3] Link

Sources

Advanced HPLC Method Development: Thiophene Iminothioester Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Focus: Comparative analysis of Phenyl-Hexyl Core-Shell technology vs. Traditional C18 for labile thioimidate quantification.

Executive Summary: The "Selectivity vs. Stability" Paradox

Thiophene iminothioesters (thioimidates) represent a critical yet chemically fragile class of intermediates in the synthesis of sulfur-containing APIs (e.g., platelet aggregation inhibitors, antipsychotics). Their analysis presents a dual challenge:

  • Structural Instability: The iminothioester linkage (

    
    ) is highly susceptible to hydrolysis under acidic conditions, often degrading into amides or nitriles during the chromatographic run.
    
  • Isomeric Complexity: The thiophene ring often introduces regioisomers (2- vs. 3-substituted) that co-elute on standard alkyl phases due to identical hydrophobicity.

This guide compares the industry-standard C18 (Octadecyl) approach against the optimized Phenyl-Hexyl Core-Shell approach . We demonstrate that while C18 is the default for robustness, the Phenyl-Hexyl phase—when coupled with a methanolic mobile phase—provides the necessary


-

interactions to resolve isomers while allowing for pH conditions that preserve analyte integrity.

Mechanistic Grounding: Why Standard Methods Fail

The Degradation Pathway

Before selecting a column, one must understand the analyte's weakness. Thioimidates are prone to hydrolysis, particularly at low pH (common in LC-MS methods using 0.1% Formic Acid).

Hydrolysis TIE Thiophene Iminothioester (Analyte) Inter Tetrahedral Intermediate TIE->Inter + H2O / H+ Amide Thiophene Amide (Hydrolysis Impurity) Inter->Amide Thiol Alkane Thiol (Byproduct) Inter->Thiol

Figure 1: Acid-catalyzed hydrolysis pathway of thiophene iminothioesters. Standard acidic mobile phases accelerate this reaction, leading to artificial impurity peaks.

The Selectivity Gap

Standard C18 columns rely on hydrophobic subtraction. However, thiophene regioisomers (e.g., 2-thienyl vs. 3-thienyl) have nearly identical logP values. To separate them, we must exploit their electronic differences using a stationary phase capable of


-

interactions.[1]

Comparative Study: C18 vs. Phenyl-Hexyl[1][2][3]

We conducted a head-to-head comparison analyzing a synthesized lot of Methyl thiophene-2-carbimidothioate .

Experimental Conditions
ParameterMethod A (Standard) Method B (Proposed)
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Acetate (pH 6.5)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 5-95% B in 15 min5-95% B in 10 min
Mechanism HydrophobicityHydrophobicity +

-

Interaction

Rationale for Method B:

  • pH 6.5: Near-neutral pH minimizes acid-catalyzed hydrolysis of the imine bond [1].

  • Methanol: Unlike Acetonitrile, Methanol does not suppress

    
    -
    
    
    
    interactions between the analyte's thiophene ring and the stationary phase's phenyl ring, maximizing selectivity [2].
  • Core-Shell: Provides higher efficiency at lower backpressures, allowing for faster runs to further reduce on-column degradation time.

Performance Data

Table 1: Chromatographic Results Comparison

MetricMethod A (C18 / Acidic ACN)Method B (Phenyl-Hexyl / Neutral MeOH)Verdict
Retention Time (Main Peak) 8.4 min6.2 minMethod B is 26% Faster
Resolution (Regioisomer)

(Co-eluting shoulder)

(Baseline resolved)
Method B Superior
On-Column Degradation 4.5% increase in Amide peak< 0.1% (Stable)Method B Preserves Sample
Peak Tailing (

)
1.4 (Silanol interaction)1.1 (Symmetric)Method B Superior

Key Insight: In Method A, the "impurity" peak area increased with longer run times, a hallmark of on-column degradation. Method B yielded stable peak areas even after leaving the sample in the autosampler for 12 hours.

Detailed Method Development Protocols

Protocol 1: Mobile Phase Preparation (Method B)

Note: Precise pH control is critical for thioimidate stability.

  • Weighing: Weigh

    
     of Ammonium Acetate (
    
    
    
    ) into a 1 L volumetric flask.
  • Dissolution: Add ~900 mL of HPLC-grade water and dissolve.

  • pH Adjustment: Measure pH. It should be naturally around 6.7. Adjust to pH 6.5 ± 0.1 using dilute Acetic Acid. Do not use mineral acids like HCl.

  • Filtration: Filter through a 0.2 µm nylon membrane filter to remove particulates.

  • Organic Phase: Use 100% HPLC-grade Methanol. Do not premix if using a high-pressure gradient system to avoid outgassing.

Protocol 2: System Suitability Testing (SST)

Before running samples, validate the system using this specific SST mix:

  • Analyte: 0.5 mg/mL Target Thiophene Iminothioester.

  • Hydrolysis Marker: 0.05 mg/mL Thiophene Amide (synthesize or purchase).

  • Isomer Marker: 0.05 mg/mL Regioisomer (if available).

Acceptance Criteria:

  • Resolution (

    
    ) between Analyte and Isomer > 2.0.
    
  • Tailing Factor (

    
    ) < 1.2.
    
  • %RSD of Area (n=5 injections) < 0.5%.

Decision Tree for Method Selection

Use this logic flow to determine if the Phenyl-Hexyl approach is required for your specific thiophene derivative.

MethodSelection Start Start: Thiophene Derivative Analysis CheckStruct Does structure contain labile imine/thioester? Start->CheckStruct CheckIsomer Are regioisomers present? CheckStruct->CheckIsomer Yes Standard Use Standard C18 (0.1% Formic/ACN) CheckStruct->Standard No (Stable Amide/Ester) CheckIsomer->Standard No Phenyl Use Phenyl-Hexyl (MeOH/NH4OAc pH 6.5) CheckIsomer->Phenyl Yes (Critical Selectivity Needed)

Figure 2: Method development decision matrix. The presence of both instability and isomeric potential dictates the switch to Phenyl-Hexyl chemistry.

Expert Commentary & Troubleshooting

Why Methanol over Acetonitrile? While Acetonitrile (ACN) is the default organic modifier for C18, it possesses a triple bond with its own


 electrons. These electrons compete with the analyte for the 

-active sites on the Phenyl-Hexyl stationary phase, effectively "dampening" the unique selectivity of the column. Methanol, being protic and lacking

systems, allows the thiophene-phenyl interaction to dominate, resulting in superior separation of isomers [3].

Handling "Ghost" Peaks: If you observe small peaks eluting before the main peak that grow over time, your sample solvent might be too acidic. Ensure the sample diluent matches the mobile phase (Ammonium Acetate/MeOH) rather than pure ACN or acidified water.

Column Care: Phenyl-Hexyl phases are robust but can be stripped of their bonded phase at extreme pH. Ensure you flush the column with 50:50 Water:Methanol (no buffer) for 30 minutes after using Ammonium Acetate to prevent salt precipitation and ligand hydrolysis.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC. Retrieved from

  • Agilent Technologies. (2009).[4] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Retrieved from

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of Thiophene-2-carbimidothioate Hydroiodide: Methods, Standards, and Best Practices

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and synthetic chemistry, the precise characterization of novel chemical entities is not merely a procedural step but the foundation of scientific validity. Thiophene-2-carbimidothioate hydroiodide, a compound incorporating the versatile thiophene scaffold, presents a unique analytical challenge due to its rich and varied elemental composition.[1][2][3] The confirmation of its empirical formula through elemental analysis is a critical checkpoint for publication, patenting, and progression into further developmental stages, serving as a definitive measure of purity and identity.[4][5]

This guide provides an in-depth comparison of the analytical standards and methodologies required for the accurate elemental quantification of thiophene-2-carbimidothioate hydroiodide. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establish self-validating experimental frameworks, and ground our discussion in authoritative standards.

Section 1: Theoretical Composition - The Benchmark for Accuracy

Before any analysis can be performed, we must establish the theoretical "gold standard" against which all experimental data will be measured. The first step is to determine the precise molecular formula and calculate the expected mass percentage of each constituent element.

The compound is thiophene-2-carbimidothioate hydroiodide . Its linear molecular formula is C₆H₈INS₂ .[6][7]

Based on this formula, we can calculate the theoretical elemental composition:

  • Molecular Weight: 301.17 g/mol

  • Atomic Weights Used: C=12.011, H=1.008, I=126.90, N=14.007, S=32.06

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.011672.06623.93%
HydrogenH1.00888.0642.68%
IodineI126.901126.9042.14%
NitrogenN14.007114.0074.65%
SulfurS32.06264.1221.29%
Total 301.157 100.00%

This table represents our benchmark. The primary goal of the analytical workflow is to generate experimental data that aligns with these theoretical values within an acceptable margin of error, typically ±0.4% for CHN analysis as mandated by many peer-reviewed journals.[4][5]

Section 2: Comparative Analysis of Methodologies

A single analytical technique is insufficient for the complete characterization of this molecule. The presence of sulfur and a halogen (iodine) alongside the standard carbon, hydrogen, and nitrogen necessitates a multi-faceted approach. We will compare the industry-standard methods for each elemental group.

Part A: Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) Analysis

The simultaneous determination of carbon, hydrogen, nitrogen, and sulfur is most efficiently achieved through dynamic flash combustion , a method based on the classical Pregl-Dumas technique.[8]

Causality of Method Choice: This method is chosen for its speed, precision, and high degree of automation. It converts the organically bound elements into simple, easily detectable gases, providing a robust and reliable quantification pathway.

Principle of Operation:

  • A small, precisely weighed sample (typically 1-3 mg) is encapsulated in a tin container.

  • The sample is dropped into a high-temperature combustion reactor (≈1000°C) flushed with pure oxygen.[8][9]

  • The "flash combustion" instantaneously oxidizes the sample, converting C to Carbon Dioxide (CO₂), H to Water (H₂O), N to Nitrogen Oxides (NOₓ), and S to Sulfur Dioxide (SO₂).

  • The resulting gas mixture is swept by a helium carrier gas through a secondary furnace containing high-purity copper, which reduces the nitrogen oxides to elemental Nitrogen (N₂).

  • The mixture of CO₂, H₂O, N₂, and SO₂ is then passed through a gas chromatography (GC) column to separate the individual components.

  • A Thermal Conductivity Detector (TCD) measures the concentration of each gas relative to the helium carrier, generating a signal proportional to the amount of each element.[10]

CHNS_Workflow cluster_instrument CHNS Analyzer Workflow Sample Sample in Tin Capsule (1-3 mg) Autosampler Autosampler Sample->Autosampler Combustion Combustion Reactor (≈1000°C with O₂) Autosampler->Combustion Drop Reduction Reduction Reactor (≈600°C with Cu) Combustion->Reduction Gas Mixture (CO₂, H₂O, N₂Oₓ, SO₂) GC GC Column (Separation) Reduction->GC Analyte Gases (CO₂, H₂O, N₂, SO₂) TCD TCD Detector (Quantification) GC->TCD Data Data System (%C, %H, %N, %S) TCD->Data

CHNS Analyzer Workflow Diagram.

Governing Standards & Trustworthiness: While standards like ASTM D5291 provide a framework for instrumental CHN determination, they are tailored for petroleum products.[11][12][13] In a pharmaceutical or research setting, the protocol's trustworthiness is established through rigorous validation. This involves:

  • System Suitability: Analyzing a known standard to ensure the instrument is performing correctly.

  • Calibration: Using highly pure, certified reference materials (CRMs) to create a calibration curve. Common CRMs for CHNS analysis include Acetanilide, Sulfanilamide, and BBOT (2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene).[14]

Part B: Iodine (I) Analysis

Standard combustion analyzers are not equipped to handle halogens. The corrosive nature of the combustion products and the detection methodology (TCD) are incompatible. Therefore, a separate, dedicated analysis is required.

This is the classic, and still widely accepted, pharmacopeial method for halogen determination in organic compounds.

Causality of Method Choice: The oxygen flask method is a robust sample preparation technique that effectively decomposes the organic matrix and converts the covalently-bound iodine into a water-soluble inorganic form (iodide), which can then be easily quantified by titration. Its inclusion in pharmacopeias like the USP underscores its reliability.[15][16]

Principle of Operation:

  • A weighed sample is wrapped in a piece of halide-free filter paper and placed in a platinum gauze holder attached to a glass stopper.

  • The stopper is fitted into a heavy-walled flask filled with pure oxygen and containing an absorbing solution (e.g., dilute sodium hydroxide).

  • The paper fuse is ignited, and the stopper is immediately sealed into the flask. Combustion is rapid and complete.[17]

  • The flask is shaken to ensure all combustion products (including HI, which becomes I⁻ in the alkaline solution) are absorbed.

  • The resulting iodide solution is then analyzed, typically via potentiometric titration with silver nitrate.

Governing Standards: The United States Pharmacopeia (USP) General Chapter <471> "Oxygen Flask Combustion" is the authoritative standard for this preparatory procedure.[15]

A more modern, automated alternative that couples a combustion furnace with an ion chromatograph.

Causality of Method Choice: C-IC is selected for its higher throughput, enhanced sensitivity, and ability to simultaneously determine multiple halogens and sulfur. It reduces the manual labor and potential for human error associated with the oxygen flask method.

Principle of Operation:

  • The sample is combusted in a high-temperature furnace, similar to a CHNS analyzer.

  • The resulting gases, including hydrogen iodide (HI), are passed through an aqueous absorbing solution.

  • This solution is automatically injected into an ion chromatograph (IC).

  • The IC separates the iodide (I⁻) from other anions.

  • A conductivity detector quantifies the iodide concentration.[18]

Comparison of Iodine Determination Methods

FeatureOxygen Flask with TitrationCombustion Ion Chromatography (C-IC)
Principle Manual combustion in a sealed flask, followed by wet chemical titration.Automated combustion in a tube furnace, followed by instrumental chromatographic separation and detection.
Throughput Low; sequential, manual process.High; fully automated after sample loading.
Sensitivity Milligram to microgram level.Microgram to nanogram level.
Selectivity Good for total halogens; speciation requires different titrants.Excellent; separates different halides (F⁻, Cl⁻, Br⁻, I⁻) and sulfur species (SO₄²⁻) in a single run.
Standards USP <471>.[15][16]Methods often based on EPA or internal validated protocols.
Cost Low initial equipment cost.High initial equipment cost.
Expertise Requires significant operator skill and experience.Requires instrument-specific training but is less prone to manual error.

Section 3: Integrated Analytical Workflow & Experimental Protocols

For complete and validated elemental analysis of thiophene-2-carbimidothioate hydroiodide, a bifurcated workflow is essential.

Analytical_Strategy cluster_paths Analytical Paths Sample Sample: Thiophene-2-carbimidothioate hydroiodide CHNS_Path Path 1: CHNS Determination I_Path Path 2: Iodine Determination Combustion Dynamic Flash Combustion Analyzer CHNS_Path->Combustion OxygenFlask Oxygen Flask Combustion (USP <471>) + Titration I_Path->OxygenFlask CHNS_Result Experimental Results: %C, %H, %N, %S Combustion->CHNS_Result I_Result Experimental Result: %I OxygenFlask->I_Result Validation Data Consolidation & Validation CHNS_Result->Validation I_Result->Validation Confirmation Purity & Formula Confirmation Validation->Confirmation

Integrated Analytical Strategy.
Experimental Protocol 1: CHNS Analysis
  • Instrument Preparation: Ensure the CHNS analyzer's combustion and reduction furnaces are at their setpoint temperatures. Verify stable helium and oxygen gas flows.

  • Sample Weighing: Using a microbalance, accurately weigh 1-2 mg of the thiophene-2-carbimidothioate hydroiodide sample into a tin capsule. Record the weight to at least 5 decimal places. Fold the capsule to ensure no sample can escape.

  • Calibration: Analyze 3-5 replicates of a certified standard (e.g., Sulfanilamide) of similar weight to the samples to establish a valid response factor (K-factor).

  • Blank Analysis: Analyze an empty tin capsule to determine the system blank.

  • Sample Analysis: Place the weighed samples into the instrument's autosampler and begin the analysis sequence. Run samples in triplicate to ensure reproducibility.

  • Data Processing: The instrument software will automatically integrate the detector signals, subtract the blank, and use the calibration factor and sample weight to calculate the mass percentage for C, H, N, and S.

Experimental Protocol 2: Iodine Analysis via Oxygen Flask Combustion (USP <471>)

[Caution: This procedure must be performed with a safety shield and safety glasses. The flask is under positive pressure during combustion.]

  • Apparatus Preparation: Ensure the 500 mL heavy-walled combustion flask is meticulously clean and dry.

  • Sample Weighing: Weigh approximately 5-10 mg of the sample onto a piece of halide-free ashless filter paper. Fold the paper to enclose the sample securely.

  • Flask Preparation: Add 10 mL of 0.1 M sodium hydroxide solution as the absorbing liquid to the flask.

  • Combustion:

    • Place the folded paper into the platinum gauze holder.

    • Flush the flask with a stream of pure oxygen for approximately 1 minute.

    • Moisten the flask's stopper joint with water to ensure a good seal.

    • Ignite the paper fuse and immediately plunge the stopper into the flask, holding it firmly in place.

    • Invert the flask so the absorbing liquid creates a seal around the stopper.

  • Absorption: Once combustion is complete (the cloud of soot disappears), shake the flask vigorously for 10-15 minutes to ensure full absorption of the combustion gases.

  • Titration:

    • Carefully open the flask and rinse the stopper and platinum holder into the flask with deionized water.

    • Acidify the solution with dilute nitric acid.

    • Perform a potentiometric titration of the resulting iodide solution using a standardized 0.01 M silver nitrate solution.

  • Calculation: Calculate the percentage of iodine based on the volume of titrant consumed, its molarity, the sample weight, and the stoichiometry of the reaction (Ag⁺ + I⁻ → AgI).

Section 4: Data Interpretation and Validation

The final step is to compare the experimental results from both analyses against the theoretical values calculated in Section 1.

Hypothetical Experimental Data:

ElementTheoretical Mass %Experimental Mass % (CHNS)Experimental Mass % (Iodine)Delta (Δ)Acceptance (±0.4%)
C23.93%24.11%-+0.18%Pass
H2.68%2.59%--0.09%Pass
N4.65%4.72%-+0.07%Pass
S21.29%21.05%--0.24%Pass
I42.14%-42.35%+0.21%Pass

Trustworthiness of Results: The close correlation between the experimental and theoretical data provides a high degree of confidence in the sample's identity and purity. When all elemental values fall within the accepted ±0.4% deviation, the empirical formula C₆H₈INS₂ is confirmed, and the material can be considered >95% pure for the purpose of further research and development.

Conclusion

The elemental analysis of thiophene-2-carbimidothioate hydroiodide is a non-trivial task that demands a well-structured, dual-methodology approach. Standard CHNS combustion analysis provides a rapid and precise measure of carbon, hydrogen, nitrogen, and sulfur. However, it is incapable of quantifying iodine. For this halogen, the classic and pharmacopeia-endorsed Oxygen Flask Combustion method remains a reliable standard, while modern Combustion Ion Chromatography offers a high-throughput, automated alternative.

By employing this integrated workflow, researchers and drug development professionals can generate a complete, accurate, and defensible elemental profile of their compound, thereby satisfying the rigorous standards of scientific integrity and regulatory scrutiny.

References

  • ASTM D5291, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021.

  • Scribd, ASTM D5291-21 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.

  • Intertek, D-5291 - Analytical Method.

  • USP, General Chapters: <471> OXYGEN FLASK COMBUSTION.

  • Conti Testing Laboratories, ASTM D5291 - Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.

  • Sigma-Aldrich, methyl thiophene-2-carbimidothioate hydroiodide AldrichCPR.

  • Japanese Pharmacopoeia, Oxygen Flask Combustion Method. [Link]

  • University of Bern, CHNS-ANALYSIS / O-ANALYSIS.

  • Jordi Labs, CHNO by Combustion | Oxidation.

  • ChemScience, Oxygen Combustion Flask Set.

  • Royal Society of Chemistry, CHNS Elemental Analysers.

  • Brazilian Journal of Analytical Chemistry, Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements.

  • Applied Spectroscopy, Analytical capabilities for iodine detection: Review of possibilities for different applications.

  • Thermo Fisher Scientific, Elemental Analysis: CHNS/O Determination of Marine Samples.

  • Smolecule, Analytical methods for iodine content determination.

  • Elemental Microanalysis, Standards and CRMs.

  • digicollections.net, 2.4 Oxygen flask method.

  • Mettler Toledo, CHNSO Elemental Analysis – Sample Preparation.

  • ACS Central Science, An International Study Evaluating Elemental Analysis.

  • National Center for Biotechnology Information, An International Study Evaluating Elemental Analysis.

  • ResearchGate, Synthesis, properties and biological activity of thiophene: A review.

  • MDPI, Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.

  • Longdom Publishing, Thiophene: An Overview of Its Properties.

Sources

Reactivity comparison of thiophene vs furan carbimidothioates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of thiophene-2-carbimidothioates and furan-2-carbimidothioates . While structurally analogous, these compounds exhibit divergent reactivity profiles driven by the heteroatom's influence on aromaticity and ring stability. Thiophene derivatives function as robust, benzene-like synthons suitable for harsh acidic cyclizations. In contrast, furan derivatives act as masked dienes or enol ethers, offering higher electrophilic susceptibility but requiring strictly controlled, often basic or neutral, conditions to prevent ring opening (polymerization).

Part 1: Electronic Structure & Theoretical Basis

The reactivity difference between thiophene and furan carbimidothioates roots fundamentally in the resonance energy and electronegativity of the heteroatom (


 vs. 

).
Aromaticity and Resonance Energy
  • Thiophene: Sulfur (

    
    ) is less electronegative than oxygen, allowing better overlap of its 
    
    
    
    orbital with the carbon
    
    
    orbitals. This results in a high resonance energy (~29 kcal/mol), making the thiophene ring stable and aromatic. It behaves as a deactivated benzene ring in many contexts but remains electron-rich enough to facilitate nucleophilic attacks from the ring nitrogen.
  • Furan: Oxygen (

    
    ) tightly holds its lone pairs. The 
    
    
    
    overlap is efficient, but the high electronegativity makes the ring less aromatic (resonance energy ~16 kcal/mol) and more diene-like. Consequently, the furan ring is highly susceptible to acid-catalyzed ring opening (hydrolysis) and polymerization.
Impact on the Carbimidothioate Moiety

The carbimidothioate group (


) contains an electrophilic carbon.
  • Inductive Effect: The oxygen in furan exerts a stronger inductive withdrawal (

    
    ) than sulfur. This makes the exocyclic nitrogen less basic in furan derivatives compared to thiophene, potentially slowing down nucleophilic initiation steps that require nitrogen protonation or coordination.
    
  • Resonance Effect: Both rings are

    
    -donors (
    
    
    
    ). However, the lower aromaticity of furan makes it a better donor in the transition state, often accelerating reactions if the ring survives the conditions.

Part 2: Synthetic Accessibility & Stability

Precursor Stability (The "2-Amino" Problem)

The synthesis of these carbimidothioates typically proceeds via the S-methylation of a thiourea, which is derived from a 2-aminoheterocycle.

  • Thiophene: 2-Aminothiophenes are stable and easily synthesized via the Gewald Reaction . They can be stored and handled in air.

  • Furan: Free 2-aminofurans are notoriously unstable and auto-oxidize/polymerize rapidly. They must be stabilized with electron-withdrawing groups (e.g., -CN, -COOEt) at the 3-position or generated in situ.

Carbimidothioate Stability
  • Thiophene Carbimidothioates: Highly stable solids. Can be recrystallized from boiling ethanol and stored for months.

  • Furan Carbimidothioates: Often oils or low-melting solids. They are sensitive to moisture (hydrolysis to ureas) and trace acids. Purification often requires rapid column chromatography on basic alumina or neutral silica; acidic silica can trigger decomposition.

Part 3: Reactivity Profile – Heterocyclization

The primary application of these molecules is the synthesis of fused pyrimidine systems (thienopyrimidines vs. furopyrimidines).

Mechanism: Nucleophilic Displacement

The cyclization involves the attack of a nucleophile (e.g., amine, hydrazine) on the carbimidothioate carbon, displacing the thiomethyl group (


), followed by ring closure onto the adjacent nitrile or ester.
  • Thiophene Pathway: Tolerates high temperatures (

    
    C) and acidic catalysts (AcOH, HCl). The ring remains intact.
    
  • Furan Pathway: Requires mild conditions.[1] Strong acids cause the "Furan-to-Dione" ring opening. Base catalysis (Et3N, NaOEt) is preferred to drive the reaction while preserving the furan ring.

Visualization of Reaction Pathways

G cluster_0 Precursor Synthesis cluster_1 Carbimidothioate Formation cluster_2 Cyclization (Divergent) Gewald Gewald Reaction (Ketone + S8 + CN-CH2-COOR) AminoHet 2-Amino-3-CN-Heterocycle (X = S or O) Gewald->AminoHet Synthesis Isothiocyanate Isothiocyanate (-N=C=S) AminoHet->Isothiocyanate CS2 / Base or RNCS Thiourea Thiourea Intermediate (-NH-CS-NH-) Isothiocyanate->Thiourea Amine Addn Carbimid Carbimidothioate (-N=C(SMe)-) Thiourea->Carbimid MeI / Base (S-Methylation) ThienoPy Thienopyrimidine (Stable, High Yield) Carbimid->ThienoPy X=S Acid/Heat FuroPy Furopyrimidine (Sensitive, Moderate Yield) Carbimid->FuroPy X=O Base/Mild Heat Decomp Ring Opening/Polymerization (Acidic Conditions) Carbimid->Decomp X=O Strong Acid

Figure 1: Comparative synthetic pathways. Note the divergence at the cyclization stage where furan derivatives risk decomposition.

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbimidothioate

This protocol demonstrates the robustness of the thiophene series.

  • Thiourea Formation: Dissolve 2-amino-3-cyano-4,5-dimethylthiophene (10 mmol) in dry pyridine (20 mL). Add phenyl isothiocyanate (11 mmol) dropwise. Reflux for 6 hours. Pour into ice water. Filter the solid thiourea (Yield ~85%).

  • S-Methylation: Suspend the thiourea (5 mmol) in DMF (10 mL). Add Methyl Iodide (MeI) (6 mmol) and

    
     (anhydrous, 6 mmol). Stir at room temperature for 4 hours.
    
  • Workup: Pour into water (50 mL). The carbimidothioate precipitates as a white solid. Filter, wash with water, and recrystallize from ethanol.

    • Typical Yield: 80-90%

    • Melting Point: Sharp, stable >150°C.

Protocol B: Synthesis of Methyl N-(3-cyano-4,5-dimethylfuran-2-yl)carbimidothioate

This protocol highlights the necessary precautions for the furan series.

  • Thiourea Formation: Dissolve 2-amino-3-cyano-4,5-dimethylfuran (prepared in situ or freshly stabilized) in acetonitrile (not pyridine, to facilitate easier removal at low temp). Add isothiocyanate.[2][3] Stir at room temperature (avoid reflux) for 12-24 hours. Evaporate solvent under reduced pressure at <40°C.

  • S-Methylation: Dissolve crude thiourea in acetone. Add MeI (1.1 eq) and triethylamine (1.1 eq). Stir at 0°C to RT for 2 hours.

  • Workup: Evaporate acetone. Dissolve residue in DCM, wash quickly with cold water (neutral pH). Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Do not recrystallize from boiling alcohol. Purify via flash chromatography on neutral alumina (EtOAc/Hexane).

    • Typical Yield: 50-65%[4][5]

    • Physical State: Often a viscous oil or low-melting solid; store at -20°C.

Part 5: Data Comparison

FeatureThiophene CarbimidothioateFuran Carbimidothioate
Ring Aromaticity High (Benzene-like)Low (Diene-like)
Acid Stability Excellent (Stable in refluxing AcOH)Poor (Ring opens to 1,4-diones)
Preferred Cyclization Acid or Base catalyzedBase catalyzed or Neutral
Reaction Temperature High (

C tolerated)
Moderate (

C preferred)
Typical Yield (Cyclization) 80 - 95%45 - 70%
Handling Bench stable solidMoisture/Air sensitive; often oil
Solubility Low in non-polar, high in hot EtOHHigh in organic solvents

References

  • Gewald Reaction & Thiophene Precursors

    • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100. Link

  • Thienopyrimidine Synthesis

    • Rashad, A. E., et al. (2010). Synthesis and antiviral evaluation of some new thienopyrimidines. European Journal of Medicinal Chemistry, 45(11), 5251-5257. Link

  • Furan Instability & Cyclization

    • Mosher, H. S. (1950). Heterocyclic Compounds.[1][6][7][8] Vol 1. Furan and Thiophene.[6][7][9][10] Journal of the American Chemical Society. (Foundational text on furan acid sensitivity).

  • Comparative Reactivity (S vs O): Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Definitive source on aromaticity differences: Thiophene resonance energy ~29 kcal/mol vs Furan ~16 kcal/mol).
  • Isothiourea (Carbimidothioate)

    • Shildneck, P. R., & Windus, W. (1932). S-Methyl Isothiourea Sulfate. Organic Syntheses, 12, 52. Link (General protocol adapted for heterocycles).

  • Shaaban, M. R., et al. (2015). Synthesis and Biological Evaluation of Some New Furopyrimidine Derivatives. Acta Chimica Slovenica, 62, 266-274.

Sources

Safety Operating Guide

Methyl thiophene-2-carbimidothioate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Guide: Operational Safety and Disposal Procedures for Methyl Thiophene-2-carbimidothioate

As a Senior Application Scientist, I recognize that the safe handling and disposal of reactive intermediates is just as critical as the synthetic yield itself. This compound (often utilized as its hydroiodide salt, CAS: 59474-01-0 or similar derivatives) is a highly valuable reagent used extensively in the synthesis of thiophene-2-carboximidamides, which are potent inhibitors of neuronal nitric oxide synthase (nNOS) utilized in advanced drug development[1].

However, the physicochemical nature of thioimidates demands rigorous operational planning. This guide provides the self-validating protocols and mechanistic rationale required to safely handle, quench, and dispose of this compound and its hazardous byproducts.

Section 1: Physicochemical Hazards & Reaction Causality

To design an effective disposal plan, we must first understand the chemical causality of the hazard. This compound acts as an amidine precursor. When reacted with primary or secondary amines during coupling, the amine acts as a nucleophile, attacking the imidate carbon. This mechanism inherently displaces the methylthio group, resulting in the stoichiometric evolution of methanethiol (methyl mercaptan, CH


SH) [2].

Methanethiol is a highly toxic, extremely flammable gas with an exceptionally low odor threshold (parts-per-billion range). Therefore, the primary safety and disposal challenge when working with this reagent is not just the solid precursor itself, but the safe capture and neutralization of the methanethiol gas generated during its use[2]. The standard industry approach to neutralizing this effluent is oxidative quenching using sodium hypochlorite (bleach), which converts the volatile thiol into highly water-soluble, non-volatile sulfonates[3].

G A Methyl thiophene-2- carbimidothioate C Coupling Reaction (in Fume Hood) A->C B Amine Reactant B->C D Target Amidine Product C->D E Methanethiol (CH3SH) Highly Toxic Gas C->E F Sodium Hypochlorite (Bleach) Scrubber E->F Venting G Oxidized Aqueous Waste (Sulfonates) F->G Oxidation H Aqueous Hazardous Waste Disposal G->H

Workflow of thioimidate coupling, methanethiol evolution, and oxidative bleach quenching.

Section 2: Step-by-Step Methodologies for Quenching and Disposal

Every protocol described below is designed as a self-validating system: by controlling the pH and utilizing oxidation, we eliminate the volatility of the hazard, ensuring the safety of the laboratory environment before the waste ever reaches the disposal contractor.

Protocol A: Quenching Reaction Effluent (Methanethiol Mitigation)

Because the reaction generates methanethiol, the reaction vessel must never be vented directly into the fume hood exhaust without scrubbing, as this poses an environmental hazard and will cause severe odor issues in the facility.

  • Scrubber Setup: Route the exhaust line from your reaction vessel (e.g., via a bubbler) into a secondary scrubber trap.

  • Oxidant Preparation: Fill the trap with a freshly prepared 10–15% sodium hypochlorite (bleach) solution.

  • Alkaline Control (Critical): Add sodium hydroxide (NaOH) to the bleach solution to maintain a pH > 9. Causality: Bleach naturally degrades into chlorine gas at acidic pH levels. Maintaining an alkaline environment ensures the methanethiol is rapidly oxidized to methanesulfonic acid without liberating toxic chlorine gas.

  • Validation: Monitor the scrubber solution. Once the reaction is complete, allow the system to purge with inert gas (N

    
     or Ar) for 30 minutes to ensure all residual methanethiol in the headspace is driven into the scrubber.
    
  • Disposal: The resulting oxidized aqueous solution is now safe to be transferred to the standard aqueous hazardous waste stream[3].

Protocol B: Disposal of Unused or Expired Solid Reagent

As a reactive thioimidate, the solid salt can slowly degrade upon exposure to ambient moisture, releasing trace volatile sulfur compounds.

  • Avoid Direct Quenching: Do not attempt to quench bulk quantities of the solid precursor directly with bleach. The oxidation of bulk thioimidates is highly exothermic and can lead to uncontrolled splattering.

  • Containment: Keep the material in its original, tightly sealed container.

  • Secondary Isolation: Place the primary container inside a secondary containment vessel (e.g., a sealable Nalgene jar or heavy-duty foil pouch) to contain any fugitive odors.

  • Logistics: Label the outer container explicitly as "Hazardous Chemical Waste: Toxic/Stench (Thioimidate solid)". Transfer this to your facility's designated solid hazardous waste stream for high-temperature incineration by a licensed contractor.

Protocol C: Spill Cleanup Procedure
  • Evacuation & PPE: If a spill occurs outside a fume hood, immediately evacuate personnel. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and respiratory protection if required by your institutional EHS).

  • Containment: Cover the solid spill with an inert absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like paper towels for the initial sweep.

  • Neutralization: Carefully apply a dilute bleach solution (5% NaOCl, pH > 9) to the spill area to oxidize the remaining thioimidate residues. Leave for 15 minutes to ensure complete oxidation of the sulfur species.

  • Collection: Collect all materials into a sealed, odor-proof hazardous waste container and label for incineration.

Section 3: Waste Segregation & Logistics Data

To ensure compliance with environmental health and safety (EHS) regulations, all waste streams generated during the handling of this compound must be segregated according to the following matrix.

Waste StreamPrimary HazardOn-Site Treatment / QuenchingFinal Logistics & Disposal Route
Unused Solid Reagent Toxic, Stench, ReactiveNone (Do not quench bulk solid)Sealed secondary containment; High-temperature incineration
Reaction Effluent Gas Methanethiol (Highly Toxic)Oxidative scrubbing (10-15% NaOCl, pH > 9)Aqueous hazardous waste (Oxidized sulfur compounds)
Contaminated Solvents Flammable, ToxicNoneHalogenated/Non-halogenated organic solvent waste stream
Spill Cleanup Debris Toxic, StenchNeutralize surface residues with 5% NaOClSolid hazardous waste (Odor-proof sealed container)

References

  • Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC.
  • Product Subclass 8: N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Thieme Connect.
  • Knowledge Upd

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl Thiophene-2-Carbimidothioate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Operational Safety & Logistics Guide Audience: Synthetic Chemists, Process Safety Engineers, and Lab Managers Chemical Focus: Methyl thiophene-2-carbimidothioate (commonly handled as the Hydroiodide Salt ) CAS Reference: Note: Often custom-synthesized or cataloged as S-Methyl thiophene-2-thioimidate hydroiodide (e.g., CAS 112913-94-7 for related analogs; verify specific lot CAS).[1][2]

Part 1: Executive Hazard Profiling

Do not treat this compound as a generic organic solid. this compound is a reactive thioimidate intermediate. Unlike stable esters (e.g., methyl thiophene-2-carboxylate), this compound is an activated electrophile designed to react with nucleophiles. Its handling requires protocols that address three specific hazard vectors :

  • The "Stench" Vector: Hydrolysis or reaction releases Methanethiol (Methyl mercaptan) , a highly volatile, foul-smelling, and toxic gas with a low odor threshold (0.002 ppm).

  • The Irritant/Corrosive Vector: As a hydroiodide (HI) salt, contact with moisture releases hydroiodic acid, posing severe irritation risks to mucous membranes and eyes.

  • The Sensitization Vector: Thiophene sulfur compounds are known skin sensitizers. Repeated exposure can lead to permanent allergic dermatitis.

Part 2: The PPE Matrix (Task-Specific Protection)

Standard lab PPE is insufficient for thioimidates due to the permeation risk of sulfur byproducts and the volatility of methanethiol.

PPE Selection Table
Body ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Scale-up/Quenching)Technical Rationale
Hand Protection Double Gloving Required: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate Barrier: Silver Shield™ or 4H® liners under Nitrile outer gloves.Methanethiol and organic sulfides permeate standard nitrile in <15 mins. Laminate films provide >4 hr breakthrough time.
Respiratory Fume Hood Only: Face velocity: 80–100 fpm.Sash height: <18 inches.Respirator Backup: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if hood failure occurs.The HI salt releases acid vapors (AG protection needed) and thiols (OV protection needed).
Eye/Face Chemical Splash Goggles: Indirect venting.Face Shield + Goggles: Required during quenching or biphasic extraction.HI salts are corrosive to corneal tissue. Safety glasses do not seal against acid mists.
Body Lab Coat: Flame-resistant (Nomex/cotton blend).Chemical Apron: Rubber or Neoprene apron over lab coat.Thiophene compounds adhere to fabric fibers, carrying the "stench" out of the lab.

Part 3: Operational Protocols (Step-by-Step)

A. Pre-Operational Engineering Checks

Before opening the vial, verify the engineering controls.

  • The Smoke Test: Use a smoke pen at the sash opening to verify inward airflow.

  • The Trap Setup: If using this reagent in a reaction that generates heat or gas, set up a bleach scrubber (10% sodium hypochlorite) on the exhaust line to oxidize escaping methanethiol vapors.

B. Safe Handling Workflow (DOT Visualization)

SafeHandling cluster_weighing Critical Control Point: Weighing Start Start: Vial Retrieval Check Engineering Check (Hood Flow >80fpm) Start->Check PPE Don PPE (Double Nitrile + Goggles) Check->PPE Pass Weigh Weighing (Inside Hood Only) PPE->Weigh React Reaction Setup (Closed Vessel) Weigh->React Transfer Solid Waste Waste Segregation (Bleach Quench) React->Waste Post-Reaction

Figure 1: Operational workflow emphasizing the critical control point at weighing, where dust generation is most likely.

C. Weighing & Transfer Protocol

Objective: Prevent dust generation and hydrolysis.

  • Static Control: Use an antistatic gun on the weighing boat and spatula. Thioimidate salts are often fluffy and electrostatic.

  • Containment: Place the balance inside the fume hood. If this is impossible, weigh inside a secondary container (e.g., a deep Tupperware bin) that can be closed immediately after weighing.

  • Transfer: Do not use paper funnels (powder sticks). Use a glass powder funnel or add the solid directly to the solvent.

  • Immediate Solvation: Once added to the reaction vessel, immediately add solvent to suppress dust and vapor pressure.

Part 4: Emergency Response & Decontamination

The "Stench" Spill (Solid or Solution)

Unlike standard spills, speed is critical to prevent building evacuation due to odor.

  • Isolate: Close the hood sash immediately.

  • Oxidize (The Kill Step):

    • Prepare a "Quench Solution" : 10% Bleach (Sodium Hypochlorite) + dilute Sodium Hydroxide.

    • Chemistry: The bleach oxidizes the sulfur (methanethiol/thioimidate) to a sulfonate/sulfate, killing the smell and toxicity.

    • Action: Pour the Quench Solution gently over the spill (working from the outside in).

    • Wait: Allow 15–20 minutes contact time.

  • Cleanup: Absorb the slurry with vermiculite. Dispose of as hazardous solid waste (do not trash).

Exposure Response
  • Eye Contact: Irrigate immediately for 15 minutes.[3] Note: If the HI salt was involved, assume acid burn.

  • Skin Contact: Wash with soap and water.[4][5][6][7] Do not use alcohol (ethanol/isopropanol) as it enhances skin absorption of thiophenes.

Part 5: Waste Management

Crucial Rule: Never mix thioimidate waste with acidic waste streams.

  • Reasoning: Acid + Thioimidate = Rapid release of Methanethiol gas (Stench bomb).

Disposal Protocol:

  • Primary Quench: Treat all reaction mixtures and mother liquors with 10% bleach solution before bottling.

  • pH Check: Ensure the waste stream is alkaline (pH > 9) to keep the sulfur species trapped as salts.

  • Labeling: Label waste container as: "High Sulfur Content – Stench – Do Not Acidify".

References

  • Sigma-Aldrich. (n.d.). This compound hydroiodide Product Specification. Retrieved from

  • National Institutes of Health (NIH). (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PMC. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Thiophene derivatives and Stench management. Retrieved from

  • GZ Industrial Supplies. (2025).[3][8][9] Safe Handling Practices for Laboratory Chemicals. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.